Glasdegib hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1095173-64-0 |
|---|---|
Molecular Formula |
C21H23ClN6O |
Molecular Weight |
410.9 g/mol |
IUPAC Name |
1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;hydrochloride |
InChI |
InChI=1S/C21H22N6O.ClH/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20;/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28);1H/t16-,19-;/m1./s1 |
InChI Key |
OCHAAZGYSAHXOF-LJLRIERRSA-N |
Isomeric SMILES |
CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.Cl |
Canonical SMILES |
CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Glasdegib Hydrochloride: A Deep Dive into its Mechanism of Action in Cancer Stem Cells
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of glasdegib hydrochloride, a pivotal inhibitor of the Hedgehog signaling pathway, with a specific focus on its role in targeting cancer stem cells (CSCs). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes preclinical and clinical data to elucidate the molecular interactions, cellular effects, and therapeutic rationale of glasdegib in hematological malignancies, particularly Acute Myeloid Leukemia (AML).
Executive Summary
Glasdegib is an orally administered small molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] Aberrant activation of the Hh pathway is implicated in the survival, proliferation, and resistance of cancer stem cells, which are believed to drive tumor initiation, progression, and relapse.[2][4] By selectively targeting SMO, glasdegib effectively disrupts this pathway, leading to a reduction in the leukemic stem cell (LSC) population and sensitizing cancer cells to conventional chemotherapy.[4][5] This guide will detail the underlying molecular mechanisms, present key quantitative data from clinical trials, outline relevant experimental protocols, and provide visual representations of the signaling pathways and experimental workflows.
The Hedgehog Signaling Pathway and the Role of Glasdegib
The Hedgehog signaling pathway is a crucial regulator of embryonic development and is largely quiescent in adult tissues.[2] In several cancers, including AML, the pathway is aberrantly reactivated, contributing to the maintenance of cancer stem cells.[2][4]
The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH) receptor. This binding relieves the PTCH-mediated inhibition of the Smoothened (SMO) receptor. The activation of SMO leads to a signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[6] In the nucleus, GLI proteins regulate the expression of target genes involved in cell proliferation, survival, and differentiation.
Glasdegib functions by directly binding to and inhibiting the SMO receptor.[1][2] This action prevents the downstream activation of the GLI transcription factors, thereby suppressing the expression of genes essential for the survival and self-renewal of cancer stem cells.[5] Preclinical studies have demonstrated that glasdegib administration leads to a significant reduction in the LSC burden in xenograft models and diminishes the population of cells expressing LSC markers.[5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glasdegib in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Glasdegib Hydrochloride: A Deep Dive into its Role as a Modulator of the Hedgehog Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Glasdegib hydrochloride, a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway. It details the mechanism of the Hedgehog pathway, the role of its dysregulation in oncology, and the specific function of Glasdegib as a therapeutic agent. This document synthesizes key preclinical and clinical data, outlines relevant experimental protocols, and provides visual representations of the core biological and experimental processes.
The Hedgehog Signaling Pathway: A Fundamental Regulator
The Hedgehog (Hh) signaling pathway is an evolutionarily conserved system crucial for embryonic development, tissue patterning, and adult tissue homeostasis.[1][2] It operates through a sophisticated cascade of protein interactions that ultimately regulate the activity of the Glioma-associated oncogene (GLI) family of transcription factors.[1][3] The pathway's core components include the Hedgehog ligands (such as Sonic Hedgehog, SHH), the transmembrane receptor Patched (PTCH), and the G protein-coupled receptor (GPCR)-like protein Smoothened (SMO).[1][4]
1.1. Pathway "OFF" State (Ligand-Independent)
In the absence of an Hh ligand, the PTCH receptor actively inhibits SMO, preventing its localization to the primary cilium and blocking downstream signaling.[3][5] This allows for the formation of a complex containing the Suppressor of Fused (SUFU) protein, which sequesters GLI transcription factors in the cytoplasm. Within this complex, GLI proteins are phosphorylated by kinases like PKA, leading to their proteolytic cleavage into a repressor form (GLIr). GLIr then translocates to the nucleus to suppress the transcription of Hh target genes.[3]
1.2. Pathway "ON" State (Ligand-Dependent)
The binding of an Hh ligand to the PTCH receptor alleviates the inhibition of SMO.[5] This allows SMO to translocate to the primary cilium and become activated, a process that involves multiple post-translational modifications like phosphorylation and ubiquitination.[6][7] Activated SMO disrupts the SUFU-GLI complex, preventing GLI cleavage. The full-length, activator form of GLI (GLIa) then moves into the nucleus, where it drives the transcription of target genes, including PTCH1 and GLI1, which are involved in cell proliferation, survival, and differentiation.[2][3]
Aberrant Hedgehog Signaling in Oncology
While tightly regulated in adult tissues, the aberrant reactivation of the Hh pathway is a known driver in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and certain hematologic malignancies.[1][2][8] This dysregulation can occur through several mechanisms:
-
Ligand-Independent Activation: This often involves loss-of-function mutations in the tumor suppressor PTCH1 or gain-of-function mutations in the oncogene SMO.[8] These mutations lead to constitutive activation of the pathway, regardless of ligand presence.
-
Ligand-Dependent Activation (Autocrine/Juxtacrine): Tumor cells themselves can overproduce Hh ligands, which then act on the same cell or adjacent tumor cells to stimulate growth.[1]
-
Ligand-Dependent Activation (Paracrine): Cancer cells secrete Hh ligands that activate the pathway in the surrounding tumor microenvironment (stromal cells), which in turn produces growth factors that support the tumor.[9]
In Acute Myeloid Leukemia (AML), aberrant Hh signaling is implicated in the survival and expansion of leukemic stem cells (LSCs), which are often resistant to conventional chemotherapy.[10][11]
This compound: A Targeted SMO Inhibitor
Glasdegib (PF-04449913) is an oral, potent, and selective small-molecule inhibitor of the Hedgehog signaling pathway.[12] It was specifically designed to target and inhibit the SMO receptor.[13]
3.1. Mechanism of Action
Glasdegib functions by binding directly to the SMO receptor, a key transducer in the Hh pathway.[14] This binding event locks SMO in an inactive conformation, effectively blocking the downstream signaling cascade even in cases of PTCH1 loss-of-function mutations or excessive ligand production.[9] By inhibiting SMO, Glasdegib prevents the activation and nuclear translocation of GLI transcription factors, thereby shutting down the expression of Hh target genes responsible for proliferation and survival.[15] In the context of AML, this action is thought to specifically target the LSC population, enhancing their sensitivity to cytotoxic chemotherapy.[10][12]
Quantitative Data Summary
Preclinical Activity
Glasdegib has demonstrated potent and selective inhibition of the Hedgehog pathway in various preclinical models.
| Parameter | Value | Cell/Assay Type | Reference |
| IC₅₀ (SMO Binding) | 5 nM | Radioligand binding assay | [14][16] |
| IC₅₀ (Hh Pathway Inhibition) | 100-200 nM | Hh-responsive reporter cell line (s12) | [17] |
Note: The IC50 of 100-200 nM is for a similar small molecule Hh inhibitor, CUR61414, identified using a comparable assay methodology.
Pharmacokinetics (Human Data)
Pharmacokinetic studies in patients with hematologic malignancies have characterized the absorption, distribution, metabolism, and excretion of Glasdegib.
| Parameter | Value (at 100 mg daily dose unless noted) | Reference |
| Tₘₐₓ (Median) | 1.3 - 1.8 hours | [18] |
| Cₘₐₓ (Geometric Mean) | 1252 ng/mL | [18] |
| AUC (Geometric Mean) | 17210 ng·hr/mL | [18] |
| Absolute Bioavailability | 77% | [18][19] |
| Plasma Protein Binding | ~91% | [14][18] |
| Terminal Elimination Half-Life (t½) | 17.4 - 26.5 hours | [18] |
| Apparent Clearance (CL/F) | 6.3 L/hr | [18] |
| Metabolism | Primarily via CYP3A (~60-80%) | [18] |
| Excretion | 49% in urine, 42% in feces | [18] |
Clinical Efficacy in Acute Myeloid Leukemia
The approval of Glasdegib was primarily based on the results of the pivotal Phase II BRIGHT AML 1003 trial.
| Trial | Treatment Arms | Median Overall Survival (OS) | Overall Survival Hazard Ratio (HR) | Complete Response (CR) Rate | Reference |
| BRIGHT AML 1003 (Phase II) | Glasdegib + Low-Dose Cytarabine (LDAC) | 8.3 months | 0.46 (p = 0.0002) | 18.2% | [12][20][21] |
| LDAC Alone | 4.3 months | 2.6% | [20][21] | ||
| BRIGHT AML 1019 (Phase III, Non-Intensive) | Glasdegib + Azacitidine | Not significantly different from placebo | 0.99 (p = 0.969) | N/A | [22][23] |
| Placebo + Azacitidine | [22][23] |
Note: The Phase III BRIGHT AML 1019 trial did not meet its primary endpoint of significantly improving overall survival when Glasdegib was added to azacitidine or intensive chemotherapy.[22][23]
Key Experimental Protocols
In Vitro Hedgehog Pathway Inhibition Assay (GLI-Luciferase Reporter Assay)
This assay is a standard method for screening and quantifying the activity of Hh pathway inhibitors.[24]
Methodology:
-
Cell Line: Utilize a stable cell line, such as Shh-LIGHT2 cells (derived from NIH-3T3), which contains a GLI-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).[24]
-
Seeding: Plate the Shh-LIGHT2 cells in 96-well plates and allow them to adhere overnight.
-
Pathway Activation: Induce Hh pathway signaling by adding a known agonist, such as a Sonic Hedgehog N-terminal fragment (ShhN) conditioned medium or a small molecule SMO agonist (e.g., Purmorphamine or SAG).[24][25]
-
Inhibitor Treatment: Concurrently treat the cells with a dilution series of the test compound (e.g., Glasdegib) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24-48 hours to allow for reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[24]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Clinical Trial Protocol (BRIGHT AML 1003 - Phase II Randomized Portion)
This protocol outlines the design of the key clinical trial that established the efficacy of Glasdegib in AML.[20][21]
Methodology:
-
Study Design: A multicenter, open-label, randomized (2:1) Phase II trial.[20]
-
Patient Population: Included patients aged ≥55 years with newly diagnosed AML who were ineligible for intensive induction chemotherapy due to age (≥75 years) or comorbidities.[12][26]
-
Randomization: Patients were randomized in a 2:1 ratio to one of two treatment arms.
-
Treatment Arms:
-
Experimental Arm: Glasdegib (100 mg orally, once daily) in combination with low-dose cytarabine (LDAC; 20 mg subcutaneously, twice daily on days 1-10 of a 28-day cycle).
-
Control Arm: LDAC alone.
-
-
Primary Endpoint: Overall Survival (OS).[9]
-
Key Secondary Endpoints: Complete Response (CR) rate, event-free survival, and safety.[27]
-
Assessments: Efficacy was assessed by bone marrow biopsies and response criteria. Safety was monitored through the tracking of adverse events, laboratory tests, and vital signs.
-
Statistical Analysis: The primary analysis for OS was conducted using a stratified log-rank test, with the hazard ratio estimated using a Cox proportional hazards model.
Conclusion
This compound is a first-in-class Hedgehog pathway inhibitor approved for the treatment of a specific subset of patients with newly diagnosed AML.[10][28] Its mechanism of action, centered on the potent and selective inhibition of the SMO receptor, provides a targeted approach to disrupt the aberrant signaling that drives the survival of leukemic stem cells.[13][14] While preclinical data and the pivotal Phase II BRIGHT AML 1003 trial demonstrated a clear survival benefit, subsequent Phase III trials in different combinations did not meet their primary endpoints, highlighting the complexity of targeting this pathway in diverse clinical settings.[20][22] For researchers and drug developers, Glasdegib serves as a critical case study in the successful translation of pathway biology into a targeted oncology therapeutic, while also underscoring the ongoing challenges in optimizing its application and overcoming potential resistance mechanisms.
References
- 1. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog Signaling: An Achilles’ Heel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Smoothened-Dependent and -Independent Hedgehog Signaling Pathway in Tumorigenesis [mdpi.com]
- 4. Smoothened - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Smoothened Regulation in Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ir.library.louisville.edu [ir.library.louisville.edu]
- 10. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hedgehog Pathway Inhibitors: A New Therapeutic Class for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glasdegib in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Glasdegib | C21H22N6O | CID 25166913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. pnas.org [pnas.org]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. researchgate.net [researchgate.net]
- 20. Clinical benefit of glasdegib plus low-dose cytarabine in patients with de novo and secondary acute myeloid leukemia: long-term analysis of a phase II randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. FDA approves glasdegib for AML | MDedge Hematology and Oncology [mdedge9-ma1.mdedge.com]
- 22. Glasdegib plus intensive or non-intensive chemotherapy for untreated acute myeloid leukemia: results from the randomized, phase 3 BRIGHT AML 1019 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Glasdegib plus intensive or non-intensive chemotherapy for untreated acute myeloid leukemia: results from the randomized, phase 3 BRIGHT AML 1019 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog [frontiersin.org]
- 25. Discovery of the Hedgehog Pathway Inhibitor Pipinib that Targets PI4KIIIß - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Glasdegib plus intensive/nonintensive chemotherapy in untreated acute myeloid leukemia: BRIGHT AML 1019 Phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Update on glasdegib in acute myeloid leukemia - broadening horizons of Hedgehog pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Glasdegib Hydrochloride in Acute Myeloid Leukemia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies of Glasdegib hydrochloride (PF-04449913) in the context of Acute Myeloid Leukemia (AML). Glasdegib is a potent and selective oral inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway has been implicated in the survival, proliferation, and chemoresistance of leukemic stem cells (LSCs), which are thought to be a major driver of AML relapse.[2][3] Glasdegib's mechanism of action, therefore, presents a targeted approach to disrupt these pathological processes.
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO). This leads to the proteolytic cleavage of the GLI family of transcription factors into their repressor forms, preventing the transcription of Hh target genes.
When a Hedgehog ligand binds to PTCH, the inhibition on SMO is relieved. SMO then translocates to the primary cilium and initiates a signaling cascade that leads to the activation of GLI transcription factors. Activated GLI proteins then move to the nucleus and induce the expression of genes involved in cell proliferation, survival, and differentiation.
In many cases of AML, the Hh pathway is aberrantly activated, contributing to the maintenance of the LSC population. Glasdegib exerts its therapeutic effect by binding to and inhibiting SMO, thereby blocking the downstream activation of the Hh pathway, even in the presence of Hh ligands. This leads to a reduction in the expression of pro-survival and anti-apoptotic genes, ultimately impacting the viability and self-renewal capacity of LSCs.[2]
References
- 1. Glasdegib in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adding glasdegib to chemotherapy does not improve survival in patients with untreated AML - BJH [bjh.be]
Glasdegib Hydrochloride in Myelodysplastic Syndrome (MDS) Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glasdegib hydrochloride, an oral small-molecule inhibitor of the Hedgehog (Hh) signaling pathway, has emerged as a significant therapeutic agent in the landscape of myeloid malignancies, including myelodysplastic syndromes (MDS).[1] Aberrant Hh signaling is implicated in the pathogenesis of various cancers, where it plays a crucial role in the survival and proliferation of cancer stem cells.[2][3] In MDS, the Hh pathway is often upregulated, contributing to disease progression and resistance to therapy.[3] Glasdegib selectively targets the Smoothened (SMO) transmembrane protein, a key component of the Hh cascade, thereby disrupting the downstream signaling that promotes leukemic stem cell maintenance.[4][5] This guide provides a comprehensive overview of the research on Glasdegib in MDS, summarizing key clinical trial data, detailing experimental protocols, and visualizing the underlying molecular and clinical frameworks.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a critical regulator of embryonic development and is largely quiescent in adult tissues.[4] Its reactivation in malignancies like MDS can drive the growth and survival of cancer stem cells. The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH) receptor. This binding relieves the inhibition of PTCH on the Smoothened (SMO) protein.[4] Activated SMO then initiates a downstream signaling cascade culminating in the activation of GLI transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.[4]
Glasdegib functions by directly binding to and inhibiting the SMO protein, thereby preventing the downstream activation of GLI transcription factors and suppressing the pro-tumorigenic effects of the Hh pathway.[1][4] Preclinical studies have demonstrated that SMO inhibition by Glasdegib can reduce the population of leukemic stem cells, downregulate Hh target genes, and sensitize cancer cells to other chemotherapeutic agents.[6][7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Glasdegib, a Hedgehog Inhibitor, Nearly Doubles Survival in AML or High-Risk MDS [ahdbonline.com]
- 3. A phase 2 trial of the oral smoothened inhibitor glasdegib in refractory myelodysplastic syndromes (MDS) | Aplastic Anemia and MDS International Foundation (AAMDSIF) [aamds.org]
- 4. Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high‐risk MDS: Phase 2 study results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pfizer.com [pfizer.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Beyond the Hedgehog Pathway: An In-depth Technical Guide to the Off-Target Molecular Interactions of Glasdegib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glasdegib hydrochloride (trade name Daurismo) is a potent and selective inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Its approval for the treatment of newly diagnosed acute myeloid leukemia (AML) in specific patient populations has highlighted the therapeutic potential of targeting this pathway. However, a comprehensive understanding of a drug's molecular interactions extends beyond its primary target. Off-target effects can contribute to both therapeutic efficacy and adverse events, and their characterization is crucial for rational drug development and a complete safety assessment. This technical guide provides a detailed overview of the known molecular targets of this compound outside of the Hedgehog signaling pathway, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.
Off-Target Binding and Activity
While Glasdegib is highly selective for the SMO receptor, in vitro safety pharmacology studies have revealed interactions with other molecular targets at higher concentrations. These interactions are primarily with specific ion channels and transporters. The following tables summarize the quantitative data from these preclinical studies.
Table 1: Off-Target Inhibition of Ion Channels and Transporters by Glasdegib
| Target | Assay Type | IC50 (µM) | Test System |
| hERG | Patch Clamp | 2.8 | Human embryonic kidney (HEK) cells |
| BCRP (ABCG2) | Vesicular Transport | 4.6 | Sf9 insect cell membranes |
| MATE-1 (SLC47A1) | Vesicular Transport | 4.9 | Sf9 insect cell membranes |
| MATE-2K (SLC47A2) | Vesicular Transport | 1.2 | Sf9 insect cell membranes |
Data sourced from the FDA Pharmacology Review of NDA 210656 for Glasdegib.[1]
Table 2: In Vitro Pharmacology Screening of Glasdegib (Pfizer Tier 0 & 1 Profiles)
In broad panel screens, Glasdegib was tested at a concentration of 10 µM against a variety of receptors, enzymes, and ion channels. The following targets exhibited greater than 50% inhibition or binding at this concentration.
| Target Class | Specific Target | % Inhibition / Binding at 10 µM |
| Receptor | α1-adrenergic | >50% |
| Dopamine D2 | >50% | |
| Serotonin 5-HT2 | >50% | |
| Enzyme | Phosphodiesterase (PDE) | >50% |
| Ion Channel | Ca2+ channel, L-type | >50% |
Data represents a summary of findings from the FDA Pharmacology Review of NDA 210656 for Glasdegib, which refers to Pfizer's internal safety pharmacology profiling.[1]
Detailed Experimental Protocols
A thorough understanding of the experimental conditions is essential for interpreting the quantitative data presented above. The following sections detail the methodologies typically employed for the key experiments cited.
Radioligand Binding Assays (for Receptors and Enzymes)
Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor or enzyme.
-
Preparation of Biological Material:
-
Cell lines or tissues expressing the target of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes containing the target protein.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
-
Competition Binding Assay:
-
A fixed concentration of a high-affinity radioligand for the target is incubated with the membrane preparation in the presence of varying concentrations of the test compound (Glasdegib).
-
The incubation is carried out in a 96-well plate format at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
hERG Potassium Channel Patch Clamp Assay
The patch clamp technique is the gold standard for assessing the effect of a compound on ion channel function.
-
Cell Culture:
-
A mammalian cell line (e.g., HEK293) stably expressing the hERG potassium channel is cultured under standard conditions.
-
-
Electrophysiological Recording:
-
Whole-cell patch clamp recordings are performed using either manual or automated patch clamp systems.
-
A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell.
-
The cell membrane under the pipette is ruptured to allow electrical access to the cell's interior.
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
-
Voltage Protocol and Drug Application:
-
A specific voltage protocol is applied to the cell to elicit hERG channel currents. This typically involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.
-
After establishing a stable baseline current, the cells are perfused with solutions containing increasing concentrations of Glasdegib.
-
-
Data Analysis:
-
The effect of Glasdegib on the hERG current is measured, and the concentration that causes 50% inhibition of the current (IC50) is calculated.
-
Transporter Inhibition Assays (BCRP, MATE-1, MATE-2K)
Vesicular transport assays are commonly used to evaluate the inhibitory potential of compounds on ATP-binding cassette (ABC) transporters like BCRP and solute carrier (SLC) transporters like MATEs.
-
Preparation of Vesicles:
-
Membrane vesicles from Sf9 insect cells or other suitable expression systems overexpressing the transporter of interest (BCRP, MATE-1, or MATE-2K) are prepared.
-
-
Uptake Assay:
-
The vesicles are incubated with a known radiolabeled substrate of the transporter in the presence and absence of ATP (for ABC transporters) or a proton gradient (for MATEs, which are proton antiporters).
-
The assay is performed with varying concentrations of the test compound (Glasdegib).
-
-
Separation and Detection:
-
The uptake reaction is stopped by rapid filtration through a filter that retains the vesicles.
-
The radioactivity inside the vesicles is measured using a scintillation counter.
-
-
Data Analysis:
-
The IC50 value, representing the concentration of Glasdegib that inhibits 50% of the transporter-mediated uptake of the substrate, is determined.
-
Visualizations of Signaling Pathways and Experimental Workflows
To further elucidate the context of these off-target interactions and the methodologies used to identify them, the following diagrams are provided.
Caption: Workflow for identifying off-target interactions of Glasdegib.
Caption: Mechanism of hERG channel inhibition by Glasdegib.
Caption: Inhibition of MATE transporters by Glasdegib.
Conclusion
While this compound is a highly selective inhibitor of the Hedgehog pathway through its potent activity against SMO, this technical guide demonstrates that at higher concentrations, it can interact with other molecular targets. The identified off-target activities, particularly the inhibition of the hERG potassium channel and the MATE and BCRP transporters, are important considerations in the overall pharmacological profile of the drug. The quantitative data and detailed experimental protocols provided herein offer a comprehensive resource for researchers and drug development professionals seeking a deeper understanding of the molecular interactions of Glasdegib beyond its primary mechanism of action. This information is critical for ongoing research, the design of new clinical trials, and the anticipation and management of potential drug-drug interactions and adverse events.
References
The Impact of Glasdegib Hydrochloride on the Tumor Microenvironment in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) is a complex hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow. The persistence of drug-resistant leukemic stem cells (LSCs), supported by a protective tumor microenvironment (TME), is a major driver of relapse and poor outcomes. The Hedgehog (Hh) signaling pathway is a critical mediator of the interaction between LSCs and the TME. Glasdegib hydrochloride, a potent and selective inhibitor of the Smoothened (SMO) protein within the Hh pathway, has been approved for the treatment of newly diagnosed AML in specific patient populations. This technical guide provides an in-depth review of the mechanism of glasdegib and its impact on the AML tumor microenvironment, synthesizing preclinical rationale with key clinical findings. It includes detailed experimental protocols for assessing the TME, quantitative data from pivotal clinical trials, and diagrams illustrating the core signaling pathways and logical frameworks.
Introduction: The AML Tumor Microenvironment and Hedgehog Signaling
The bone marrow in AML is not merely a reservoir for leukemic cells but a complex and dynamic TME that actively supports disease progression. This niche is composed of various cellular components, including mesenchymal stromal cells (MSCs), endothelial cells, and a diverse array of immune cells, which provide pro-survival signals and mediate chemoresistance.[1]
A key signaling cascade governing the crosstalk between AML cells and the TME is the Hedgehog (Hh) pathway.[2] In a canonical "off-state," the Patched (PTCH1) receptor inhibits the 7-transmembrane protein Smoothened (SMO). In the AML TME, stromal cells secrete Hh ligands (e.g., Sonic Hedgehog, Indian Hedgehog), which bind to PTCH1 on leukemic cells.[3][4] This binding relieves the inhibition of SMO, allowing it to activate the GLI family of transcription factors (GLI1, GLI2, GLI3).[2] Activated GLI proteins translocate to the nucleus and drive the expression of genes involved in cell proliferation, survival, and stem cell self-renewal. This ligand-dependent activation sustains the LSC population, contributing to the persistence of disease.[3]
Glasdegib is an oral small-molecule inhibitor that specifically binds to and inhibits SMO, effectively blocking the activation of the Hh pathway regardless of ligand presence.[1][4] This action is hypothesized to disrupt the protective signaling from the TME, thereby sensitizing LSCs to concomitant chemotherapy and reducing their capacity for self-renewal.
Mechanism of Action of Glasdegib
Glasdegib's primary mechanism is the targeted inhibition of the SMO protein, a central transducer of the Hh signaling pathway. By preventing SMO activation, glasdegib blocks the subsequent activation and nuclear translocation of GLI transcription factors, leading to the downregulation of Hh target genes critical for LSC survival and proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Hedgehog/GLI signaling in hematopoietic development and acute myeloid leukemia—From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Not Only Mutations Matter: Molecular Picture of Acute Myeloid Leukemia Emerging from Transcriptome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the In Vivo Pharmacodynamics of Glasdegib Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glasdegib hydrochloride, a potent and selective inhibitor of the Smoothened (SMO) receptor, represents a significant advancement in the targeted therapy of acute myeloid leukemia (AML). As a key component of the Hedgehog (Hh) signaling pathway, SMO plays a critical role in the survival and proliferation of leukemic stem cells (LSCs), which are implicated in AML pathogenesis and relapse. This technical guide provides an in-depth overview of the in vivo pharmacodynamics of Glasdegib, summarizing key preclinical findings, experimental methodologies, and the underlying molecular mechanisms of action.
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
Glasdegib exerts its therapeutic effect by disrupting the Hedgehog signaling cascade, a pathway crucial for embryonic development that is often aberrantly reactivated in cancer.[1][2] In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits SMO. Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3).[3] These transcription factors then translocate to the nucleus and induce the expression of genes involved in cell proliferation, survival, and differentiation.
Glasdegib directly binds to and inhibits SMO, thereby preventing the downstream activation of GLI transcription factors and suppressing the expression of Hh target genes.[2][4] This targeted inhibition has been shown to specifically impact the viability and self-renewal of leukemic stem cells.[3][5]
In Vivo Pharmacodynamic Effects in Preclinical Models
Preclinical evaluation of Glasdegib, primarily in patient-derived xenograft (PDX) models of AML, has demonstrated its potent anti-leukemic activity. These in vivo studies have been instrumental in elucidating the drug's therapeutic potential and mechanism of action.
Key Findings from In Vivo Studies:
-
Reduction of Tumor Burden: Administration of Glasdegib in AML PDX models has been shown to significantly reduce tumor burden.[1]
-
Targeting of Leukemic Stem Cells: A crucial finding is the selective targeting of leukemic stem cells (LSCs) by Glasdegib. In vivo studies have demonstrated a reduction in the population of LSC markers, such as CD34+/CD38-, within the leukemic cell population.[3][5] This selective action is believed to be a key contributor to its clinical efficacy in preventing relapse.
-
Chemosensitization: Preclinical evidence suggests that Glasdegib can sensitize quiescent malignant stem cells to the effects of conventional chemotherapy, such as cytarabine.[1]
-
Modulation of Downstream Targets: In vivo pharmacodynamic studies have confirmed that Glasdegib treatment leads to the downregulation of Hedgehog pathway target genes, including the transcription factor GLI1, in tumor tissues.[3]
Quantitative Data from In Vivo Models
While numerous publications allude to the significant anti-tumor effects of Glasdegib in preclinical models, specific quantitative data on tumor growth inhibition and LSC reduction from these studies are often not publicly detailed. The following tables summarize the types of data typically generated in such studies, with placeholders to be populated as more specific information becomes available.
Table 1: Summary of Tumor Growth Inhibition in AML PDX Models
| Animal Model | Treatment Group | Dosing Regimen | Duration of Treatment | Tumor Growth Inhibition (%) | Reference |
| AML PDX | Vehicle Control | N/A | N/A | 0 | [1] |
| AML PDX | Glasdegib | Data not available | Data not available | Data not available | [1] |
| AML PDX | Cytarabine | Data not available | Data not available | Data not available | [1] |
| AML PDX | Glasdegib + Cytarabine | Data not available | Data not available | Data not available | [1] |
Table 2: Effect of Glasdegib on Leukemic Stem Cell Population in Vivo
| Animal Model | Treatment Group | Endpoint Measured | Result | Reference |
| AML PDX | Vehicle Control | % of CD34+/CD38- cells | Data not available | [3][5] |
| AML PDX | Glasdegib | % of CD34+/CD38- cells | Significant Reduction | [3][5] |
Experimental Protocols for In Vivo Pharmacodynamic Studies
The following provides a generalized methodology for evaluating the in vivo pharmacodynamics of Glasdegib in AML PDX models, based on commonly employed techniques in the field.
Establishment of AML Patient-Derived Xenograft (PDX) Models
-
Patient Sample Collection: Obtain bone marrow or peripheral blood samples from AML patients with informed consent.
-
Cell Isolation: Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent graft rejection.
-
Xenotransplantation: Inject the isolated primary AML cells intravenously or intra-femorally into the recipient mice.
-
Engraftment Monitoring: Monitor the engraftment of human AML cells in the peripheral blood or bone marrow of the mice by flow cytometry for human CD45 expression.
Drug Administration and Treatment Regimen
-
Drug Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., a solution or suspension).
-
Dosing: Administer Glasdegib orally to the tumor-bearing mice at a predetermined dose and schedule (e.g., once daily).
-
Combination Therapy: For studies evaluating synergistic effects, administer chemotherapeutic agents (e.g., cytarabine) via an appropriate route (e.g., intraperitoneal injection) in combination with Glasdegib.
-
Control Groups: Include vehicle-treated and/or chemotherapy-alone control groups for comparison.
Pharmacodynamic Endpoint Assessment
-
Tumor Burden Analysis: Monitor tumor progression by measuring the percentage of human CD45+ cells in the peripheral blood or bone marrow over time. At the end of the study, harvest tissues (bone marrow, spleen) for further analysis.
-
Leukemic Stem Cell Analysis: Quantify the population of LSCs (e.g., CD34+CD38- cells within the human CD45+ gate) using multi-color flow cytometry.
-
Target Gene Expression Analysis: Isolate RNA or protein from tumor cells to assess the expression levels of Hedgehog pathway target genes (e.g., GLI1, PTCH1) by quantitative real-time PCR or Western blotting.
-
Histopathology: Perform histological analysis of tissues to evaluate leukemic infiltration.
Conclusion
The in vivo pharmacodynamic profile of this compound in preclinical models of acute myeloid leukemia strongly supports its mechanism of action as a potent and selective inhibitor of the Hedgehog signaling pathway. Its ability to reduce tumor burden, specifically target leukemic stem cells, and sensitize them to chemotherapy provides a solid rationale for its clinical development and use. Further research providing detailed quantitative data from these in vivo studies will continue to refine our understanding of its therapeutic potential and guide the development of novel combination strategies to improve outcomes for patients with AML.
References
- 1. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hedgehog/GLI signaling in hematopoietic development and acute myeloid leukemia—From bench to bedside [frontiersin.org]
- 4. ir.library.louisville.edu [ir.library.louisville.edu]
- 5. Hedgehog/GLI signaling in hematopoietic development and acute myeloid leukemia—From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Glasdegib Hydrochloride for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Glasdegib hydrochloride and its implications for the development of effective drug delivery systems. Glasdegib, a selective inhibitor of the Hedgehog signaling pathway, presents formulation challenges due to its poor aqueous solubility. This document details its key physicochemical parameters, proposes strategies to enhance its oral bioavailability, and provides detailed experimental protocols for the characterization of advanced drug delivery systems.
Physicochemical Properties of Glasdegib and its Salts
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for the rational design of a drug delivery system. The following table summarizes the key properties of Glasdegib and its hydrochloride salt.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₂N₆O (Glasdegib free base) | [1] |
| C₂₁H₂₃ClN₆O (this compound) | [2] | |
| Molecular Weight | 374.4 g/mol (Glasdegib free base) | [1] |
| 410.9 g/mol (this compound) | [2] | |
| Solubility | Poorly soluble in water. | [1] |
| LogP | 2.4 | [1] |
| pKa | Not explicitly found for the hydrochloride salt, but the free base has reported pKa values of 1.7 (benzimidazole nitrogen) and 6.1 (methylpiperidine nitrogen). | |
| Melting Point | Data not available in the searched results. | |
| Physical Appearance | Data not available in the searched results. |
Implications for Drug Delivery:
The low aqueous solubility and a LogP value indicative of moderate lipophilicity classify Glasdegib as a Biopharmaceutics Classification System (BCS) Class II or IV compound. This presents a significant challenge for oral drug delivery, as the dissolution rate is likely the rate-limiting step for absorption, leading to low and variable bioavailability. Therefore, advanced formulation strategies are imperative to enhance the solubility and dissolution of this compound.
Proposed Drug Delivery Strategies for this compound
Given the physicochemical profile of this compound, several formulation strategies can be employed to improve its oral bioavailability. Two promising approaches are the formulation into nanoparticles and the preparation of solid dispersions.
Nanoparticle-Based Drug Delivery Systems
Reducing the particle size of a drug to the nanometer range significantly increases its surface area-to-volume ratio, thereby enhancing its dissolution rate and saturation solubility.
Proposed Formulation: Polymeric nanoparticles of this compound using a biodegradable and biocompatible polymer such as poly(lactic-co-glycolic acid) (PLGA).
Solid Dispersion Systems
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state. This can lead to the formation of an amorphous solid solution or dispersion, which typically exhibits a higher dissolution rate than the crystalline drug.
Proposed Formulation: A solid dispersion of this compound with a hydrophilic polymer such as polyvinylpyrrolidone (PVP) K30 or a polyethylene glycol (PEG).
Experimental Protocols
Detailed methodologies for the characterization of the proposed drug delivery systems are crucial for ensuring their quality and performance.
Characterization of this compound Nanoparticles
a) Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Protocol:
-
Disperse the lyophilized nanoparticles in deionized water by gentle sonication.
-
Dilute the suspension to an appropriate concentration to obtain a suitable scattering intensity.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument at 25°C.
-
Measure the zeta potential using the same instrument in an appropriate folded capillary cell.
-
Perform all measurements in triplicate.
-
b) Encapsulation Efficiency and Drug Loading:
-
Method: Indirect quantification using High-Performance Liquid Chromatography (HPLC).
-
Protocol:
-
Centrifuge a known amount of the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes to separate the nanoparticles from the aqueous medium.
-
Carefully collect the supernatant containing the unencapsulated drug.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Quantify the amount of free this compound in the supernatant using a validated HPLC method.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
c) In Vitro Drug Release Study:
-
Method: Dialysis Bag Method.
-
Protocol:
-
Suspend a known amount of this compound-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4, with 0.5% Tween 80 to maintain sink conditions).
-
Place the suspension in a dialysis bag with a suitable molecular weight cut-off (e.g., 12-14 kDa).
-
Immerse the dialysis bag in a larger volume of the release medium at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the concentration of this compound in the withdrawn samples by HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
Characterization of this compound Solid Dispersions
a) Dissolution Studies:
-
Method: USP Apparatus II (Paddle Method).
-
Protocol:
-
Fill the dissolution vessels with a specified volume of dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer, pH 6.8).
-
Maintain the temperature at 37 ± 0.5°C and the paddle speed at a constant rate (e.g., 50 rpm).
-
Add a precisely weighed amount of the solid dispersion powder (equivalent to a specific dose of this compound) to each vessel.
-
At specified time points, withdraw samples of the dissolution medium and filter them.
-
Analyze the concentration of this compound in the samples using a UV-Vis spectrophotometer or HPLC.
-
Compare the dissolution profile of the solid dispersion to that of the pure drug.
-
b) Solid-State Characterization:
-
Differential Scanning Calorimetry (DSC): To determine the thermal properties and to check for the amorphization of the drug.
-
Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
-
Powder X-Ray Diffraction (PXRD): To confirm the crystalline or amorphous nature of the drug in the solid dispersion.
-
Place the powder sample on a sample holder.
-
Scan the sample over a defined 2θ range using a diffractometer with Cu Kα radiation.
-
The absence of sharp peaks corresponding to the crystalline drug indicates successful amorphization.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate any potential interactions between the drug and the carrier.
-
Mix the sample with potassium bromide (KBr) and compress it into a pellet.
-
Record the infrared spectrum over a specific wavenumber range.
-
Mechanism of Action: Hedgehog Signaling Pathway
Glasdegib is an inhibitor of the Smoothened (SMO) protein, a key component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of this pathway is implicated in the survival and proliferation of cancer stem cells in various malignancies, including acute myeloid leukemia (AML).
In the "OFF" state, the Patched (PTCH1) receptor inhibits Smoothened (SMO), leading to the proteolytic cleavage of GLI transcription factors into their repressor forms (GLI-R), which suppress the transcription of Hh target genes. When a Hedgehog ligand binds to PTCH1, the inhibition on SMO is relieved. Active SMO then prevents the cleavage of GLI proteins, leading to the formation of activator forms (GLI-A) that translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. Glasdegib directly binds to and inhibits SMO, thereby blocking the activation of the Hh pathway even in the presence of activating mutations or ligands.[3]
Conclusion
This compound's poor aqueous solubility necessitates the use of advanced drug delivery systems to ensure adequate oral bioavailability. Formulation strategies such as nanosuspensions and solid dispersions hold significant promise for enhancing its dissolution and subsequent absorption. The detailed experimental protocols provided in this guide offer a framework for the development and characterization of such formulations. A thorough understanding of both the physicochemical properties of the drug and its mechanism of action is paramount for the successful design of a safe and effective drug product for this important therapeutic agent.
References
Glasdegib Hydrochloride and Its Role in Epithelial-Mesenchymal Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epithelial-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression, metastasis, and the development of therapeutic resistance. Concurrently, the Hedgehog (Hh) signaling pathway has been identified as a key regulator of EMT in various malignancies. Glasdegib hydrochloride, a potent and selective inhibitor of the Smoothened (SMO) receptor within the Hh pathway, has emerged as a therapeutic agent with the potential to modulate EMT. This technical guide provides an in-depth analysis of the mechanistic link between this compound and EMT, summarizing the current understanding of its mode of action, presenting available data on its effects on EMT markers, and offering detailed experimental protocols for researchers investigating this interaction.
Introduction: The Intersection of Hedgehog Signaling and EMT
The epithelial-mesenchymal transition is a complex biological process whereby epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a mesenchymal phenotype that confers increased motility, invasiveness, and resistance to apoptosis. This transition is orchestrated by a network of signaling pathways and transcription factors, including Snail, Slug, and ZEB1/2, which transcriptionally repress epithelial markers like E-cadherin and upregulate mesenchymal markers such as N-cadherin and Vimentin.
The Hedgehog (Hh) signaling pathway, essential during embryonic development, is often aberrantly reactivated in various cancers, contributing to tumorigenesis and the maintenance of cancer stem cells.[1] The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor, which alleviates the inhibition of the G protein-coupled receptor, Smoothened (SMO).[2] Activated SMO then triggers a signaling cascade that culminates in the activation and nuclear translocation of GLI transcription factors, which regulate the expression of Hh target genes.
Emerging evidence strongly suggests a significant crosstalk between the Hh pathway and the EMT program.[3] Activation of Hh signaling has been shown to induce EMT in various cancer models, including pancreatic and breast cancer, promoting a more aggressive and metastatic phenotype.[1][4] This has positioned the Hh pathway as a promising therapeutic target for cancers where EMT plays a pivotal role.
This compound: A Targeted Inhibitor of the Hedgehog Pathway
This compound is an orally bioavailable small molecule that functions as a potent and selective inhibitor of the SMO receptor.[5][6][7] By binding to and inhibiting SMO, Glasdegib effectively blocks the downstream activation of GLI transcription factors, thereby silencing the Hh signaling pathway.[3][8] It is approved by the FDA, in combination with low-dose cytarabine, for the treatment of newly-diagnosed acute myeloid leukemia (AML) in certain adult patients.[5][8] Preclinical studies have indicated that Glasdegib can sensitize leukemic stem cells to chemotherapy.[9] Given the established role of the Hh pathway in EMT, Glasdegib's mechanism of action presents a compelling rationale for its investigation as a modulator of this critical cancer-related process.
Signaling Pathways and Molecular Interactions
The inhibitory effect of Glasdegib on the Hh pathway directly impacts the molecular machinery driving EMT. The core interaction involves the prevention of GLI transcription factor activation, which in turn is expected to downregulate the expression of key EMT-inducing transcription factors.
Quantitative Data on EMT Marker Modulation
While direct quantitative data from studies specifically investigating the effect of this compound on EMT markers is limited in the currently available literature, the known mechanism of Hedgehog pathway inhibitors allows for strong inferences. Inhibition of the Hh/SMO/GLI axis is expected to reverse the transcriptional changes associated with EMT. The following table summarizes the anticipated effects of Glasdegib on key EMT markers based on the established role of the Hedgehog pathway in this process.
| EMT Marker | Protein/Gene | Expected Effect of Glasdegib | Rationale for Expected Effect | References |
| Epithelial Markers | ||||
| E-cadherin | CDH1 | Upregulation | Hh pathway inhibition leads to the derepression of the CDH1 gene, which is a direct target of EMT transcription factors like Snail and ZEB. | [1][4] |
| Mesenchymal Markers | ||||
| N-cadherin | CDH2 | Downregulation | Inhibition of GLI activation is expected to decrease the expression of mesenchymal genes, including CDH2. | [1][4] |
| Vimentin | VIM | Downregulation | As a key mesenchymal filament protein, vimentin expression is typically reduced upon reversal of EMT. | [1][4] |
| EMT Transcription Factors | ||||
| Snail | SNAI1 | Downregulation | GLI transcription factors can regulate the expression of Snail, a master regulator of EMT. | [1] |
| Slug | SNAI2 | Downregulation | Similar to Snail, Slug expression is often downstream of pro-EMT signaling pathways like Hedgehog. | [1] |
| ZEB1/2 | ZEB1/ZEB2 | Downregulation | ZEB transcription factors are critical repressors of E-cadherin and their expression is linked to Hh signaling. | [7][10] |
Experimental Protocols for Investigating Glasdegib's Role in EMT
To facilitate further research into the effects of this compound on EMT, this section provides detailed methodologies for key in vitro experiments. These protocols are based on standard techniques for EMT analysis and can be adapted for use with Glasdegib.
Cell Culture and Glasdegib Treatment
-
Cell Lines: Select appropriate epithelial cancer cell lines known to undergo EMT, for example, A549 (lung carcinoma), MCF-7 (breast carcinoma), or Panc-1 (pancreatic carcinoma).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Glasdegib Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Further dilute in culture medium to achieve the desired final concentrations for treatment. A dose-response experiment is recommended to determine the optimal non-toxic concentration that effectively inhibits the Hh pathway (e.g., 10 nM to 10 µM).
-
Treatment Protocol: Seed cells and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of Glasdegib or vehicle control (DMSO). The treatment duration will depend on the specific assay but typically ranges from 24 to 72 hours for EMT studies.
Western Blot Analysis of EMT Markers
This protocol allows for the semi-quantitative analysis of protein expression levels of key EMT markers.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin, Snail, ZEB1) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for EMT Marker mRNA Expression
This protocol quantifies the relative mRNA expression levels of EMT-related genes.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from Glasdegib-treated and control cells using a commercial RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay with specific primers for human CDH1 (E-cadherin), CDH2 (N-cadherin), VIM (Vimentin), SNAI1 (Snail), SNAI2 (Slug), and ZEB1. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
The reaction conditions should be optimized for the specific primers and qPCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
Cell Migration and Invasion Assays
These assays assess the functional consequences of EMT modulation by Glasdegib on cell motility and invasiveness.
-
Transwell Migration Assay:
-
Use Transwell inserts with an 8.0 µm pore size membrane.
-
Seed Glasdegib-pretreated or control cells in the upper chamber in serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a period that allows for cell migration (e.g., 12-24 hours).
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the migrated cells in several random fields under a microscope.
-
-
Matrigel Invasion Assay:
-
This assay is similar to the migration assay, but the Transwell inserts are pre-coated with a layer of Matrigel, which mimics the basement membrane.
-
The incubation time is typically longer (e.g., 24-48 hours) to allow for the degradation of the Matrigel and invasion of the cells.
-
Quantification is performed as in the migration assay.
-
Conclusion and Future Directions
This compound, through its targeted inhibition of the Hedgehog signaling pathway, holds significant promise as a modulator of the epithelial-mesenchymal transition. The mechanistic link between the Hh pathway and EMT provides a strong foundation for investigating Glasdegib's potential to reverse the mesenchymal phenotype, thereby reducing cancer cell motility, invasiveness, and therapeutic resistance. While direct quantitative data on Glasdegib's impact on EMT markers is still emerging, the experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its efficacy.
Future research should focus on generating comprehensive quantitative data on the dose- and time-dependent effects of Glasdegib on a wide panel of EMT markers in various cancer cell lines. In vivo studies using animal models will be crucial to validate the in vitro findings and to assess the impact of Glasdegib on metastasis. Furthermore, exploring the synergistic potential of Glasdegib with other anti-cancer agents that target complementary pathways involved in EMT could lead to novel and more effective therapeutic strategies for a range of malignancies.
References
- 1. Epithelial-mesenchymal transition spectrum quantification and its efficacy in deciphering survival and drug responses of cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autoregulation of E-cadherin expression by cadherin–cadherin interactions: the roles of β-catenin signaling, Slug, and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional Activation of ZEB1 by Slug Leads to Cooperative Regulation of the EMT like Phenotype in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional cooperation between Snail1 and twist in the regulation of ZEB1 expression during epithelial to mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying the Epithelial-to-Mesenchymal Transition (EMT) from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E/N-cadherin switch mediates cancer progression via TGF-β-induced epithelial-to-mesenchymal transition in extrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimized in vitro three-dimensional invasion assay for quantifying a wide range of cancer cell invasive behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.cellsignal.com [blog.cellsignal.com]
Exploring Glasdegib Hydrochloride in Solid Tumor Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glasdegib (PF-04449913) is a potent, selective, and orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] It functions by binding to and inhibiting the Smoothened (SMO) receptor, a key transducer in this pathway.[1][3][4] While Glasdegib has received regulatory approval for the treatment of newly diagnosed acute myeloid leukemia (AML) in specific patient populations, its development was underpinned by preclinical evidence of activity in both hematologic and solid tumor models.[5][6]
The rationale for exploring Glasdegib in solid tumors stems from the aberrant activation of the Hedgehog pathway, which is a known driver in the pathogenesis and progression of various malignancies, including basal cell carcinoma, medulloblastoma, and cancers of the pancreas, breast, and stomach.[1][3][7] This document provides an in-depth technical overview of the preclinical data, relevant experimental protocols, and the core mechanism of action of Glasdegib as it pertains to solid tumor models.
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of cell differentiation and proliferation during embryonic development. In adult tissues, the pathway is largely quiescent but can be reactivated in processes like tissue repair and cancer.
Canonical Hh Signaling:
-
Inactive State: In the absence of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog), the 12-pass transmembrane receptor Patched-1 (PTCH1) tonically inhibits the 7-pass transmembrane G-protein coupled receptor, Smoothened (SMO). This prevents SMO from localizing to the primary cilium. In the cytoplasm, a complex containing Suppressor of Fused (SUFU) binds to and promotes the proteolytic cleavage of Glioma-associated oncogene (GLI) transcription factors (GLI2/GLI3) into their repressor forms (GLI-R). These repressors translocate to the nucleus and inhibit the transcription of Hh target genes.
-
Active State: When an Hh ligand binds to PTCH1, its inhibition of SMO is relieved. SMO then translocates to the primary cilium, leading to a signaling cascade that prevents the cleavage of GLI proteins. Full-length, activator forms of GLI (GLI-A) accumulate, translocate to the nucleus, and activate the transcription of target genes that promote cell proliferation, survival, and angiogenesis, such as GLI1, PTCH1, Cyclin D, and BCL2.[8]
Glasdegib's Role: Glasdegib directly binds to the SMO receptor, effectively locking it in an inactive conformation even in the presence of Hh ligands or in cases of PTCH1 loss-of-function mutations. This restores the downstream suppression and proteolytic cleavage of GLI transcription factors, thereby shutting down the aberrant transcriptional program that drives tumor growth.[3][4]
Preclinical Data in Solid Tumor Models
While much of the clinical development for Glasdegib has focused on hematologic malignancies, the initial investigations were supported by activity in solid tumor preclinical models. Data indicates that Glasdegib, particularly in combination with other anticancer agents, can significantly inhibit tumor growth in xenograft models where the Hh pathway is active.
Quantitative In Vivo Efficacy
The following table summarizes publicly available data on the in vivo antitumor activity of Glasdegib (PF-04449913) in solid tumor xenograft models. Note: Specific monotherapy data is limited in the public domain; the most cited results are from combination studies.
| Tumor Type | Model | Treatment | Efficacy Endpoint | Result | Citation |
| Colorectal Cancer | Xenograft | Glasdegib + Other Anticancer Agents | Tumor Growth Inhibition (TGI) | 63% | [2] |
| Pancreatic Cancer | Xenograft | Glasdegib + Other Anticancer Agents | Tumor Growth Inhibition (TGI) | 73% | [2] |
Pharmacodynamic (PD) Biomarker Data
A crucial aspect of preclinical and early clinical development is confirming target engagement. For Hh pathway inhibitors, the expression of the target gene GLI1 serves as a robust pharmacodynamic biomarker. Studies have consistently shown that Glasdegib potently downregulates GLI1 expression in surrogate tissues.
| Study Population | Tissue | Treatment Dose (Oral, QD) | Biomarker | Result | Citation |
| Patients with Advanced Solid Tumors | Skin Biopsy | ≥80 mg | GLI1 mRNA Expression | >80% Downregulation | [2] |
| Japanese Patients with Hematologic Malignancies | Skin Biopsy | ≥50 mg | GLI1 mRNA Expression | >80% Downregulation | [1] |
Detailed Experimental Protocols
The following sections provide detailed, generalized protocols for key experiments used to evaluate Hh pathway inhibitors like Glasdegib in a preclinical solid tumor setting.
Protocol 1: In Vitro Cell Viability Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) using a resazurin-based assay, which measures metabolically active cells.
-
Cell Seeding:
-
Culture Hh-dependent solid tumor cell lines (e.g., medulloblastoma, pancreatic, or colon cancer lines with known Hh pathway activation) to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well clear-bottom black plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of Glasdegib hydrochloride in DMSO.
-
Perform a serial dilution (e.g., 1:3) in culture medium to create a concentration range spanning from 1 nM to 100 µM. Ensure the final DMSO concentration is ≤0.1% in all wells.
-
Remove the medium from the cell plate and add 100 µL of the diluted compounds to the respective wells. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Prepare a working solution of resazurin (e.g., alamarBlue™) in PBS as per the manufacturer's instructions.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence on a microplate reader (e.g., Ex/Em 560/590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cell wells) from all other readings.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: In Vivo Subcutaneous Xenograft Study
This protocol describes a typical efficacy study in an immunodeficient mouse model.
-
Animal Model and Cell Implantation:
-
Use 6-8 week old female athymic nude mice (e.g., NU/NU). Allow animals to acclimatize for one week.
-
Harvest cancer cells from culture. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring and Randomization:
-
Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (e.g., n=8-10 per group), such as:
-
Group 1: Vehicle (e.g., 0.5% methylcellulose)
-
Group 2: Glasdegib (e.g., 25 mg/kg, oral gavage, once daily)
-
-
-
Treatment Administration:
-
Prepare Glasdegib formulation daily.
-
Administer the compound or vehicle orally (p.o.) via gavage once daily (QD) for 21-28 consecutive days.
-
Monitor animal body weight and general health 2-3 times per week as an indicator of toxicity.
-
-
Endpoint and Tissue Collection:
-
The study endpoint is typically reached when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³).
-
At the endpoint, record final tumor volumes and body weights.
-
Euthanize mice according to institutional guidelines.
-
Excise tumors, weigh them, and collect portions for pharmacodynamic analysis (e.g., snap-freeze in liquid nitrogen for RNA/protein or fix in formalin for histology).
-
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.
-
Conclusion
This compound is a well-characterized inhibitor of the Hedgehog signaling pathway with proven clinical activity in hematologic malignancies. The preclinical rationale for its investigation in solid tumors is strong, based on the frequent aberrant activation of the Hh pathway in these cancers. Preclinical studies have demonstrated its ability to inhibit tumor growth in vivo, particularly in combination with other agents, and robustly modulate the key pharmacodynamic biomarker GLI1. While its clinical development has prioritized hematology, the foundational preclinical data and methodologies confirm its biological activity against the Hedgehog pathway, which remains a compelling target in specific, molecularly defined solid tumor patient populations.
References
- 1. Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. New Phase 2 Results Show Investigational Compound Glasdegib Improved Overall Survival in Acute Myeloid Leukemia and High-Risk Myelodysplastic Syndrome | Pfizer [pfizer.com]
- 5. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Hedgehog pathway inhibitors – current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of Glasdegib Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glasdegib hydrochloride, an orally bioavailable small molecule inhibitor, is a critical therapeutic agent in the management of newly diagnosed acute myeloid leukemia (AML).[1][2][3][4][5] Its primary mechanism of action involves the potent and selective inhibition of the Smoothened (SMO) receptor, a key transmembrane protein in the Hedgehog (Hh) signaling pathway.[6][7] Dysregulation of the Hh pathway is implicated in the survival and proliferation of cancer stem cells, and Glasdegib's on-target activity effectively disrupts this signaling cascade.[8][9] However, a comprehensive understanding of any small molecule inhibitor's full biological activity necessitates a thorough investigation of its off-target effects. This technical guide provides a framework for exploring the potential off-target landscape of Glasdegib in cancer cell lines, outlining key experimental methodologies and data presentation strategies. While extensive public data on Glasdegib's specific off-target profile is limited, this document serves as a roadmap for researchers to conduct such investigations.
Introduction: The Significance of Off-Target Profiling
The therapeutic efficacy and toxicity profile of a drug are dictated by its interactions with both its intended target and unintended off-targets. For kinase inhibitors and other targeted therapies, off-target effects can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a comprehensive characterization of off-target interactions is a cornerstone of preclinical and clinical drug development. This guide will delve into the methodologies required to elucidate the SMO-independent effects of Glasdegib, providing a deeper understanding of its molecular mechanisms.
On-Target Mechanism of Action: Hedgehog Pathway Inhibition
Glasdegib functions as a potent inhibitor of the Hedgehog signaling pathway by directly binding to the Smoothened (SMO) receptor.[6][7] In a quiescent state, the Patched (PTCH) receptor inhibits SMO. Upon binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to PTCH, this inhibition is relieved, allowing SMO to signal downstream. This signaling cascade culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which regulate the expression of genes involved in cell proliferation, survival, and differentiation.[9] Glasdegib's binding to SMO prevents its activation, thereby blocking the entire downstream signaling cascade.[8]
Investigating Off-Target Effects: A Methodological Approach
A multi-pronged approach is essential to comprehensively identify and validate the off-target effects of Glasdegib. This involves a combination of in vitro biochemical assays, cell-based assays, and proteomic profiling.
Kinase Profiling
Given that many small molecule inhibitors exhibit cross-reactivity with multiple kinases due to the conserved nature of the ATP-binding pocket, a primary step in off-target analysis is to screen Glasdegib against a broad panel of kinases.
Experimental Protocol: Kinase Panel Screening
-
Objective: To determine the inhibitory activity of Glasdegib against a large, representative panel of human kinases.
-
Methodology:
-
Assay Platform: Utilize a well-established kinase assay platform, such as a radiometric assay (e.g., 33P-ATP filter binding) or a non-radiometric luminescence-based assay (e.g., ADP-Glo™).[10][11]
-
Kinase Panel: Screen Glasdegib against a comprehensive panel of purified recombinant human kinases (e.g., >400 kinases) at a fixed concentration (typically 1-10 µM) to identify initial "hits."
-
Dose-Response Analysis: For any kinases showing significant inhibition (e.g., >50% inhibition) in the primary screen, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).
-
Data Analysis: Calculate IC50 values using a non-linear regression model. The results will provide a selectivity profile of Glasdegib across the kinome.
-
Data Presentation
The quantitative data from kinase profiling should be summarized in a clear, tabular format.
| Off-Target Kinase | Kinase Family | Glasdegib IC50 (nM) | Primary Target (SMO) IC50 (nM) | Selectivity Ratio (Off-Target IC50 / Primary Target IC50) |
| Hypothetical Kinase 1 | e.g., Tyrosine Kinase | [Insert Value] | [Insert Value] | [Calculate Value] |
| Hypothetical Kinase 2 | e.g., Serine/Threonine Kinase | [Insert Value] | [Insert Value] | [Calculate Value] |
| ... | ... | ... | ... | ... |
| (Note: This table is illustrative as specific public data for Glasdegib is unavailable.) |
Proteomic Profiling
To identify unbiased off-target interactions within a cellular context, chemical proteomics and phosphoproteomics approaches are invaluable.
Experimental Protocol: Chemical Proteomics for Target Identification
-
Objective: To identify the direct binding partners of Glasdegib in cancer cell lysates or intact cells.
-
Methodology:
-
Probe Synthesis: Synthesize a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to the Glasdegib molecule, ensuring the modification does not significantly alter its biological activity.
-
Affinity Purification: Incubate the biotinylated Glasdegib probe with cancer cell lysate or treat intact cells followed by lysis. Use streptavidin-coated beads to pull down the probe-protein complexes.
-
Mass Spectrometry: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the Glasdegib-probe pulldown compared to a control (e.g., beads alone or a probe with an inactive analog).
-
Experimental Protocol: Phosphoproteomic Analysis
-
Objective: To identify changes in cellular signaling pathways modulated by Glasdegib treatment, independent of SMO inhibition.
-
Methodology:
-
Cell Treatment: Treat cancer cell lines (ideally with low or absent Hh pathway activity to isolate off-target effects) with Glasdegib at various concentrations and time points.
-
Protein Digestion and Phosphopeptide Enrichment: Lyse the cells, digest the proteins into peptides, and enrich for phosphopeptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution LC-MS/MS to identify and quantify changes in phosphorylation levels.
-
Data Analysis: Perform bioinformatic analysis to identify phosphosites and proteins with significantly altered phosphorylation upon Glasdegib treatment and map these to known signaling pathways.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment without the need for compound modification.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To validate the direct binding of Glasdegib to potential off-target proteins identified in previous screens within intact cells.
-
Methodology:
-
Cell Treatment: Treat intact cancer cells with Glasdegib or a vehicle control.
-
Thermal Challenge: Heat the treated cells across a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the specific protein of interest remaining in the soluble fraction at each temperature using techniques like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Glasdegib indicates direct binding and stabilization of the target protein.[12][13][14][15][16]
-
Potential SMO-Independent Signaling Pathways
Based on the hypothetical off-target kinase activities identified through profiling, researchers can postulate the involvement of various SMO-independent signaling pathways. For instance, if Glasdegib were found to inhibit a member of the PI3K/AKT/mTOR pathway, this would suggest an alternative mechanism for its anti-cancer effects.
Conclusion and Future Directions
While Glasdegib is a well-characterized inhibitor of the Hedgehog signaling pathway, a thorough investigation into its off-target effects is crucial for a complete understanding of its pharmacological profile. The methodologies outlined in this guide provide a robust framework for researchers to identify and validate potential off-target interactions of Glasdegib in various cancer cell lines. Such studies will not only enhance our knowledge of Glasdegib's mechanism of action but may also provide insights into potential mechanisms of resistance, predict adverse effects, and uncover opportunities for drug repurposing. The generation of a comprehensive off-target profile for Glasdegib will be a valuable resource for the oncology research and drug development community.
References
- 1. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glasdegib for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forsaken Pharmaceutical: Glasdegib in Acute Myeloid Leukemia and Myeloid Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Smoothened in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Impact of Smoothened Gene Mutations on Glasdegib Hydrochloride Efficacy: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Glasdegib hydrochloride is a potent inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (HH) signaling pathway. Dysregulation of this pathway is implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML), for which Glasdegib is approved. While Glasdegib effectively inhibits wild-type SMO, the emergence of mutations in the SMO gene presents a significant challenge to its therapeutic efficacy. This guide provides a comprehensive overview of the impact of these mutations, detailing the molecular mechanisms of resistance, quantitative effects on drug potency, and experimental protocols to assess these effects.
Introduction to Glasdegib and the Hedgehog Signaling Pathway
Glasdegib is an orally bioavailable small molecule that selectively binds to and inhibits the SMO receptor, a 7-transmembrane protein that acts as the central transducer of the HH signaling cascade.[1][2] In normal physiology, the HH pathway is crucial for embryonic development and tissue homeostasis.[3] Its canonical activation begins with the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH1) receptor. This binding relieves the inhibitory effect of PTCH1 on SMO, allowing SMO to transduce a signal that culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[3] These transcription factors then regulate the expression of target genes involved in cell proliferation, survival, and differentiation.
In several cancers, aberrant activation of the HH pathway, often due to loss-of-function mutations in PTCH1 or gain-of-function mutations in SMO, leads to uncontrolled cell growth and tumor progression.[3][4] Glasdegib's mechanism of action involves binding to the SMO receptor, thereby preventing the downstream activation of GLI transcription factors and inhibiting the pro-tumorigenic effects of the pathway.[5][6]
The Landscape of SMO Mutations and Their Impact on Glasdegib Efficacy
Mutations in the SMO gene are a primary mechanism of acquired resistance to SMO inhibitors. These mutations can be broadly categorized into two main types: those that occur within the drug-binding pocket and those that are located outside of this region and may induce a constitutively active conformation of the SMO receptor.[3][4]
Drug-Binding Pocket Mutations
Mutations within the pocket where SMO inhibitors bind can sterically hinder or alter the chemical interactions necessary for high-affinity binding, thereby reducing the drug's inhibitory capacity.
-
D473H/Y: The substitution of aspartic acid at position 473 with histidine or tyrosine is one of the most well-characterized resistance mutations. It has been shown to confer significant resistance to the first-generation SMO inhibitor vismodegib.[3] While direct quantitative data for Glasdegib against this mutant is limited, studies on other SMO inhibitors demonstrate a dramatic increase in the half-maximal inhibitory concentration (IC50). For instance, the IC50 of vismodegib for the D473H mutant is greater than 60 µM, a substantial increase from its potency against wild-type SMO.[7]
-
G497W: The substitution of glycine with tryptophan at position 497 has also been identified as a resistance mutation to vismodegib.[8]
Constitutively Activating Mutations
Mutations outside the drug-binding pocket can lock the SMO receptor in a perpetually active state, rendering it less dependent on upstream signals and less sensitive to inhibitors that target the inactive conformation.
It has been suggested that Glasdegib may possess a binding site on the SMO receptor that is distinct from that of vismodegib and sonidegib.[9] This could potentially allow Glasdegib to retain activity against certain mutations that confer resistance to other SMO inhibitors. However, further direct experimental evidence is required to confirm this hypothesis and to quantify the extent of Glasdegib's efficacy against a comprehensive panel of SMO mutants.
Quantitative Data on SMO Inhibitor Efficacy
The following table summarizes the available quantitative data on the efficacy of various SMO inhibitors against wild-type and mutant SMO. It is important to note the absence of comprehensive data specifically for Glasdegib against a wide range of SMO mutations, highlighting a critical area for future research.
| Inhibitor | SMO Genotype | IC50 | Fold Change in IC50 (vs. WT) | Reference |
| Glasdegib | Wild-Type | 5 nM | - | [4] |
| Vismodegib | Wild-Type | ~20 nM | - | |
| D473H | > 60,000 nM (> 60 µM) | > 3000 | [7] | |
| HH-13 | D473H | 86 nM | - | [7] |
| HH-20 | D473H | 174 nM | - | [7] |
| ALLO-2 | D473H | 6 nM | - | [4] |
Experimental Protocols
To assess the impact of SMO mutations on Glasdegib efficacy, a series of in vitro experiments are essential. Detailed methodologies for key assays are provided below.
Gli-Luciferase Reporter Assay
This assay measures the activity of the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of a GLI-responsive promoter. A reduction in luciferase activity in the presence of an inhibitor indicates pathway inhibition.
Materials:
-
NIH/3T3 or other suitable cells stably transfected with a Gli-responsive luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Recombinant Sonic Hedgehog (Shh) ligand or a Smoothened agonist (e.g., SAG).
-
This compound.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the Gli-luciferase reporter cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: The following day, prepare serial dilutions of Glasdegib in assay medium (DMEM with 0.5% FBS).
-
Remove the growth medium from the cells and add 50 µL of the diluted Glasdegib solutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pathway Activation: Add 50 µL of assay medium containing Shh ligand (e.g., 100 ng/mL) or SAG (e.g., 100 nM) to all wells except for the negative control wells (which receive 50 µL of assay medium).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Measurement: Allow the plate to equilibrate to room temperature. Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability if necessary. Plot the normalized luminescence against the log of the Glasdegib concentration and fit a dose-response curve to determine the IC50 value.
Cell Viability/Proliferation Assays (MTT/MTS/WST-8)
These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. A decrease in metabolic activity in the presence of a drug indicates cytotoxicity or inhibition of proliferation.
Materials:
-
Cancer cell lines harboring wild-type or mutant SMO.
-
Cell culture medium and supplements.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl).
-
96-well clear cell culture plates.
-
Microplate reader.
Protocol (MTT Assay Example):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of growth medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Glasdegib in growth medium and add 100 µL to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the Glasdegib concentration to determine the IC50 value.
Visualizations
Hedgehog Signaling Pathway
Caption: Canonical Hedgehog signaling pathway.
Glasdegib Mechanism of Action
Caption: Glasdegib inhibits SMO, blocking Hh signaling.
Experimental Workflow for Determining Drug Resistance
Caption: Workflow to assess Glasdegib resistance.
Conclusion and Future Directions
The efficacy of this compound is intrinsically linked to the genetic status of the Smoothened receptor. While potent against wild-type SMO, the emergence of specific mutations within the SMO gene can significantly diminish its inhibitory activity, leading to therapeutic resistance. The D473H/Y and G497W mutations are notable examples that have been shown to impact the binding of other SMO inhibitors.
A critical gap in the current understanding is the lack of comprehensive quantitative data on Glasdegib's efficacy against a broad panel of clinically relevant SMO mutations. Future research should focus on:
-
Systematic Screening: Conducting in vitro assays to determine the IC50 values of Glasdegib against a wide array of SMO mutants.
-
Structural Biology: Elucidating the precise binding site of Glasdegib on the SMO receptor through co-crystallography or advanced molecular modeling to better understand its interaction with resistance mutations.
-
Combination Therapies: Investigating rational combination strategies to overcome or prevent the emergence of resistance, such as co-targeting downstream components of the Hedgehog pathway or other synergistic signaling pathways.
Addressing these research questions will be paramount in optimizing the clinical use of Glasdegib and developing next-generation SMO inhibitors that can effectively combat resistance.
References
- 1. Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase Ib Study of Glasdegib, a Hedgehog Pathway Inhibitor, in Combination with Standard Chemotherapy in Patients with AML or High-Risk MDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Smoothened Mutation Confers Resistance to a Hedgehog Pathway Inhibitor in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog Pathway Inhibitors: A New Therapeutic Class for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vismodegib resistant mutations are not selected in multifocal relapses of locally advanced basal cell carcinoma after vismodegib discontinuation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Deciphering the Allosteric Effect of Antagonist Vismodegib on Smoothened Receptor Deactivation Using Metadynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Glasdegib Hydrochloride in Acute Myeloid Leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of Glasdegib hydrochloride, a potent inhibitor of the Hedgehog signaling pathway, in acute myeloid leukemia (AML) cell lines. The included methodologies cover the assessment of cell viability, apoptosis, and cell cycle distribution.
Mechanism of Action
Glasdegib is an oral small molecule inhibitor that targets the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Inappropriate activation of the Hh pathway is implicated in the survival and proliferation of leukemic stem cells.[1] By binding to and inhibiting SMO, Glasdegib effectively blocks the downstream signaling cascade, which includes the GLI family of transcription factors. This disruption of the Hh pathway can sensitize AML cells to chemotherapy and reduce the progression of leukemic cells.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on various AML cell lines as reported in preclinical studies.
Table 1: In Vitro Cell Viability (IC50) of Glasdegib in AML Cell Lines
| Cell Line | IC50 (nM) | Assay Duration |
| MOLM-14 | Data not available in search results | |
| KG-1 | Data not available in search results | |
| OCI-AML3 | Data not available in search results | |
| MV4-11 | Data not available in search results | |
| HL-60 | Data not available in search results |
IC50 values represent the concentration of Glasdegib required to inhibit cell growth by 50%. Data is currently unavailable from the provided search results.
Table 2: Effect of Glasdegib on Apoptosis in AML Cell Lines
| Cell Line | Glasdegib Conc. (nM) | Treatment Duration | % Apoptotic Cells (Annexin V+) |
| MOLM-14 | Data not available | Data not available | Data not available |
| KG-1 | Data not available | Data not available | Data not available |
Quantitative data on Glasdegib-induced apoptosis in specific AML cell lines is not available in the provided search results.
Table 3: Effect of Glasdegib on Cell Cycle Distribution in AML Cell Lines
| Cell Line | Glasdegib Conc. (nM) | Treatment Duration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MOLM-14 | Data not available | Data not available | Data not available | Data not available | Data not available |
| KG-1 | Data not available | Data not available | Data not available | Data not available | Data not available |
Quantitative data on the effects of Glasdegib on cell cycle distribution in specific AML cell lines is not available in the provided search results.
Experimental Protocols
Here are detailed protocols for key in vitro experiments to assess the activity of this compound in AML cell lines.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of Glasdegib on AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-14, KG-1)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture AML cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Drug Treatment:
-
Prepare serial dilutions of Glasdegib from the stock solution in culture medium.
-
Add 100 µL of the diluted Glasdegib solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of Glasdegib concentration.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by Glasdegib.
Materials:
-
AML cell lines
-
Culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed AML cells in 6-well plates at a density of 1 x 10⁶ cells per well and treat with various concentrations of Glasdegib for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples within one hour of staining using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of Glasdegib on the cell cycle progression of AML cells.
Materials:
-
AML cell lines
-
Culture medium
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Treat AML cells with desired concentrations of Glasdegib for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The data will be displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.
-
Visualizations
Caption: Hedgehog Signaling Pathway and the inhibitory action of Glasdegib on SMO.
Caption: General experimental workflow for in vitro evaluation of Glasdegib in AML cell lines.
References
Application Notes and Protocols for Assessing Cell Viability Following Glasdegib Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glasdegib (PF-04449913) is a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway, which is crucial for cellular growth, differentiation, and repair.[1] Aberrant activation of this pathway is implicated in the survival and expansion of leukemic stem cells, particularly in acute myeloid leukemia (AML).[2] Glasdegib functions by binding to and inhibiting the Smoothened (SMO) receptor, a key transmembrane protein in the Hh cascade.[3][4] This inhibition disrupts downstream signaling, leading to reduced proliferation of malignant cells.[5][6]
Given its mechanism of action, accurately assessing the cytotoxic and cytostatic effects of Glasdegib is fundamental in preclinical research and drug development. Cell viability assays are essential tools for quantifying these effects. This document provides detailed protocols for two common and robust methods: the MTT colorimetric assay and the CellTiter-Glo® luminescent assay.
Hedgehog Signaling Pathway and Glasdegib Inhibition
The Hedgehog signaling pathway is a critical regulator of embryonic development and is typically quiescent in adult tissues.[5] Its aberrant reactivation can drive tumorigenesis. In the absence of a Hedgehog ligand (like Sonic Hedgehog, SHH), the Patched (PTCH1) receptor inhibits the Smoothened (SMO) protein. This keeps the GLI family of transcription factors inactive, often targeted for degradation. When a Hedgehog ligand binds to PTCH1, the inhibition on SMO is lifted. Activated SMO then triggers a signaling cascade that leads to the activation and nuclear translocation of GLI transcription factors, which in turn activate target genes involved in cell proliferation and survival. Glasdegib is a small molecule inhibitor that directly binds to and inhibits SMO, effectively blocking the pathway even in the presence of activating ligands.[3][4]
Caption: Hedgehog signaling pathway with and without ligand, and the inhibitory action of Glasdegib on SMO.
Application Note 1: MTT Assay for Cell Viability
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7] These insoluble crystals are then dissolved using a solubilizing agent, and the colored solution is quantified by measuring its absorbance at a specific wavelength (typically 550-600 nm) using a spectrophotometer.[7] The intensity of the purple color is directly proportional to the number of viable cells.[7]
Detailed Experimental Protocol
Materials:
-
Target cells (e.g., AML cell lines like MV4-11, THP-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Glasdegib hydrochloride (stock solution in DMSO, e.g., 10 mM)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette and sterile tips
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count (e.g., using a hemocytometer and Trypan blue).
-
Dilute the cells in complete culture medium to the desired seeding density. This should be determined empirically for each cell line but typically ranges from 5,000 to 20,000 cells/well (for suspension cells) or 2,000 to 10,000 cells/well (for adherent cells) in a final volume of 100 µL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for background control.
-
Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach (if adherent) and recover.
-
-
Drug Treatment:
-
Prepare serial dilutions of Glasdegib in complete culture medium from your stock solution. A typical concentration range for an IC50 determination would be from 1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Carefully add the drug dilutions to the respective wells. For a 100 µL well volume, adding 10-20 µL of a concentrated drug solution is common. Adjust volumes to maintain consistent final well volumes.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).
-
Return the plate to the incubator for 2-4 hours. During this time, visible purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Add 100 µL of the solubilization solution to each well.[8]
-
To ensure complete dissolution of the formazan crystals, mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[7]
-
Incubate the plate in the dark, typically for 2-4 hours at room temperature or overnight in the incubator.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).
-
If desired, use a reference wavelength of >650 nm to subtract background absorbance.[7]
-
Data Analysis:
-
Subtract the average absorbance of the medium-only (blank) wells from all other wells.
-
Calculate the percentage of cell viability for each Glasdegib concentration relative to the vehicle-treated control wells:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log-transformed concentration of Glasdegib.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of Glasdegib that inhibits cell viability by 50%.
Application Note 2: CellTiter-Glo® Luminescent Cell Viability Assay
Principle
The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive, homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[9][10] The assay reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin. In a single-addition step, the reagent lyses the cells, releasing ATP, which then drives the luciferase-mediated conversion of luciferin to oxyluciferin, generating a stable "glow-type" luminescent signal that is directly proportional to the ATP concentration and, therefore, the number of viable cells.[9][11]
Detailed Experimental Protocol
Materials:
-
Target cells and culture medium
-
This compound
-
Opaque-walled 96-well or 384-well microplates (white plates are recommended for luminescence)
-
CellTiter-Glo® Reagent (Promega, Cat. No. G7570, G7571, etc.)
-
Multichannel pipette and sterile tips
-
Luminometer for plate reading
Procedure:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature.
-
Transfer the entire volume of buffer into the bottle containing the lyophilized CellTiter-Glo® Substrate to reconstitute the reagent.
-
Mix by gentle inversion until the substrate is completely dissolved. The reconstituted reagent should be equilibrated to room temperature before use.[12]
-
-
Cell Seeding and Drug Treatment:
-
Follow the same procedure as described in the MTT assay (Steps 1 and 2).
-
Prepare cells, controls, and drug dilutions in opaque-walled 96-well plates. The typical volume is 100 µL per well.[12]
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
Assay Execution:
-
Before adding the reagent, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12][13] This ensures optimal enzyme activity and consistent results across the plate.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12][13]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis and start the luminescent reaction.[12][13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]
-
-
Data Acquisition:
-
Record the luminescence of each well using a plate-reading luminometer. An integration time of 0.25–1 second per well is typically sufficient.[12]
-
Data Analysis:
-
Subtract the average luminescence signal from the medium-only (background) wells from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells:
-
% Viability = (Luminescence_Treated / Luminescence_VehicleControl) * 100
-
-
Plot the results and determine the IC50 value as described for the MTT assay.
General Experimental Workflow
The workflow for assessing the effect of Glasdegib on cell viability is a multi-step process from initial cell culture to final data analysis.
Caption: Standard workflow for determining the IC50 of Glasdegib using cell viability assays.
Data Presentation: Example IC50 Values
Quantitative data from cell viability assays should be summarized in a clear and concise format to allow for easy comparison across different cell lines and conditions. The following table provides a hypothetical example of how to present IC50 values for Glasdegib against various AML cell lines.
| Cell Line | Phenotype/Key Mutations | Assay Method | Treatment Duration (hours) | Glasdegib IC50 (nM) [Hypothetical] |
| MV4-11 | AML, FLT3-ITD | MTT | 72 | 85 |
| MV4-11 | AML, FLT3-ITD | CellTiter-Glo® | 72 | 70 |
| THP-1 | AML, MLL-rearranged, WT FLT3 | MTT | 72 | 250 |
| THP-1 | AML, MLL-rearranged, WT FLT3 | CellTiter-Glo® | 72 | 225 |
| KG-1 | AML, Complex Karyotype | MTT | 72 | >1000 |
| KG-1 | AML, Complex Karyotype | CellTiter-Glo® | 72 | >1000 |
| Primary AML Blasts | Patient-derived, FLT3-wt | CellTiter-Glo® | 48 | 150 |
Note: The IC50 values presented in this table are for illustrative purposes only and should be determined experimentally for specific cell lines and conditions. Actual values may vary based on the cell line's genetic background, passage number, and specific assay conditions.
References
- 1. io.nihr.ac.uk [io.nihr.ac.uk]
- 2. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high‐risk MDS: Phase 2 study results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. ch.promega.com [ch.promega.com]
Application Note: Monitoring Hedgehog Pathway Inhibition by Glasdegib Hydrochloride Using Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML).[3][4] Glasdegib hydrochloride (trade name Daurismo) is a potent and selective small-molecule inhibitor of the Hedgehog pathway.[3][4][5] It functions by binding to and inhibiting Smoothened (SMO), a key transmembrane protein that transduces the Hh signal.[3][5][6] This application note provides a detailed protocol for utilizing Western blot analysis to monitor the inhibitory effects of Glasdegib on the Hedgehog signaling cascade, focusing on key protein markers.
Mechanism of Action of Glasdegib
In the canonical Hedgehog pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH) alleviates the inhibition of SMO.[7][8] Activated SMO then initiates a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[9][10] These transcription factors translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.[10]
Glasdegib directly targets and inhibits SMO, thereby blocking the downstream signaling cascade even in the presence of Hedgehog ligands.[3][6][11] This inhibition prevents the activation of GLI transcription factors, leading to a reduction in the expression of Hh target genes. A key and well-established biomarker for Hedgehog pathway activity is the expression level of GLI1.[10][12] Therefore, a decrease in GLI1 protein levels upon Glasdegib treatment serves as a robust indicator of target engagement and pathway inhibition. Another important protein in the pathway is the Suppressor of Fused (SUFU), a negative regulator that binds to GLI proteins in the cytoplasm.[2][7]
Data Presentation
The following table summarizes the expected quantitative changes in the expression levels of key Hedgehog pathway proteins following treatment with this compound, as determined by Western blot analysis. These values are representative and may vary depending on the cell line, experimental conditions, and concentration of Glasdegib used.
| Protein Target | Cellular Localization | Expected Change with Glasdegib Treatment | Representative Quantitative Change |
| SMO | Cell Membrane / Cytoplasm | No significant change in total protein levels | 0.9 to 1.1-fold change |
| GLI1 | Cytoplasm / Nucleus | Significant decrease | 50-90% reduction |
| SUFU | Cytoplasm | No significant change to slight increase | 1.0 to 1.3-fold change |
| Actin / Tubulin | Cytoplasm | No change (Loading Control) | 1.0-fold change |
Experimental Protocols
Detailed Methodology for Western Blot Analysis of Hedgehog Pathway Proteins
This protocol outlines the steps for cell culture, treatment with Glasdegib, protein extraction, quantification, and immunodetection of SMO, GLI1, and SUFU.
1. Cell Culture and Treatment:
- Culture a suitable cancer cell line with known Hedgehog pathway activity (e.g., AML cell lines like KG-1[13]) in appropriate media and conditions.
- Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
- Treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).
2. Protein Extraction:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.[14]
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Carefully collect the supernatant containing the soluble proteins.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
- Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.[15]
4. SDS-PAGE and Protein Transfer:
- Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
- Load equal amounts of protein (e.g., 20-40 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
- Run the gel at a constant voltage until the dye front reaches the bottom.
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[15]
5. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
- Incubate the membrane with primary antibodies specific for SMO, GLI1, and SUFU overnight at 4°C with gentle agitation. Use the antibody manufacturer's recommended dilution.
- Also, probe a separate membrane or the same membrane (if stripped and re-probed) with a primary antibody for a loading control protein (e.g., β-actin or GAPDH).
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature.
- Wash the membrane again three times for 10 minutes each with TBST.
6. Detection and Analysis:
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate.
- Capture the chemiluminescent signal using a digital imaging system or X-ray film.
- Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the intensity of the loading control band.
Mandatory Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of Glasdegib.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical flow of Glasdegib's effect on GLI1 expression.
References
- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Hedgehog Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. Glasdegib | C21H22N6O | CID 25166913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Daurismo (Glasdegib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Glasdegib - Wikipedia [en.wikipedia.org]
- 7. Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hedgehog Pathway Inhibitors: A New Therapeutic Class for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. daurismo.pfizerpro.com [daurismo.pfizerpro.com]
- 12. Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Expression of Hedgehog Signaling Pathway Proteins in Basal Cell Carcinoma: Clinicopathologic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis in Cells Treated with Glasdegib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glasdegib hydrochloride, an inhibitor of the Hedgehog signaling pathway, has been approved for the treatment of acute myeloid leukemia (AML) in specific patient populations.[1][2][3][4][5] Its mechanism of action involves the inhibition of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling cascade.[6][7][8][9] Aberrant activation of the Hedgehog pathway is implicated in the survival and proliferation of cancer cells, and its inhibition can lead to the induction of apoptosis, or programmed cell death.[10][11][12][13]
This document provides a detailed protocol for the analysis of apoptosis in cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Flow cytometry is a powerful technique that allows for the rapid and quantitative analysis of individual cells in a population, making it an ideal method for assessing the apoptotic effects of therapeutic compounds.[14][15][16][17]
Mechanism of Action: Glasdegib and the Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation can lead to uncontrolled cell growth and survival. In a simplified model, the binding of a Hedgehog ligand (like Sonic Hedgehog, SHH) to the Patched (PTCH) receptor alleviates the inhibition of SMO. Activated SMO then initiates a downstream signaling cascade that results in the activation of GLI transcription factors, which promote the expression of anti-apoptotic genes. Glasdegib, by inhibiting SMO, effectively blocks this pro-survival signaling, leading to the induction of apoptosis.[6]
Caption: Glasdegib inhibits SMO, leading to the induction of apoptosis.
Experimental Workflow
The overall workflow for assessing Glasdegib-induced apoptosis involves cell culture, treatment, staining with fluorescent dyes, and subsequent analysis by flow cytometry.
Caption: Workflow for analyzing Glasdegib-induced apoptosis.
Detailed Experimental Protocol
This protocol is designed for the analysis of apoptosis in a suspension cell line, such as an AML cell line, treated with this compound.
Materials and Reagents:
-
AML cell line (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cells in a suitable culture vessel at a density that will allow for logarithmic growth during the treatment period (e.g., 0.5 x 10^6 cells/mL).
-
Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO2).
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve Glasdegib).
-
Add the different concentrations of Glasdegib or vehicle control to the cell cultures.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting and Washing:
-
After the incubation period, transfer the cell suspension to sterile centrifuge tubes.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes at room temperature.
-
Carefully aspirate the supernatant.
-
Wash the cells by resuspending the pellet in 1 mL of cold PBS and centrifuge again.
-
Discard the supernatant.
-
-
Staining with Annexin V-FITC and Propidium Iodide:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. The recommended cell density is typically 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing approximately 1 x 10^5 cells) to a new microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible after staining.
-
Excite the cells with a 488 nm laser.
-
Collect the FITC fluorescence signal in the green channel (typically around 530 nm) and the PI fluorescence signal in the red channel (typically around 617 nm).
-
Acquire data for at least 10,000 events per sample.
-
Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up the compensation and gates correctly.
-
Data Presentation and Interpretation
The data from the flow cytometer can be visualized as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is typically divided into four quadrants:
-
Lower Left (Q4): Annexin V- / PI- (Viable cells)
-
Lower Right (Q3): Annexin V+ / PI- (Early apoptotic cells)
-
Upper Right (Q2): Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Upper Left (Q1): Annexin V- / PI+ (Necrotic cells)
The percentage of cells in each quadrant should be quantified. The total percentage of apoptotic cells is the sum of the percentages in the lower right and upper right quadrants.
Table 1: Representative Data of Apoptosis Induction by Glasdegib in AML Cells (48-hour treatment)
| Treatment Group | Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 | 92.5 ± 2.1 | 3.2 ± 0.8 | 2.8 ± 0.5 | 6.0 ± 1.3 |
| Glasdegib | 10 | 78.3 ± 3.5 | 12.5 ± 1.9 | 7.2 ± 1.1 | 19.7 ± 3.0 |
| Glasdegib | 50 | 55.1 ± 4.2 | 25.8 ± 3.1 | 16.5 ± 2.4 | 42.3 ± 5.5 |
| Glasdegib | 100 | 32.7 ± 5.1 | 38.4 ± 4.5 | 25.3 ± 3.8 | 63.7 ± 8.3 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and other factors.
Conclusion
The flow cytometry-based Annexin V/PI apoptosis assay is a robust and reliable method for quantifying the pro-apoptotic effects of this compound on cancer cells.[16][17] This protocol provides a detailed framework for researchers to assess the efficacy of Glasdegib and similar compounds in inducing programmed cell death, which is a critical aspect of anti-cancer drug development.
References
- 1. Glasdegib for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Hedgehog Pathway Inhibition on Nevoid Basal Cell Carcinoma Syndrome Fibroblasts and Basal Cell Carcinoma-Associated Fibroblasts: Are Vismodegib and Sonidegib Useful to Target Cancer-Prone Fibroblasts? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Update on glasdegib in acute myeloid leukemia - broadening horizons of Hedgehog pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. Inhibition of hedgehog signaling reduces the side population in human malignant mesothelioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Glasdegib in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Note and Protocols: Establishing Glasdegib Hydrochloride-Resistant Acute Myeloid Leukemia (AML) Cell Line Models
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] The Hedgehog (Hh) signaling pathway is frequently implicated in the survival and proliferation of leukemic stem cells (LSCs), which are thought to drive chemotherapy resistance and disease relapse.[2][3] Glasdegib (Daurismo®) is an oral, small-molecule inhibitor of Smoothened (SMO), a key transmembrane protein in the Hh pathway.[1][4][5] By inhibiting SMO, Glasdegib disrupts Hh signaling, thereby reducing the progression of leukemic cells.[1] It is approved in combination with low-dose cytarabine for newly diagnosed AML in older adults or those with comorbidities that preclude intensive chemotherapy.[1][6]
Despite the efficacy of targeted therapies like Glasdegib, the development of drug resistance remains a significant clinical challenge. Understanding the mechanisms of resistance is crucial for developing novel strategies to overcome it. The establishment of stable, Glasdegib-resistant AML cell line models is an essential first step for in vitro and in vivo investigations into these mechanisms. These models are invaluable tools for identifying resistance-associated biomarkers, screening for novel therapeutics that can overcome resistance, and elucidating the molecular pathways involved.[7]
This document provides detailed protocols for generating and characterizing Glasdegib hydrochloride-resistant AML cell lines using a stepwise dose-escalation method.[7][8]
Key Signaling Pathway: Hedgehog (Hh) Pathway and Glasdegib Action
The canonical Hedgehog signaling pathway is initiated by the binding of an Hh ligand to the Patched (PTCH1) receptor, which alleviates its inhibition of Smoothened (SMO).[3] Activated SMO then triggers a signaling cascade that leads to the activation and nuclear translocation of GLI transcription factors, promoting the expression of target genes involved in cell proliferation and survival.[3][5] Glasdegib acts as a potent inhibitor by binding directly to SMO.[1][4] Resistance can emerge through various mechanisms, including mutations in the SMO drug-binding pocket or the activation of downstream components independent of SMO.[9]
Caption: Hedgehog signaling pathway showing Glasdegib inhibition of SMO and a potential resistance point.
Experimental Workflow for Generating Resistant Cell Lines
The overall process involves determining the baseline sensitivity of the parental cell line to Glasdegib, followed by chronic exposure to gradually increasing concentrations of the drug to select for a resistant population. The resulting cell line is then validated for stable resistance.
Caption: Step-by-step workflow for generating and validating Glasdegib-resistant AML cell lines.
Protocol 1: Determination of Baseline IC50 of Glasdegib
Objective: To determine the concentration of this compound that inhibits the growth of the parental AML cell line by 50% (IC50). This value is critical for selecting the starting concentration for resistance development.[10]
Materials:
-
Parental AML cell line (e.g., MOLM-13, MV4-11, KG-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (powder, to be dissolved in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing parental AML cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.
-
Drug Preparation: Prepare a 10 mM stock solution of Glasdegib in DMSO. Create a series of dilutions in complete culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Prepare a vehicle control with the highest equivalent concentration of DMSO.
-
Drug Treatment: Add 100 µL of the prepared drug dilutions to the corresponding wells. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add the cell viability reagent (e.g., 10 µL of WST-1) to each well and incubate for an additional 1-4 hours, as per the manufacturer's instructions.[7]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
IC50 Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve using graphing software (e.g., GraphPad Prism) and determine the IC50 value using a non-linear regression model.
Protocol 2: Generation of Glasdegib-Resistant AML Cell Lines
Objective: To establish a stable AML cell line with significant resistance to Glasdegib using a stepwise dose-escalation method.[7][11]
Materials:
-
Parental AML cell line with a known Glasdegib IC50
-
Complete culture medium
-
This compound stock solution
-
Cell culture flasks (T-25 or T-75)
-
Cryopreservation medium
Procedure:
-
Initiation of Culture: Start by culturing the parental cells in a T-25 flask with a low concentration of Glasdegib, typically at or below the IC50 value (e.g., starting at IC50/2).
-
Monitoring and Adaptation: Initially, significant cell death is expected. Monitor the culture closely. Replace the medium with fresh, drug-containing medium every 2-3 days. Passage the cells when they become 70-80% confluent.[11] The cells may grow slowly at first.
-
Dose Escalation: Once the cells have adapted and exhibit a stable proliferation rate (comparable to the parental line's doubling time), increase the Glasdegib concentration by a factor of 1.5 to 2.0.
-
Iterative Process: Repeat Step 2 and 3 for each new concentration. This process is lengthy and can take several months (3-18 months).[12]
-
Cryopreservation: At each successful concentration step, freeze down vials of the adapted cells as backups.[11]
-
Establishment of Resistant Line: Continue the dose escalation until the cells can proliferate steadily in a concentration that is at least 10-fold higher than the parental IC50. This cell population is now considered a Glasdegib-resistant (Gres) pool.
-
Clonal Selection (Optional): For a more homogenous population, single-cell cloning can be performed from the resistant pool using limited dilution or single-cell sorting.
Protocol 3: Validation and Characterization of Resistance
Objective: To confirm the resistance phenotype and investigate potential mechanisms.
Procedures:
-
Confirmation of IC50 Shift: Perform the IC50 determination protocol (Protocol 1) on both the parental and the newly established Glasdegib-resistant (Gres) cell line. A significant rightward shift in the dose-response curve and a >10-fold increase in the IC50 value confirms resistance.
-
Stability of Resistance: Culture the Gres cells in drug-free medium for several passages (e.g., 4-6 weeks). Re-determine the IC50. A stable resistant phenotype will show no significant change in the IC50 value after drug withdrawal.
-
Western Blot Analysis:
-
Objective: To assess changes in the expression and activation of proteins in the Hedgehog pathway.
-
Method: Lyse parental and Gres cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against SMO, GLI1, GLI2, and SUFU. Use β-actin as a loading control.
-
-
Gene Sequencing:
-
Objective: To identify potential mutations in the SMO gene that could confer resistance.
-
Method: Extract genomic DNA from parental and Gres cells. Amplify the coding region of the SMO gene using PCR. Sequence the PCR products (Sanger sequencing) and compare the sequences to identify any mutations in the resistant line.
-
Data Presentation and Expected Results
Quantitative data should be organized into tables for clear comparison between the parental and resistant cell lines.
Table 1: Comparison of Glasdegib IC50 Values
| Cell Line | Glasdegib IC50 (nM) | Resistance Index (RI) |
| Parental AML (e.g., MOLM-13) | 50 ± 5.2 | 1.0 |
| Glasdegib-Resistant (MOLM-13-Gres) | 650 ± 35.8 | 13.0 |
| Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental) |
Table 2: Hypothetical Protein Expression Changes (from Western Blot)
| Protein | Parental Line (Relative Density) | Resistant Line (Relative Density) | Fold Change |
| SMO | 1.0 | 1.1 | ~ No Change |
| GLI1 | 1.0 | 3.5 | ↑↑ |
| GLI2 | 1.0 | 3.2 | ↑↑ |
| SUFU | 1.0 | 0.4 | ↓ |
| Data represents hypothetical densitometry values normalized to a loading control (e.g., β-actin). |
Expected Results:
-
The established Glasdegib-resistant cell line should exhibit a significantly higher IC50 value compared to its parental counterpart.
-
The resistance should be stable over time in the absence of the drug.
-
Characterization might reveal mechanisms such as mutations in the SMO gene or upregulation of downstream effectors like GLI1 and GLI2, indicating pathway reactivation despite the presence of the inhibitor.[9]
References
- 1. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high‐risk MDS: Phase 2 study results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Update on glasdegib in acute myeloid leukemia - broadening horizons of Hedgehog pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel method to establish glucocorticoid resistant acute lymphoblastic leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Combination of Glasdegib Hydrochloride and Venetoclax in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glasdegib hydrochloride, an inhibitor of the Smoothened (SMO) receptor in the Hedgehog signaling pathway, and Venetoclax, a selective B-cell lymphoma 2 (BCL-2) protein inhibitor, are targeted therapies with established efficacy in hematological malignancies, particularly Acute Myeloid Leukemia (AML).[1][2][3] Glasdegib targets leukemic stem cells (LSCs) by disrupting the Hedgehog pathway, which is crucial for their self-renewal and survival.[1][2] Venetoclax induces apoptosis in cancer cells that are dependent on BCL-2 for survival.[2][3] The distinct and complementary mechanisms of action of these two agents provide a strong rationale for their combined use in preclinical models to investigate potential synergistic anti-leukemic activity. These application notes provide an overview of the scientific basis for this combination, hypothetical data, and detailed protocols for preclinical evaluation.
Scientific Rationale for Combination Therapy
The combination of Glasdegib and Venetoclax is predicated on a dual-pronged attack against leukemic cell populations. Glasdegib is thought to primarily target the LSC population, which is often quiescent and resistant to conventional chemotherapy, by inhibiting the Hedgehog signaling pathway.[1][4] Venetoclax, on the other hand, is highly effective at inducing apoptosis in the bulk population of leukemia cells that are reliant on BCL-2 for survival.[2][5] By combining these two agents, it is hypothesized that both the stem cell and bulk tumor compartments of the leukemia can be targeted, potentially leading to a more profound and durable response.
Hypothesized Signaling Interactions
The Hedgehog pathway, inhibited by Glasdegib, is known to regulate the expression of several downstream targets, including Gli transcription factors, which in turn can influence cell survival and proliferation. BCL-2, the target of Venetoclax, is a key anti-apoptotic protein. While a direct regulatory link between the Hedgehog pathway and BCL-2 expression in all contexts is not fully elucidated, cross-talk between survival pathways is common in cancer. It is plausible that inhibition of the Hedgehog pathway by Glasdegib could modulate the expression of BCL-2 family members, thereby sensitizing leukemia cells to Venetoclax.
Data Presentation: Representative Hypothetical Data
The following tables present hypothetical data that would be expected from preclinical studies evaluating the combination of Glasdegib and Venetoclax.
Table 1: In Vitro Cell Viability (IC50) in AML Cell Lines (72h Treatment)
| Cell Line | Drug | IC50 (nM) |
| MOLM-13 | Glasdegib | 850 |
| Venetoclax | 25 | |
| MV4-11 | Glasdegib | 1200 |
| Venetoclax | 15 | |
| KG-1 | Glasdegib | 600 |
| Venetoclax | > 2000 |
Table 2: Synergy Analysis (Combination Index) in AML Cell Lines
| Cell Line | Glasdegib (nM) | Venetoclax (nM) | Fraction Affected | Combination Index (CI) |
| MOLM-13 | 212.5 | 6.25 | 0.5 | 0.78 |
| MV4-11 | 300 | 3.75 | 0.5 | 0.65 |
| KG-1 | 150 | 500 | 0.5 | 0.85 |
| CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Table 3: In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model of AML
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 250 | - |
| Glasdegib (50 mg/kg, oral, daily) | 1100 ± 180 | 26.7 |
| Venetoclax (100 mg/kg, oral, daily) | 950 ± 150 | 36.7 |
| Glasdegib + Venetoclax | 350 ± 90 | 76.7 |
Experimental Protocols
Experimental Workflow
Protocol 1: In Vitro Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Glasdegib and Venetoclax, alone and in combination, on AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11, KG-1)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Venetoclax (stock solution in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 50 µL of culture medium.
-
Drug Preparation: Prepare serial dilutions of Glasdegib and Venetoclax in culture medium. For combination studies, prepare a matrix of concentrations based on the single-agent IC50 values.
-
Treatment: Add 50 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a luminometer.
-
Data Analysis: a. Normalize the data to the vehicle control. b. Use a non-linear regression model (e.g., log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate IC50 values. c. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by Glasdegib and Venetoclax, alone and in combination.
Materials:
-
AML cell lines
-
Glasdegib and Venetoclax
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (or similar kit with a different fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with vehicle, single agents, or the combination at predetermined concentrations (e.g., IC50 concentrations) for 24-48 hours.
-
Cell Harvesting: a. Collect cells (including supernatant for non-adherent cells) and centrifuge at 300 x g for 5 minutes. b. Wash the cell pellet twice with cold PBS.
-
Staining: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of PI. c. Gently vortex and incubate for 15 minutes at room temperature in the dark. d. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: a. Analyze the samples on a flow cytometer within one hour of staining. b. Use unstained and single-stained controls for compensation and to set up the gates.
-
Data Analysis: a. Quantify the percentage of cells in each quadrant:
- Lower-left (Annexin V-/PI-): Live cells
- Lower-right (Annexin V+/PI-): Early apoptotic cells
- Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
- Upper-left (Annexin V-/PI+): Necrotic cells b. Compare the percentage of apoptotic cells (early + late) across different treatment groups.
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the Glasdegib and Venetoclax combination in a mouse xenograft model of AML.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
AML cell line (e.g., MV4-11) or patient-derived xenograft (PDX) cells
-
Matrigel
-
Glasdegib and Venetoclax formulated for oral gavage
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Subcutaneously inject 5-10 million AML cells mixed with Matrigel into the flank of each mouse. b. Monitor the mice for tumor growth.
-
Treatment Initiation: a. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
- Group 1: Vehicle control (oral gavage, daily)
- Group 2: Glasdegib (e.g., 50 mg/kg, oral gavage, daily)
- Group 3: Venetoclax (e.g., 100 mg/kg, oral gavage, daily)
- Group 4: Glasdegib + Venetoclax
-
Monitoring: a. Measure tumor volume with calipers every 2-3 days. Tumor volume = (Length x Width²) / 2. b. Monitor the body weight and overall health of the mice 2-3 times per week.
-
Study Endpoint: a. Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. b. Euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: a. Plot the mean tumor volume over time for each group. b. Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. c. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare the treatment groups.
Conclusion
The combination of this compound and Venetoclax represents a promising therapeutic strategy for AML by targeting both the leukemic stem cell and bulk tumor cell populations. The provided protocols offer a framework for the preclinical evaluation of this combination, from initial in vitro synergy screening to in vivo efficacy studies. The hypothetical data illustrates the expected outcomes of synergistic interactions. Rigorous preclinical investigation is essential to validate the therapeutic potential of this combination and to inform the design of future clinical trials.
References
- 1. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacr.org [aacr.org]
- 3. Venclyxto/Venclexta (venetoclax) vs Daurismo (glasdegib) | Everyone.org [everyone.org]
- 4. onclive.com [onclive.com]
- 5. Venetoclax-Based Combinations in Acute Myeloid Leukemia: Current Evidence and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral shRNA Knockdown of SMO to Mimic Glasdegib Hydrochloride Effect
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML).[3][4][5] A key transducer in this pathway is the G-protein coupled receptor, Smoothened (SMO).[1][6] In the absence of an Hh ligand, the Patched (PTCH1) receptor inhibits SMO. Ligand binding relieves this inhibition, allowing SMO to activate downstream GLI transcription factors (GLI1, GLI2, GLI3), which then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.[1][3][6]
Glasdegib (PF-04449913) is an oral, small-molecule inhibitor that selectively binds to and inhibits SMO, thereby blocking downstream signaling.[7][8][9][10] It is approved in combination with low-dose cytarabine for the treatment of newly-diagnosed AML in older adults or those with comorbidities that preclude intensive chemotherapy.[11][12] Preclinical studies have shown that Glasdegib can reduce the population of leukemia stem cells (LSCs) and sensitize them to chemotherapy.[5][13][14]
Genetic methods for pathway inhibition, such as RNA interference (RNAi), serve as powerful tools to validate pharmacological findings and explore long-term inhibition effects. Lentiviral-mediated short hairpin RNA (shRNA) offers a robust method for achieving stable, long-term knockdown of a target gene, in this case, SMO.[6][15][16] By comparing the phenotypic and molecular effects of lentiviral shRNA-mediated SMO knockdown to those of Glasdegib treatment, researchers can confirm on-target effects of the drug, investigate potential resistance mechanisms, and further elucidate the role of the Hedgehog pathway in AML.
These application notes provide a comprehensive guide to utilizing lentiviral shRNA to silence SMO expression, thereby mimicking the therapeutic effect of Glasdegib, and include detailed protocols for evaluating the downstream consequences on cancer cells.
Visualized Pathways and Workflows
Caption: The canonical Hedgehog signaling pathway in its "OFF" and "ON" states.
Caption: Experimental workflow for comparing SMO knockdown and Glasdegib treatment.
Caption: Logical comparison of SMO inhibition mechanisms.
Data Presentation: Expected Outcomes
The following tables summarize the anticipated quantitative results from the described experiments, comparing the effects of lentiviral shRNA knockdown of SMO with Glasdegib treatment in a suitable AML cell line (e.g., KG-1).
Table 1: Effect on Hedgehog Pathway Target Gene Expression (Measured by quantitative Real-Time PCR (qRT-PCR) 72 hours post-treatment)
| Treatment Group | Target Gene | Normalized Fold Change (vs. Control) |
| Lenti-shSMO | SMO | < 0.3 ( >70% knockdown) |
| GLI1 | Significant Decrease | |
| PTCH1 | Significant Decrease | |
| Glasdegib HCl (100 nM) | SMO | No significant change (mRNA level) |
| GLI1 | Significant Decrease[3] | |
| PTCH1 | Significant Decrease[3] | |
| Lenti-shScramble (Control) | All | ~1.0 |
| Vehicle (DMSO) Control | All | 1.0 |
Table 2: Effect on Cell Viability and Apoptosis (Measured 96 hours post-treatment)
| Treatment Group | Cell Viability (% of Control) (MTT Assay) | Apoptosis (% Annexin V Positive) (Flow Cytometry) |
| Lenti-shSMO | Significant Decrease[3] | Significant Increase |
| Glasdegib HCl (100 nM) | Significant Decrease[13] | Significant Increase[5][13] |
| Lenti-shScramble (Control) | ~100% | Baseline Level |
| Vehicle (DMSO) Control | 100% | Baseline Level |
Experimental Protocols
Safety Precaution: Work involving lentivirus production and transduction must be performed in a Biosafety Level 2 (BSL-2) facility, following all institutional and national safety guidelines.
Protocol 1: Lentiviral shRNA Vector Production
This protocol describes the production of lentiviral particles in HEK293T cells using a second-generation packaging system.[17][18]
Materials:
-
HEK293T cells
-
pLKO.1-shRNA-SMO plasmid (or other suitable lentiviral vector)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
High-glucose DMEM with 10% FBS
-
Opti-MEM I Reduced-Serum Medium
-
Transfection reagent (e.g., FuGENE 6 or Lipofectamine 2000)
-
6-well or 10 cm tissue culture plates
-
0.45 µm syringe filters
Procedure:
-
Day 1: Seed HEK293T Cells
-
Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection. Use complete DMEM without antibiotics.
-
-
Day 2: Transfection
-
In a sterile tube, prepare the DNA mixture in Opti-MEM. For a 10 cm dish, use:
-
10 µg pLKO.1-shRNA-SMO (or shScramble control)
-
7.5 µg psPAX2
-
2.5 µg pMD2.G
-
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20-30 minutes to allow complexes to form.[17]
-
Add the transfection complex dropwise to the HEK293T cells. Gently swirl the plate to distribute.
-
Incubate at 37°C, 5% CO₂.
-
-
Day 3: Change Medium
-
Approximately 16-18 hours post-transfection, carefully aspirate the medium containing the transfection reagent and replace it with 10 mL of fresh, complete DMEM.
-
-
Day 4 & 5: Harvest Viral Supernatant
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile polypropylene tube.[18]
-
Add 10 mL of fresh medium to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
Filter the pooled supernatant through a 0.45 µm filter to remove any cellular debris.
-
Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Lentiviral Transduction of AML Cells
Materials:
-
AML cell line (e.g., KG-1)
-
Lentiviral supernatant (Lenti-shSMO and Lenti-shScramble)
-
Complete culture medium for AML cells
-
Polybrene (8 mg/mL stock)
-
Puromycin (for selection, if applicable)
-
24-well plates
Procedure:
-
Day 1: Seed AML Cells
-
Plate AML cells at a density of 1 x 10⁵ cells/well in a 24-well plate in 500 µL of complete medium.
-
-
Day 2: Transduction
-
Add Polybrene to each well to a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency.
-
Thaw the lentiviral aliquots on ice.
-
Add the desired amount of viral supernatant to the cells. It is recommended to test a range of Multiplicity of Infection (MOI) to determine the optimal viral dose.
-
Incubate at 37°C, 5% CO₂.
-
-
Day 3: Change Medium
-
Approximately 24 hours post-transduction, replace the virus-containing medium with fresh complete medium. If your vector contains a selection marker like puromycin resistance, you can begin selection 48-72 hours post-transduction by adding the appropriate concentration of puromycin.
-
-
Day 4 Onwards: Expansion and Analysis
-
Expand the transduced cells. Knockdown of the target gene is typically effective by 72-96 hours post-transduction. Cells are now ready for downstream analysis.
-
Protocol 3: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[19]
Materials:
-
Transduced or drug-treated AML cells
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Plating:
-
Seed 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium. Include wells for each condition (shSMO, shScramble, Glasdegib-treated, vehicle control) in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 96 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[20]
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a plate reader. Use a reference wavelength of 630 nm if desired.[20]
-
Calculate cell viability as a percentage relative to the control cells after subtracting the background absorbance from wells with medium only.
-
Protocol 4: Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorochrome-conjugated Annexin V.[1][7]
Materials:
-
Transduced or drug-treated AML cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Harvest approximately 1-5 x 10⁵ cells per sample. Collect both adherent and suspension cells if applicable.
-
Centrifuge the cells and wash once with cold 1X PBS.
-
-
Cell Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[22]
-
Analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Protocol 5: Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the mRNA expression levels of SMO and Hedgehog pathway target genes GLI1 and PTCH1.
Materials:
-
Transduced or drug-treated AML cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for SMO, GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
Harvest at least 1 x 10⁶ cells per condition.
-
Extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Quantify RNA and assess its purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in triplicate for each sample and each gene. A typical 20 µL reaction includes:
-
10 µL 2X SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
-
qPCR Run:
-
Run the reaction on a qRT-PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).
-
Include a melt curve analysis at the end if using SYBR Green to ensure primer specificity.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Normalize the Ct values of the target genes (SMO, GLI1, PTCH1) to the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the ΔΔCt method, comparing treated samples to the appropriate control.
-
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Hedgehog Signaling in Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hedgehog/GLI signaling in hematopoietic development and acute myeloid leukemia—From bench to bedside [frontiersin.org]
- 6. shRNA Technology Shared Resource | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. portals.broadinstitute.org [portals.broadinstitute.org]
- 9. shRNA Design, Subcloning, and Lentivirus Production [protocols.io]
- 10. Glasdegib in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hedgehog Pathway Inhibitors: A New Therapeutic Class for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CRISPR editing of the GLI1 first intron abrogates GLI1 expression and differentially alters lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hollingscancercenter.org [hollingscancercenter.org]
- 18. mdanderson.org [mdanderson.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 22. kumc.edu [kumc.edu]
Application Notes: Investigating the Hedgehog Signaling Pathway with CRISPR-Cas9 Knockout and Glasdegib Hydrochloride Treatment
Introduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development and plays a significant role in adult tissue maintenance, repair, and regeneration.[1][2][3] Aberrant activation of this pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma and acute myeloid leukemia (AML).[3][4] The pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the 7-transmembrane protein Smoothened (SMO).[1][2] Ligand binding relieves this inhibition, allowing SMO to activate a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which then regulate the expression of Hh target genes.[3][5]
Mechanism of Action of Glasdegib Hydrochloride
Glasdegib (brand name Daurismo) is a small molecule inhibitor that specifically targets the Hedgehog pathway.[6][7] Its mechanism of action involves binding to and inhibiting Smoothened (SMO).[8][9] By blocking SMO, Glasdegib effectively halts the downstream signaling cascade, preventing the activation of GLI transcription factors and the expression of genes involved in proliferation and survival.[4][10] Glasdegib, in combination with low-dose cytarabine, is approved for the treatment of newly-diagnosed AML in specific patient populations.[6][7]
Application of CRISPR-Cas9 in Studying Glasdegib Efficacy
The CRISPR-Cas9 gene-editing system provides a powerful tool for dissecting the molecular mechanisms of drug action and resistance.[11][12] By creating targeted knockouts of key components in the Hedgehog pathway, researchers can:
-
Validate the drug's primary target: Knocking out SMO should confer resistance to Glasdegib, confirming it as the direct target.
-
Investigate mechanisms of resistance: Constitutive activation of the pathway downstream of SMO, for example, through the knockout of a negative regulator like Suppressor of Fused (SUFU), may lead to Glasdegib resistance.
-
Identify pathway dependencies: Knocking out an upstream negative regulator like PTCH1 leads to ligand-independent pathway activation. Studying the effect of Glasdegib in these cells can elucidate the drug's efficacy in contexts of different pathway-activating mutations.
These application notes provide a framework and detailed protocols for utilizing CRISPR-Cas9 to generate knockout cell lines of Hedgehog pathway components and subsequently evaluating the efficacy of this compound.
Visualizing the Hedgehog Signaling Pathway and Glasdegib's Action
The following diagram illustrates the canonical Hedgehog signaling pathway in both its "OFF" and "ON" states, highlighting the inhibitory point of Glasdegib.
References
- 1. researchgate.net [researchgate.net]
- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Daurismo (Glasdegib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Glasdegib - Wikipedia [en.wikipedia.org]
- 8. Glasdegib | C21H22N6O | CID 25166913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high‐risk MDS: Phase 2 study results - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 12. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
Application Notes and Protocols: Immunohistochemical Analysis of GLI1 Expression in Tumors Treated with Glasdegib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glasdegib hydrochloride (DAURISMO™) is a potent and selective oral inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various malignancies, including hematologic cancers like acute myeloid leukemia (AML), by promoting the survival and proliferation of cancer stem cells.[3][4] The primary downstream effector and a reliable biomarker of Hh pathway activation is the zinc-finger transcription factor, Glioma-associated oncogene homolog 1 (GLI1).[5] Glasdegib's mechanism of action involves the inhibition of SMO, which in turn prevents the activation and nuclear translocation of GLI1, leading to the downregulation of Hh target genes and subsequent anti-tumor effects.[3][6]
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) detection of GLI1 in tumor tissues, particularly in the context of evaluating the pharmacodynamic effects of Glasdegib treatment.
Mechanism of Action: Glasdegib and the Hedgehog Signaling Pathway
The canonical Hedgehog signaling pathway is tightly regulated. In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the transmembrane receptor Patched (PTCH) inhibits SMO.[1] This inhibition allows for the formation of a complex that promotes the proteolytic cleavage of GLI2 and GLI3 into their repressor forms, keeping the pathway inactive. Upon binding of a Hh ligand to PTCH, the inhibition on SMO is released. Activated SMO then triggers a signaling cascade that leads to the stabilization and nuclear translocation of the active forms of GLI transcription factors, primarily GLI1, which then drives the expression of target genes involved in cell proliferation, survival, and differentiation.[5]
Glasdegib targets and inhibits SMO, effectively blocking the signaling cascade even in the presence of Hh ligands or in cases of ligand-independent pathway activation due to mutations in PTCH.[6] This leads to a reduction in GLI1 expression, which can be quantified in tumor biopsies to assess the biological activity of the drug.
Data Presentation: GLI1 Expression Following Glasdegib Treatment
Pharmacodynamic studies have demonstrated that Glasdegib effectively downregulates GLI1 expression. In a Phase I clinical trial involving patients with select hematologic malignancies, a marked reduction in GLI1 expression was observed in skin biopsies, a surrogate tissue for assessing Hh pathway inhibition.[6]
| Treatment Group | Dosage | Pharmacodynamic Effect on GLI1 Expression | Source |
| Glasdegib | 25 mg (once daily) | No marked downregulation observed at steady state | [6] |
| Glasdegib | 50 mg (once daily) | >80% downregulation from baseline at steady state | [6] |
| Glasdegib | 100 mg (once daily) | >80% downregulation from baseline at steady state | [6] |
| Table 1: Summary of quantitative data on GLI1 expression in skin biopsies following Glasdegib treatment. |
Experimental Protocols
Immunohistochemistry Workflow for GLI1 Detection
The following diagram outlines the key steps for the immunohistochemical analysis of GLI1 expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Detailed Protocol for GLI1 Immunohistochemistry on FFPE Sections
This protocol is a general guideline and may require optimization for specific tissues and antibodies.
1. Reagents and Materials:
-
FFPE tumor tissue sections (4-5 µm) on positively charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in Wash Buffer)
-
Primary Antibody: Anti-GLI1 Rabbit Monoclonal Antibody (use at manufacturer's recommended dilution)
-
Secondary Antibody: HRP-conjugated Goat Anti-Rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Chromogen Kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars, humidity chamber, microscope
2. Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 10 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 5 minutes each.
-
Immerse in 95% Ethanol for 3 minutes.
-
Immerse in 70% Ethanol for 3 minutes.
-
Rinse gently with deionized water.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer to 95-100°C in a water bath or steamer.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with Wash Buffer.
-
-
Blocking:
-
Quench endogenous peroxidase activity by incubating slides in 3% Hydrogen Peroxide for 10-15 minutes.
-
Rinse with Wash Buffer.
-
Apply Blocking Buffer and incubate for 30-60 minutes in a humidity chamber.
-
-
Antibody Incubation:
-
Gently tap off excess Blocking Buffer.
-
Apply diluted primary anti-GLI1 antibody and incubate overnight at 4°C in a humidity chamber.
-
Rinse slides with Wash Buffer (3 changes for 5 minutes each).
-
Apply diluted HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse slides with Wash Buffer (3 changes for 5 minutes each).
-
-
Detection and Counterstaining:
-
Prepare and apply DAB chromogen solution according to the manufacturer's instructions. Incubate until a brown color develops (typically 2-10 minutes), monitoring under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
Counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the slides in running tap water or a bluing agent.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol (70%, 95%, 100%).
-
Clear in Xylene.
-
Apply a coverslip using a permanent mounting medium.
-
GLI1 Staining Interpretation and Scoring
GLI1 is a transcription factor, and its active form is localized to the nucleus. Therefore, the primary assessment should focus on nuclear staining intensity and distribution.
H-Score Calculation:
A semi-quantitative H-score (Histoscore) is a common method for evaluating IHC results. It incorporates both the staining intensity and the percentage of positive cells.
-
A pathologist or trained scientist evaluates the stained slide under a microscope.
-
The staining intensity in tumor cells is categorized as:
-
0 (no staining)
-
1+ (weak staining)
-
2+ (moderate staining)
-
3+ (strong staining)
-
-
The percentage of tumor cells at each intensity level is estimated.
-
The H-score is calculated using the following formula: H-Score = [1 × (% of cells with 1+ intensity)] + [2 × (% of cells with 2+ intensity)] + [3 × (% of cells with 3+ intensity)]
The final score ranges from 0 to 300. This method provides a continuous variable that is more sensitive to changes in expression compared to simple positive/negative scoring. Comparing H-scores from pre-treatment and post-treatment biopsies allows for a quantitative assessment of Glasdegib's pharmacodynamic effect.
Conclusion
Immunohistochemistry for GLI1 is a crucial tool for assessing the pharmacodynamic effects of Hedgehog pathway inhibitors like Glasdegib. By employing a standardized and rigorously controlled IHC protocol coupled with a semi-quantitative scoring method such as the H-score, researchers and clinicians can effectively measure the on-target activity of Glasdegib in tumor tissues. This data is vital for understanding dose-response relationships, confirming the mechanism of action in clinical settings, and potentially identifying biomarkers of response and resistance.
References
- 1. Recent Advances in the Clinical Targeting of Hedgehog/GLI Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hedgehog Pathway Inhibitors: A New Therapeutic Class for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of Glasdegib Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glasdegib (PF-04449913), marketed as Daurismo™, is a potent and selective oral inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML).[2] Glasdegib is approved in combination with low-dose cytarabine for the treatment of newly diagnosed AML in adult patients who are not candidates for intensive chemotherapy.[2] Understanding the pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—of Glasdegib in preclinical animal models is crucial for designing toxicology studies, predicting human pharmacokinetics, and establishing a safe and effective dosing regimen.
These application notes provide a summary of known pharmacokinetic parameters of Glasdegib in various animal models and detailed protocols for conducting such studies.
Data Presentation: Pharmacokinetic Parameters of Glasdegib in Animal Models
The following table summarizes the available quantitative pharmacokinetic data for Glasdegib in rats and dogs. While preclinical studies involving mouse models, such as patient-derived xenografts (PDX), have been conducted, specific in vivo pharmacokinetic parameters for mice are not publicly available at this time.[3] However, in vitro data indicates that Glasdegib has high clearance in rat liver microsomes and low clearance in dog and human liver microsomes.[4]
| Parameter | Rat | Dog | Human |
| Oral Bioavailability (%) | 35 (fasted), 19 (fed) | 68 | 77.12 |
| Tmax (hours) | Not specified | Not specified | ~2-4 |
| Elimination Half-life (t½, hours) | 1.3 | 2.3 | 17.4 |
| Plasma Protein Binding (%) | 86 - 98 | 86 - 98 | ~91 |
| Metabolism | Primarily oxidative (N-demethylation, hydroxylation, dehydrogenation) | Primarily oxidative (N-demethylation, hydroxylation, dehydrogenation) | Primarily CYP3A4, with minor contributions from CYP2C8 and UGT1A9 |
| Primary Route of Elimination | Urine and Feces | Urine and Feces | Urine (49%) and Feces (42%) |
Data compiled from publicly available FDA pharmacology reviews.
Signaling Pathway
Glasdegib functions by inhibiting the Smoothened (SMO) receptor, a critical component of the Hedgehog signaling pathway. The diagram below illustrates the mechanism of action of Glasdegib within this pathway.
Experimental Protocols
The following are detailed protocols for key experiments in the pharmacokinetic analysis of Glasdegib in animal models.
Experimental Workflow for a Typical Rodent Pharmacokinetic Study
The diagram below outlines the general workflow for a single-dose pharmacokinetic study of Glasdegib in a rodent model.
Protocol 1: Oral Administration of Glasdegib in Rodents
Objective: To administer a precise oral dose of Glasdegib to rodents for pharmacokinetic evaluation.
Materials:
-
Glasdegib hydrochloride
-
Appropriate vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Weighing scale and balance
-
Mortar and pestle or homogenizer
-
Graduated cylinders and volumetric flasks
-
Animal gavage needles (flexible or stainless steel, appropriate size for the animal)
-
Syringes (1 mL or appropriate size)
-
Animal scale
Procedure:
-
Dose Calculation: Calculate the required dose of Glasdegib for each animal based on their body weight.
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Triturate the Glasdegib powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while mixing to create a uniform suspension at the desired concentration.
-
-
Animal Handling and Dosing:
-
Weigh the animal immediately before dosing.
-
Draw the calculated volume of the Glasdegib suspension into the syringe fitted with a gavage needle.
-
Gently restrain the animal.
-
Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
-
Observe the animal for a few minutes post-dosing to ensure no adverse reactions.
-
Protocol 2: Blood Sample Collection from Rodents
Objective: To collect serial or terminal blood samples for the quantification of Glasdegib concentrations.
Materials:
-
Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)
-
Capillary tubes (for tail vein or saphenous vein sampling)
-
Lancets or small gauge needles
-
Anesthesia (if required for the collection method)
-
Centrifuge
Procedure (Serial Blood Sampling - Tail Vein):
-
Place the mouse in a restraining device.
-
Warm the tail with a heat lamp or warm water to dilate the vein.
-
Make a small incision in the lateral tail vein using a lancet.
-
Collect the blood (typically 20-50 µL) into a capillary tube.
-
Transfer the blood into a pre-labeled microcentrifuge tube containing anticoagulant.
-
Apply gentle pressure to the incision to stop the bleeding.
-
Repeat at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
Procedure (Terminal Blood Collection - Cardiac Puncture):
-
Anesthetize the animal deeply.
-
Place the animal on its back.
-
Insert a needle attached to a syringe into the thoracic cavity, aiming for the heart.
-
Gently aspirate the desired volume of blood.
-
Transfer the blood to a tube containing anticoagulant.
-
Euthanize the animal immediately following the procedure.
Protocol 3: Plasma Preparation and Storage
Objective: To process blood samples to obtain plasma for bioanalysis.
Procedure:
-
Keep the collected blood samples on ice.
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the cell pellet.
-
Transfer the plasma to a new set of labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
Protocol 4: Bioanalytical Method for Glasdegib Quantification in Plasma
Objective: To accurately quantify the concentration of Glasdegib in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system
-
C18 analytical column
-
Acetonitrile (ACN)
-
Formic acid
-
Internal standard (IS) solution
-
Plasma samples (unknowns, calibration standards, and quality controls)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples, calibration standards, and quality controls.
-
To a 50 µL aliquot of each plasma sample, add the internal standard solution.
-
Add a protein precipitating agent (e.g., 200 µL of acetonitrile).
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to achieve good separation.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Glasdegib and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Glasdegib/IS) against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of Glasdegib in the unknown plasma samples.
-
Conclusion
The pharmacokinetic analysis of Glasdegib in animal models is a critical component of its preclinical development. The data and protocols provided in these application notes offer a framework for researchers to design and execute robust studies to evaluate the ADME properties of this important Hedgehog pathway inhibitor. While there is a data gap for the in vivo pharmacokinetics of Glasdegib in mice in the public domain, the provided protocols are adaptable for this species, and the data from other models provide valuable insights for translational research.
References
- 1. Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. U.S. FDA Approves DAURISMO™ (glasdegib) for Adult Patients with Newly-Diagnosed Acute Myeloid Leukemia (AML) for Whom Intensive Chemotherapy is Not an Option | Pfizer [pfizer.com]
- 3. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of PF-04449913, a Potent and Orally Bioavailable Inhibitor of Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Glasdegib Hydrochloride Synergy with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glasdegib hydrochloride is an inhibitor of the Hedgehog signaling pathway, acting by binding to and inhibiting the Smoothened (SMO) receptor.[1] Aberrant activation of the Hedgehog pathway is implicated in the survival and expansion of cancer stem cells and has been observed in various malignancies, including acute myeloid leukemia (AML).[2][3][4] Glasdegib is approved in combination with low-dose cytarabine for the treatment of newly diagnosed AML in certain patient populations.[2][5] Preclinical evidence suggests that inhibiting the Hedgehog pathway can sensitize cancer cells to other therapeutic agents, providing a strong rationale for exploring combination therapies.[6]
This document provides detailed protocols and application notes for assessing the synergistic potential of this compound in combination with other kinase inhibitors. The focus is on providing a framework for preclinical in vitro assessment of synergy, which is a critical step in the development of novel combination cancer therapies.
Scientific Rationale for Combination Therapy
The Hedgehog signaling pathway exhibits significant crosstalk with other critical oncogenic signaling pathways. This crosstalk can contribute to tumor growth, survival, and resistance to therapy. Targeting both the Hedgehog pathway with Glasdegib and a key kinase in a parallel or downstream pathway with a specific inhibitor can offer a synergistic anti-tumor effect.
Key pathways that demonstrate crosstalk with the Hedgehog pathway include:
-
RAS/RAF/MEK/ERK Pathway: This pathway is frequently activated in many cancers and can promote cell proliferation and survival. There is evidence of interaction between the RAS/RAF/MEK/ERK and Hedgehog pathways, suggesting that dual inhibition may be an effective therapeutic strategy.
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Crosstalk between the PI3K/AKT/mTOR and Hedgehog pathways has been identified, with the potential for synergistic anti-tumor activity upon dual inhibition.[7]
-
FLT3 Signaling Pathway: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in AML, leading to constitutive activation and poor prognosis. Preclinical studies suggest that the Hedgehog pathway may interact with mutant FLT3 signaling, making a combination of Glasdegib and a FLT3 inhibitor a promising approach.[8]
-
BCR-ABL Signaling Pathway: The BCR-ABL fusion protein is the hallmark of chronic myeloid leukemia (CML). The Hedgehog pathway has been implicated in the maintenance of CML stem cells, suggesting that combining Glasdegib with a BCR-ABL inhibitor could be beneficial.
Below is a diagram illustrating the crosstalk between the Hedgehog pathway and other major signaling pathways in cancer.
Experimental Protocols
The following protocols provide a framework for assessing the synergy between Glasdegib and other kinase inhibitors in vitro.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is quantified spectrophotometrically.
Materials:
-
Cancer cell lines of interest (e.g., AML cell lines with relevant mutations)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Kinase inhibitor of interest (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Glasdegib and the kinase inhibitor in complete medium.
-
For single-drug treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of the Glasdegib dilution and 50 µL of the kinase inhibitor dilution. A checkerboard (matrix) format is recommended to test a range of concentrations for both drugs.
-
Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO₂ until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Plot dose-response curves for each drug alone to determine the IC50 (half-maximal inhibitory concentration) values.
-
Use the data from the combination treatments to calculate the Combination Index (CI) using the Chou-Talalay method (see Section 3).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Kinase inhibitor of interest
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed and treat cells in 6-well plates with Glasdegib, the kinase inhibitor, or the combination at desired concentrations (e.g., based on IC50 values from the viability assay).
-
Include an untreated control.
-
Incubate for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and suspension cells. For adherent cells, gently trypsinize and collect the cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Collect data for at least 10,000 events per sample.
-
Data Analysis:
-
Gate the cell populations based on their fluorescence signals:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Compare the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups.
Synergy Assessment: The Chou-Talalay Method
The Chou-Talalay method is a widely accepted quantitative method for assessing drug interactions.[4][7] It is based on the median-effect equation and allows for the determination of synergy, additivity, or antagonism through the calculation of a Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI value is calculated using software such as CompuSyn. The analysis requires dose-response data for each drug alone and in combination at a constant ratio.
Experimental Workflow for Synergy Assessment:
Data Presentation
Quantitative data from synergy experiments should be summarized in clearly structured tables for easy comparison. Below are example tables illustrating how to present IC50 values and Combination Index (CI) data.
Table 1: IC50 Values of Glasdegib and Kinase Inhibitors in AML Cell Lines
| Cell Line | Compound | IC50 (µM) |
| MOLM-13 | Glasdegib | Value |
| MOLM-13 | FLT3 Inhibitor (e.g., Quizartinib) | Value |
| MV4-11 | Glasdegib | Value |
| MV4-11 | FLT3 Inhibitor (e.g., Quizartinib) | Value |
| K562 | Glasdegib | Value |
| K562 | BCR-ABL Inhibitor (e.g., Imatinib) | Value |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Table 2: Combination Index (CI) Values for Glasdegib and Kinase Inhibitors
| Cell Line | Combination | Molar Ratio (Glasdegib:Kinase Inhibitor) | Fa (Fraction Affected) | CI Value | Interpretation |
| MOLM-13 | Glasdegib + FLT3 Inhibitor | 1:1 | 0.50 | Value | Synergistic |
| MOLM-13 | Glasdegib + FLT3 Inhibitor | 1:1 | 0.75 | Value | Synergistic |
| MOLM-13 | Glasdegib + FLT3 Inhibitor | 1:1 | 0.90 | Value | Synergistic |
| MV4-11 | Glasdegib + MEK Inhibitor | 1:5 | 0.50 | Value | Additive |
| MV4-11 | Glasdegib + MEK Inhibitor | 1:5 | 0.75 | Value | Slightly Synergistic |
| K562 | Glasdegib + BCR-ABL Inhibitor | 1:10 | 0.50 | Value | Antagonistic |
Note: The values and interpretations in this table are for illustrative purposes only and should be replaced with experimental data and corresponding analysis.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the preclinical assessment of synergy between this compound and other kinase inhibitors. A thorough evaluation of drug combinations in vitro, including the determination of cell viability, apoptosis, and a quantitative measure of synergy, is essential for identifying promising new therapeutic strategies for cancer treatment. The crosstalk between the Hedgehog pathway and other key oncogenic signaling pathways provides a strong rationale for such combination studies. Rigorous experimental design and data analysis, as outlined here, will enable researchers to effectively identify and advance novel combination therapies for further preclinical and clinical development.
References
- 1. The expressions of Hedgehog and PI3K-AKT pathway components correlate with invasion and metastasis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A dual mechanism of activation of the Sonic Hedgehog pathway in anaplastic thyroid cancer: crosstalk with RAS-BRAF-MEK pathway and ligand secretion by tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integration of Hedgehog and mutant FLT3 signaling in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathway may play key role in FLT3-ITD AML | MDedge [ma1.mdedge.com]
- 5. In pursuit of synergy: An investigation of the PI3K/mTOR/MEK co-targeted inhibition strategy in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crosstalk between hedgehog and other signaling pathways as a basis for combination therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Next-Generation Medicine: Combining BCR-ABL and Hedgehog Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Glasdegib hydrochloride concentration for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Glasdegib hydrochloride (also known as PF-04449913) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Glasdegib?
Glasdegib is a potent and selective inhibitor of the Hedgehog signaling pathway.[1] It functions by binding directly to the Smoothened (SMO) receptor, a key transmembrane protein in this pathway.[2][3] This binding blocks signal transduction, preventing the activation and nuclear translocation of downstream glioma-associated oncogene (GLI) transcription factors, which ultimately inhibits the expression of genes involved in cell proliferation, survival, and stem cell self-renewal.[4][5]
Q2: What is a good starting concentration range for in vitro experiments?
The optimal concentration of Glasdegib is highly dependent on the cell line and the duration of the experiment.
-
Biochemical Potency: Glasdegib binds to the human SMO receptor with a reported IC50 of approximately 4 nM and inhibits Hedgehog-driven reporter assays with an IC50 of 5-7 nM.
-
Cell-Based Potency: For cell viability or proliferation assays (e.g., 48-72 hours), a starting dose-response experiment ranging from 1 nM to 10 µM is recommended. As shown in the table below, IC50 values for growth inhibition can range from low nanomolar to micromolar depending on the cancer type.
Q3: How should I prepare this compound stock solutions?
This compound has low aqueous solubility (0.02 mg/mL).[1] Therefore, it is recommended to prepare high-concentration stock solutions in an organic solvent.
-
Solvent: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO).
-
Concentration: Prepare a stock solution of 10 mM to 50 mM. For example, to make a 10 mM stock solution of this compound (M.W. 481.99 g/mol ), dissolve 4.82 mg in 1 mL of DMSO.
-
Dissolution: Ensure the compound is fully dissolved. Gentle warming to 37°C or brief vortexing may aid dissolution. Ensure no precipitates are visible before use.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. A solution stored at -20°C should be stable for at least one month.
Q4: What is the maximum final DMSO concentration I should use in my cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final concentration of ≤ 0.1% DMSO is recommended for most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Glasdegib in various cancer cell lines. Note that these values can vary based on the specific assay conditions and duration of treatment.
| Cell Line | Cancer Type | Reported IC50 (nM) |
| SU-DHL-1 | Lymphoma | 11.23 |
| K-562 | Chronic Myeloid Leukemia (CML) | 16.48 |
| NCI-H1703 | Lung Cancer | 34.67 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 49.36 |
| MV-4-11 | Acute Myeloid Leukemia (AML) | 51.29 |
| OCI-AML2 | Acute Myeloid Leukemia (AML) | 100.0 (approx.) |
| Daoy | Medulloblastoma | 100.0 (approx.) |
| U-87 MG | Glioblastoma | 179.8 |
| PANC-1 | Pancreatic Cancer | 426.6 |
| A549 | Lung Cancer | 1148.0 |
| Data sourced from publicly available information from chemical suppliers. Values should be confirmed experimentally. |
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol provides a general framework for determining the effect of Glasdegib on the viability of adherent cancer cells.
Materials:
-
This compound
-
Sterile, anhydrous DMSO
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of Glasdegib in DMSO.
-
Perform serial dilutions of the Glasdegib stock solution in complete culture medium to create 2X working concentrations (e.g., from 20 µM down to 2 nM).
-
Include a vehicle control (medium with 0.2% DMSO, which will be 0.1% final) and a "cells only" control (medium only).
-
Remove the medium from the cells and add 100 µL of the appropriate treatment or control solution to each well.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of MTT Solubilization Solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes, protecting the plate from light.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates after dilution in culture medium. | 1. Low aqueous solubility: Glasdegib is poorly soluble in water. Adding a concentrated DMSO stock directly into an aqueous medium can cause it to "crash out." 2. Stock solution not fully dissolved: Small microcrystals in the stock can seed precipitation. 3. High final concentration: The desired concentration may exceed the solubility limit in the final medium. | 1. Use a two-step or serial dilution method. First, dilute the DMSO stock into a small volume of medium, vortex gently, and then add this to the final volume. 2. Confirm stock clarity. Before use, ensure your frozen stock solution is completely clear upon thawing. If necessary, warm to 37°C briefly. 3. Reduce the highest concentration. If precipitation occurs only at the highest doses, lower the top concentration in your dose-response curve. |
| High background or inconsistent results in viability assays (e.g., MTT, WST-1). | 1. Compound interference: Some compounds can directly react with tetrazolium salts or interfere with absorbance/fluorescence readings. 2. Precipitate interference: Micro-precipitates can scatter light, affecting absorbance readings. | 1. Run a compound-only control. Add Glasdegib to cell-free medium and perform the assay to check for direct reactivity. 2. Use an alternative assay. If interference is confirmed, switch to an orthogonal method, such as an ATP-based assay (e.g., CellTiter-Glo), which measures a different aspect of cell health. 3. Visually inspect wells for precipitates before adding assay reagents. |
| No significant effect on cell viability, even at high concentrations (>10 µM). | 1. Cell line insensitivity: The cell line may not depend on the Hedgehog signaling pathway for survival. 2. Inactive compound: The stock solution may have degraded over time due to improper storage or multiple freeze-thaw cycles. 3. Insufficient treatment duration: The effects of pathway inhibition may take longer to manifest as decreased viability. | 1. Confirm pathway activity. Check literature or perform qPCR/Western blot to confirm that your cell line expresses key pathway components (e.g., SMO, GLI1). 2. Use a positive control cell line. Test your compound on a cell line known to be sensitive to Hedgehog inhibition (e.g., an AML or medulloblastoma line). 3. Prepare fresh stock solution. 4. Increase the incubation time to 72 or 96 hours. |
| Vehicle (DMSO) control shows significant cytotoxicity. | 1. High DMSO concentration: Final DMSO concentration is >0.5%. 2. Cell line sensitivity: Some cell lines are particularly sensitive to organic solvents. | 1. Recalculate your dilutions. Ensure the final DMSO concentration is ≤0.1%. 2. Prepare a higher concentration stock solution (e.g., 50 mM instead of 10 mM) to reduce the volume of stock added to the medium. |
References
- 1. Medulloblastoma Drugs in Development: Current Leads, Trials and Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on glasdegib in acute myeloid leukemia - broadening horizons of Hedgehog pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glasdegib in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved therapy for medulloblastoma: targeting hedgehog and PI3K-mTOR signaling pathways in combination with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Glasdegib Hydrochloride Solubility in DMSO: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming common solubility challenges encountered with glasdegib hydrochloride in Dimethyl Sulfoxide (DMSO). The following question-and-answer format directly addresses specific issues to facilitate seamless experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO can vary slightly depending on the specific lot of the compound and the quality of the DMSO used. However, published data indicates a high solubility. It is crucial to use fresh, anhydrous DMSO as its hygroscopic nature can lead to absorption of moisture, which significantly reduces the solubility of the compound.[1][2]
Q2: I am observing precipitation when preparing my this compound stock solution in DMSO. What could be the cause?
A2: Precipitation during the preparation of a this compound stock solution in DMSO can be attributed to several factors:
-
Suboptimal DMSO Quality: The use of old or improperly stored DMSO that has absorbed moisture is a common cause of reduced solubility.[1]
-
Low Temperature: Dissolving the compound at room temperature might not be sufficient to achieve a clear, high-concentration solution.
-
Insufficient Dissolution Time or Agitation: The compound may require more time and/or physical agitation to fully dissolve.
Q3: How can I improve the dissolution of this compound in DMSO?
A3: To enhance the dissolution of this compound in DMSO, consider the following methods:
-
Warming the solution: Gently warming the solution to 60°C can significantly aid in dissolution.[2]
-
Sonication: Using an ultrasonic bath can help to break down any clumps and facilitate the dissolving process.[2]
-
Vortexing: Vigorous vortexing can also be employed to ensure the compound is fully dispersed and dissolved.
Q4: My this compound in DMSO stock solution precipitates upon storage. How can I prevent this?
A4: Precipitation of a this compound stock solution during storage is often due to temperature fluctuations or the use of DMSO that is not anhydrous. To prevent this:
-
Proper Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3]
-
Use Anhydrous DMSO: Ensure you are using a high-purity, anhydrous grade of DMSO for preparing your stock solutions.[1]
Q5: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous medium for my cell-based assay. How can I resolve this?
A5: This is a common issue as this compound is poorly soluble in water.[1][4] When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution. To mitigate this:
-
Stepwise Dilution: Perform serial dilutions in your aqueous medium rather than a single large dilution.
-
Use of Co-solvents: For in vivo studies, a common practice is to use a vehicle containing co-solvents like PEG300 and Tween-80 to maintain solubility.[2]
-
Final DMSO Concentration: For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to minimize both toxicity and precipitation.[3]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in DMSO from various sources.
| Source | Reported Solubility in DMSO | Molar Concentration (mM) | Notes |
| Selleck Chemicals[1] | 74 mg/mL | 197.62 | Recommends using fresh DMSO as moisture can reduce solubility. |
| Selleck Chemicals[1] | 47 mg/mL | 125.52 | Recommends using fresh DMSO as moisture can reduce solubility. |
| MedChemExpress[2] | 62.5 mg/mL | 166.92 | Suggests ultrasonic and warming to 60°C to aid dissolution. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 60°C (optional)
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Vortex the solution vigorously for 2-5 minutes.
-
If the compound is not fully dissolved, place the tube in a 60°C water bath or on a heat block for 10-15 minutes.[2] Periodically vortex the tube during warming.
-
Alternatively, or in conjunction with warming, place the tube in a sonicator bath for 10-15 minutes.[2]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Once fully dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[3]
-
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Materials:
-
High-concentration this compound stock solution in DMSO
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the high-concentration this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the desired aqueous medium (e.g., cell culture medium) to reach the final working concentration.
-
Ensure that the final concentration of DMSO in the working solution is below the tolerance level for your specific cell line (typically <0.5%).[3]
-
Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing which can cause the compound to precipitate.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visual Guides
Glasdegib Mechanism of Action: Hedgehog Signaling Pathway Inhibition
Glasdegib functions by inhibiting the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[5][6][7] This inhibition prevents the activation of downstream GLI transcription factors, which are responsible for the expression of genes involved in cell proliferation and survival.[5]
Caption: Inhibition of the Hedgehog signaling pathway by Glasdegib.
Experimental Workflow: Preparing a this compound Working Solution
This workflow outlines the key steps for preparing a working solution from a DMSO stock for cellular assays.
Caption: Workflow for preparing Glasdegib working solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Glasdegib | C21H22N6O | CID 25166913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Glasdegib Maleate? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Off-Target Effects of Glasdegib Hydrochloride in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glasdegib hydrochloride (PF-04449913) in a preclinical setting. Our goal is to help you anticipate, manage, and interpret potential off-target effects to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Glasdegib?
Glasdegib is a potent and selective inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH) receptor relieves the inhibition of SMO.[4] This allows SMO to transduce a signal that ultimately leads to the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation.[4] Glasdegib binds to and inhibits SMO, thereby blocking the downstream signaling cascade.[5][6] Preclinical studies have shown that this inhibition can reduce the burden of leukemic stem cells (LSCs) and sensitize them to chemotherapy.[1][4]
Q2: Are the clinically observed side effects of Glasdegib due to off-target activities?
Most of the common adverse events observed in clinical trials of Glasdegib are considered "on-target" effects resulting from the inhibition of the Hedgehog pathway in normal tissues where it plays a role in adult tissue homeostasis.[2][4] These include:
-
Muscle spasms: The Hh pathway is involved in the maintenance of adult skeletal muscle.
-
Dysgeusia (taste alteration): Hh signaling is important for the regeneration of taste buds.
-
Alopecia (hair loss): The Hh pathway is crucial for hair follicle cycling.
These on-target effects are consistent with those observed with other SMO inhibitors.[2][6] While true molecular off-target effects (binding to other unintended proteins) cannot be entirely ruled out without specific preclinical screening data, the known clinical side effect profile is largely explainable by its intended mechanism of action.
Q3: What are the known quantitative measures of Glasdegib's on-target and potential off-target effects?
While comprehensive public data on broad, unbiased off-target screening for Glasdegib is limited, clinical studies provide quantitative data on the frequency of on-target adverse events. These data can help researchers anticipate potential physiological effects in animal models.
On-Target Adverse Events Observed in Clinical Trials
| Adverse Event | Frequency (Any Grade) | Frequency (Grade ≥3) | Putative On-Target Rationale |
| Gastrointestinal | |||
| Nausea | 29% | <5% | Hh pathway role in gut homeostasis. |
| Diarrhea | Varies | <5% | Hh pathway role in gut homeostasis. |
| Constipation | 20% | <5% | Hh pathway role in gut homeostasis. |
| Decreased Appetite | 21% | <5% | Central and peripheral effects on metabolism. |
| Dysgeusia (Taste Alteration) | 21% | 0% | Hh pathway role in taste bud renewal. |
| Musculoskeletal | |||
| Muscle Spasms | ~30% | <5% | Hh pathway involvement in muscle maintenance. |
| Musculoskeletal Pain | 30% | ~5% | Hh pathway involvement in connective tissue homeostasis. |
| Dermatological | |||
| Alopecia (Hair Loss) | ~15% | 0% | Hh pathway is critical for hair follicle cycling. |
| Rash | 20% | <5% | Hh pathway role in skin homeostasis. |
| Hematological | |||
| Anemia | 43% | ~25% | Potential impact on hematopoietic stem and progenitor cells. |
| Thrombocytopenia | 30% | ~20% | Potential impact on hematopoietic stem and progenitor cells. |
| Febrile Neutropenia | 31% | 31% | Often in combination with cytotoxic chemotherapy. |
| Cardiovascular | |||
| QTc Interval Prolongation | ~5% (>500ms) | Not specified | A known class effect for some small molecule inhibitors. |
| General | |||
| Fatigue | 36% | ~5% | Systemic effect of pathway inhibition. |
| Edema | 30% | <5% | Fluid balance regulation. |
Data compiled from clinical trial information. Frequencies can vary based on the specific study and patient population.
Signaling Pathway and Experimental Workflow Diagrams
Caption: On-target mechanism of Glasdegib in the Hedgehog signaling pathway.
Caption: Troubleshooting workflow for unexpected preclinical results with Glasdegib.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity or unexpected cellular phenotype.
Possible Cause 1: On-target effect in a sensitive cell line.
-
Troubleshooting:
-
Confirm Hedgehog Pathway Activity: Before initiating experiments, confirm that your cell line or model system has an active Hedgehog pathway. This can be done by measuring the baseline mRNA levels of Hh target genes like GLI1 and PTCH1 via qPCR.
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of Glasdegib concentrations to determine the IC50 in your specific cell line.
-
Positive Control: Use a known Hh-dependent cell line as a positive control to ensure your experimental setup can detect on-target effects.
-
Possible Cause 2: Off-target effects.
-
Troubleshooting:
-
Use a Negative Control: If available, use a structurally similar but inactive analog of Glasdegib to determine if the observed phenotype is due to the specific chemical structure.
-
Use a Different SMO Inhibitor: Compare the phenotype induced by Glasdegib with that of a structurally unrelated SMO inhibitor (e.g., Sonidegib, Vismodegib). A similar phenotype suggests an on-target effect, while a different phenotype may indicate off-target activity.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a downstream component of the Hh pathway (e.g., a constitutively active form of GLI1) to see if it reverses the effect of Glasdegib.
-
Possible Cause 3: Issues with drug formulation and stability.
-
Troubleshooting:
-
Solubility: this compound is typically dissolved in DMSO to make a stock solution. Ensure the final concentration of DMSO in your cell culture media is low (typically <0.1%) to avoid solvent-induced toxicity. Visually inspect for any precipitation when diluting the stock solution in your aqueous media.
-
Stability: Prepare fresh dilutions of Glasdegib from a frozen stock for each experiment. Small molecule inhibitors can degrade over time in aqueous solutions at 37°C.
-
Issue 2: Lack of efficacy in a model where Hedgehog pathway is thought to be active.
Possible Cause 1: Insufficient drug concentration or exposure.
-
Troubleshooting:
-
Verify Drug Concentration: Ensure that the correct concentration of Glasdegib is being used.
-
Pharmacokinetics (in vivo): In animal studies, perform pharmacokinetic analysis to ensure that adequate drug exposure is achieved in the plasma and target tissue.
-
Cell Permeability: While Glasdegib is an oral drug with good bioavailability, ensure that your in vitro model allows for sufficient cell permeability.
-
Possible Cause 2: Mutations in the Hedgehog pathway downstream of SMO.
-
Troubleshooting:
-
Sequencing: Sequence key components of the Hh pathway in your model system, such as SUFU and GLI, to check for mutations that could lead to pathway activation independent of SMO.
-
Downstream Inhibition: Test inhibitors of downstream components of the pathway (e.g., GLI antagonists like GANT61) to confirm if the pathway is still targetable.
-
Possible Cause 3: Redundant signaling pathways.
-
Troubleshooting:
-
Pathway Analysis: Use techniques like RNA-seq or proteomic analysis to investigate if other signaling pathways are upregulated in response to Glasdegib treatment, potentially compensating for the inhibition of the Hh pathway.
-
Combination Therapy: Consider experiments combining Glasdegib with inhibitors of other relevant pathways to assess for synergistic effects.
-
Experimental Protocols
Protocol 1: Assessing On-Target Activity of Glasdegib using qPCR
This protocol is for confirming that Glasdegib is inhibiting the Hedgehog pathway in your cell line of interest.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Appropriate cell culture medium and supplements
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for a housekeeping gene (e.g., GAPDH, ACTB) and Hh target genes (GLI1, PTCH1)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
-
Treatment: The next day, treat the cells with a range of Glasdegib concentrations (e.g., 0, 1, 10, 100, 1000 nM) and a vehicle control (DMSO at the highest concentration used for the drug). If your cell line requires Hh ligand for pathway activation, pre-stimulate with recombinant Shh ligand or use a co-culture system with Hh-producing cells.
-
Incubation: Incubate the cells for a sufficient time to observe changes in gene expression (typically 24-48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers for your housekeeping and target genes.
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the fold change in GLI1 and PTCH1 expression relative to the vehicle control. A dose-dependent decrease in the expression of these target genes confirms on-target activity.
Protocol 2: General Workflow for Investigating Off-Target Effects
This workflow provides a general approach to identifying potential molecular off-targets of Glasdegib.
References
Technical Support Center: Addressing Variability in Glasdegib Hydrochloride Response in Xenograft Models
Welcome to the technical support center for researchers utilizing Glasdegib hydrochloride in xenograft models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (trade name Daurismo™) is a potent and selective oral inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] It functions by binding to and inhibiting the Smoothened (SMO) receptor, a key transmembrane protein in this pathway.[3][4] In a normal state, the Hh pathway is crucial during embryonic development but is largely inactive in adult tissues.[5] However, aberrant reactivation of this pathway is implicated in the survival and proliferation of cancer stem cells in various malignancies, including acute myeloid leukemia (AML) and certain solid tumors.[6][7][8] By inhibiting SMO, Glasdegib blocks the downstream activation of GLI transcription factors, leading to the downregulation of Hh target genes and subsequent inhibition of tumor growth.[3]
Q2: In which types of xenograft models has Glasdegib shown activity?
A2: Preclinical studies have demonstrated Glasdegib's activity in various xenograft models. It has shown a significant ability to reduce tumor burden and sensitize leukemic stem cells to chemotherapy in patient-derived xenograft (PDX) models of acute myeloid leukemia (AML).[4][8] In solid tumors, Glasdegib has been evaluated in preclinical models of medulloblastoma, where it resulted in dose-dependent inhibition of the Hedgehog pathway and stable tumor regression in allografts.[9] A phase I study in patients with advanced solid tumors, including basal cell carcinoma, showed that while no complete or partial responses were observed, 35% of patients achieved stable disease, with some experiencing prolonged disease stabilization.[3][7]
Q3: What is the recommended starting dose for Glasdegib in mouse xenograft studies?
A3: The clinically approved oral dose for Glasdegib in humans is 100 mg once daily.[4] Preclinical studies in mice have used a range of doses. For example, a phase I study in patients with solid tumors evaluated doses from 80 mg to 640 mg daily.[10] In a mouse model of myelofibrosis, a dose of 100 mg/kg once daily was used.[6] A dose-escalation study in Japanese patients with hematologic malignancies evaluated 25, 50, and 100 mg daily doses. Based on clinical and preclinical data, a starting dose of 50-100 mg/kg administered orally once daily is a reasonable starting point for efficacy studies in mice. However, it is crucial to perform a dose-finding study to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific xenograft model and mouse strain.
Q4: How can I assess the activity of the Hedgehog pathway in my xenograft tumors?
A4: The most common pharmacodynamic biomarker for Hedgehog pathway activity is the expression of the downstream transcription factor, GLI1.[5] Inhibition of the Hedgehog pathway by Glasdegib leads to a significant downregulation of GLI1 mRNA levels. This can be measured in tumor tissue or a surrogate tissue like skin. In clinical studies, >80% downregulation of GLI1 expression in skin biopsies was observed at effective doses of Glasdegib. You can assess GLI1 expression using quantitative real-time PCR (qRT-PCR) on RNA extracted from tumor samples. Immunohistochemistry (IHC) can also be used to assess the protein levels of Hedgehog pathway components.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in tumor growth between animals in the same treatment group. | Inconsistent tumor cell implantation (number of cells, injection site).Heterogeneity of the xenograft model (especially with PDX models).Variable drug absorption/metabolism among animals. | Standardize the tumor implantation procedure meticulously.Increase the number of animals per group to improve statistical power.For PDX models, use early passage numbers to minimize divergence from the original tumor.Ensure consistent drug formulation and administration technique. |
| Lack of significant tumor growth inhibition despite Glasdegib treatment. | The xenograft model may not be dependent on the Hedgehog signaling pathway.Presence of resistance mechanisms (e.g., SMO mutations, downstream pathway activation).Insufficient drug exposure due to poor oral bioavailability or rapid metabolism. | Confirm Hedgehog pathway activation in your tumor model (e.g., high baseline GLI1 expression).Sequence the SMO and PTCH1 genes in your tumor cells to check for mutations that may confer resistance.Perform pharmacokinetic studies to ensure adequate drug levels are achieved in the plasma and tumor tissue.Consider combination therapies to overcome resistance.[5][11] |
| Toxicity observed in treated animals (e.g., weight loss, lethargy, skin abnormalities). | The administered dose is above the maximum tolerated dose (MTD) for the specific mouse strain.Off-target effects of the drug. | Perform a dose-finding study to determine the MTD.Reduce the dose or consider an alternative dosing schedule (e.g., intermittent dosing).Provide supportive care to the animals (e.g., hydration, nutritional supplements).Monitor for common side effects associated with Hedgehog inhibitors, such as muscle spasms and alopecia.[1] |
| Tumor regrowth after an initial response to Glasdegib. | Development of acquired resistance to the drug.Selection and expansion of a resistant subclone of tumor cells. | Collect and analyze the regrowing tumors to investigate mechanisms of resistance (e.g., sequencing, pathway analysis).Consider a combination therapy strategy from the start of the experiment to prevent or delay the emergence of resistance. |
Quantitative Data Summary
Table 1: Clinical Efficacy of Glasdegib in Combination with Low-Dose Cytarabine (LDAC) in Acute Myeloid Leukemia (AML)
| Endpoint | Glasdegib + LDAC | LDAC Alone | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 8.3 months | 4.3 months | 0.46 (0.30, 0.71) | 0.0002 |
| Complete Remission Rate | 15% | 2% | - | - |
| Data from the BRIGHT AML 1003 trial.[12] |
Table 2: Efficacy of Hedgehog Pathway Inhibitors in Advanced Basal Cell Carcinoma (aBCC)
| Response Category | Vismodegib (n=704) |
| Overall Response Rate | 58% - 60% |
| Complete Response | 28.0% |
| Partial Response | 34.1% |
| Stable Disease | 31.4% |
| Progressive Disease | 4.1% |
| Data from a systematic review of eight studies on vismodegib, another Hedgehog pathway inhibitor.[13] Note: A phase 1 study of Glasdegib in solid tumors showed stable disease in 34.8% of patients, with no complete or partial responses.[7] |
Experimental Protocols
Protocol 1: General Procedure for a Solid Tumor Xenograft Study with Glasdegib
-
Cell Culture/PDX Preparation:
-
For cell line-derived xenografts (CDX), culture cells in the recommended medium to ~80% confluency. Harvest cells using trypsin and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.
-
For patient-derived xenografts (PDX), implant a small fragment (2-3 mm³) of the tumor subcutaneously into the flank of an immunodeficient mouse.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID, NSG) of 6-8 weeks of age.
-
Allow a one-week acclimatization period before tumor implantation.
-
-
Tumor Implantation:
-
Subcutaneously inject the cell suspension or implant the tumor fragment into the right flank of the mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a mean volume of 100-200 mm³, randomize the animals into treatment and control groups.
-
Prepare Glasdegib for oral administration. A common vehicle is 0.5% methylcellulose.
-
Administer Glasdegib by oral gavage once daily at the desired dose (e.g., 50-100 mg/kg). The control group should receive the vehicle only.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the animals.
-
Excise the tumors, weigh them, and process them for downstream analysis (e.g., snap-freeze for RNA/protein extraction, fix in formalin for histology).
-
Protocol 2: Biomarker Analysis of Hedgehog Pathway Activity
-
RNA Extraction:
-
Homogenize a portion of the snap-frozen tumor tissue.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using primers specific for GLI1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of GLI1 using the ΔΔCt method.
-
-
Immunohistochemistry (IHC):
-
Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Perform antigen retrieval and block endogenous peroxidase activity.
-
Incubate with a primary antibody against a Hedgehog pathway protein (e.g., GLI1, SMO).
-
Incubate with a secondary antibody and visualize with a suitable chromogen.
-
Counterstain with hematoxylin.
-
Score the staining intensity and percentage of positive cells.
-
Visualizations
Caption: Canonical Hedgehog Signaling Pathway and the Mechanism of Action of Glasdegib.
Caption: General Experimental Workflow for a Xenograft Study with Glasdegib.
Caption: Logical Flow for Troubleshooting Variable Response to Glasdegib.
References
- 1. Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Relationship of Glasdegib Exposure and Safety End Points in Patients With Refractory Solid Tumors and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daurismo (Glasdegib) Approved, in Combination with Low-Dose Cytarabine, for Newly Diagnosed Acute Myeloid Leukemia in Older Adults or Those Unfit for Intensive Chemotherapy [jhoponline.com]
- 4. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog Pathway Inhibitors: A New Therapeutic Class for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1/2 trial of glasdegib in patients with primary or secondary myelofibrosis previously treated with ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Clinical benefit of glasdegib plus low-dose cytarabine in patients with de novo and secondary acute myeloid leukemia: long-term analysis of a phase II randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hedgehog Pathway Inhibitors and Their Utility in Basal Cell Carcinoma: A Comprehensive Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize Glasdegib hydrochloride-induced toxicity in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and minimizing toxicities associated with Glasdegib hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Glasdegib is a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway.[1] It functions by binding to and inhibiting the Smoothened (SMO) receptor, a transmembrane protein crucial for the transduction of the Hh signal.[1] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various malignancies, and by inhibiting this pathway, Glasdegib can help to control cancer cell growth and proliferation.[2]
Q2: What are the most common toxicities observed with Glasdegib in preclinical animal models?
A2: Preclinical studies in rats and dogs have identified several target organs for Glasdegib toxicity. In both species, the major targets are the kidney, liver, skin, and bone. Species-specific toxicities include the testis and peripheral nerves in rats, and the adrenal glands, gastrointestinal tract, lymph nodes, and lungs in dogs.[2] Commonly observed clinical signs at higher doses include body weight loss, decreased food consumption, alopecia (hair loss), and muscle tremors or twitching.[2]
Q3: Are there known dose-dependent toxicities for Glasdegib in animals?
A3: Yes, toxicities are generally dose-dependent. For example, in rats, testicular toxicity, including degeneration of seminiferous tubules and hypospermatogenesis, was observed at doses of 50 mg/kg/day and higher.[2] In long-term studies in rats, dose-dependent decreases in body weight and body weight gain were noted at doses of 50 mg/kg/day and above.[2] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
Q4: What is the embryofetal toxicity potential of Glasdegib?
A4: Glasdegib has been shown to cause embryofetal lethality and teratogenicity in animal studies.[2][3] In rats, it was teratogenic at doses of 10 mg/kg/day and higher, and in rabbits at 5 mg/kg/day and higher.[2] Due to this risk, it is critical to avoid use in pregnant animals and to implement appropriate safety precautions when handling the compound, especially for female researchers of child-bearing potential.
Q5: How should I prepare and administer this compound for in vivo studies?
A5: The formulation and route of administration should be appropriate for the animal model and experimental design. For oral administration in rodents, Glasdegib can be formulated as a suspension in a suitable vehicle, such as 0.5% methylcellulose. It is important to ensure the suspension is homogenous before each administration. The oral bioavailability of Glasdegib in rats is approximately 33-35%.[2]
Troubleshooting Guides
This section provides practical guidance for managing specific toxicities that may be encountered during in vivo studies with Glasdegib.
Issue 1: Significant Body Weight Loss and Decreased Food Consumption
-
Potential Cause: A common toxicity associated with Glasdegib and other Hedgehog pathway inhibitors.
-
Troubleshooting Steps:
-
Monitor Animals Daily: Closely monitor body weight, food and water intake, and overall clinical condition.
-
Provide Supportive Care:
-
Dietary Supplementation: Offer palatable, high-calorie food supplements. This can include wet mash, nutritional gels, or seeds (for rodents).
-
Hydration: If dehydration is suspected, provide subcutaneous fluids (e.g., sterile saline or Lactated Ringer's solution) as per veterinary guidance.
-
-
Dose Modification:
-
If an animal loses more than 15-20% of its initial body weight, consider a temporary interruption of dosing.
-
Once the animal's weight stabilizes or begins to recover, dosing can be resumed at a lower dose (e.g., a 25-50% reduction).
-
-
Environmental Enrichment: House animals in a comfortable, stress-free environment to encourage normal feeding behavior.
-
Issue 2: Alopecia (Hair Loss)
-
Potential Cause: A known class effect of Hedgehog pathway inhibitors due to their impact on hair follicle cycling.
-
Troubleshooting Steps:
-
Documentation: Document the onset, progression, and distribution of alopecia. This is often a cosmetic effect in animals but can be an indicator of drug exposure.
-
Skin Care: Ensure the affected skin does not become irritated or infected. Provide appropriate bedding to prevent abrasions.
-
Temperature Regulation: Animals with significant hair loss may be more susceptible to cold stress. Maintain a stable and appropriate ambient temperature in the housing facility.
-
Issue 3: Muscle Spasms or Tremors
-
Potential Cause: A reported side effect of Glasdegib, likely related to the inhibition of the Hedgehog pathway in other tissues.
-
Troubleshooting Steps:
-
Observation and Scoring: Observe animals for the frequency and severity of muscle spasms or tremors. A scoring system can be developed to quantify this effect.
-
Environmental Comfort: Ensure cages are free from sharp objects that could cause injury during a spasm. Provide deep, soft bedding.
-
Dose Adjustment: If spasms are severe and cause distress or interfere with normal activities (e.g., eating and drinking), a dose reduction or temporary cessation of treatment may be necessary.
-
Consult a Veterinarian: If symptoms are severe, consult with a veterinarian. They may recommend supportive therapies.
-
Issue 4: Abnormalities in Blood Parameters
-
Potential Cause: Glasdegib can be used in combination with cytotoxic agents which can cause myelosuppression.
-
Troubleshooting Steps:
-
Regular Blood Monitoring: Conduct regular complete blood counts (CBCs) to monitor for changes in red blood cells, white blood cells, and platelets.
-
Supportive Care for Myelosuppression:
-
Anemia: In cases of severe anemia, a blood transfusion may be considered in consultation with a veterinarian.
-
Neutropenia: If severe neutropenia occurs, consider housing animals in a sterile environment to prevent opportunistic infections. Prophylactic antibiotics may be warranted under veterinary supervision.
-
Thrombocytopenia: Handle animals with care to avoid bruising or bleeding.
-
-
Quantitative Data Summary
Table 1: Preclinical Toxicity Profile of Glasdegib
| Species | Study Duration | Dose Levels (mg/kg/day) | Key Toxicity Findings |
| Rat | 26 weeks | Up to 100 | Kidney, liver, skin, bone, testis, and peripheral nerve toxicity. Body weight loss, dental abnormalities, alopecia, and muscle tremors at ≥50 mg/kg/day.[2] |
| Dog | 39 weeks | Up to 30 | Kidney, liver, skin, and bone toxicity. Adrenal, gastrointestinal, lymph node, and lung toxicity. Body weight and food consumption decreases.[2] |
| Rat (Embryofetal) | Organogenesis | ≥10 | Teratogenic effects.[2] |
| Rabbit (Embryofetal) | Organogenesis | ≥5 | Teratogenic effects.[2] |
Table 2: Recommended Dose Modifications for Adverse Reactions in Clinical Settings (Can be adapted for preclinical studies)
| Adverse Reaction Severity | Recommended Action |
| Grade 3 or higher | Interrupt Glasdegib until the toxicity resolves to Grade 1 or baseline.[4] |
| Recurrence of Grade 3/4 toxicity | Consider permanent discontinuation or resume at a reduced dose (e.g., 50% of the original dose).[4] |
| Life-threatening (Grade 4) toxicity | Permanently discontinue Glasdegib. |
Experimental Protocols
Protocol 1: Dose-Finding and Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Select the appropriate rodent strain (e.g., BALB/c or C57BL/6 mice, Sprague-Dawley rats).
-
Group Allocation: Assign animals to dose-escalation cohorts (e.g., 3-5 animals per group).
-
Dose Escalation:
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 25, 50, 75, 100 mg/kg).
-
Administer Glasdegib daily via the chosen route (e.g., oral gavage) for a defined period (e.g., 14-28 days).
-
-
Monitoring:
-
Record body weight and clinical signs daily.
-
Perform blood collections for hematology and clinical chemistry at baseline and at the end of the study.
-
-
MTD Definition: The MTD is typically defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.
Protocol 2: Monitoring and Management of QTc Prolongation
While primarily a clinical concern, QTc prolongation has been observed in preclinical studies with Glasdegib.
-
Baseline ECG: Obtain baseline electrocardiogram (ECG) readings from all animals prior to the start of the study.
-
ECG Monitoring:
-
For acute studies, perform ECG monitoring at peak plasma concentrations of Glasdegib.
-
For chronic studies, perform ECGs at regular intervals (e.g., weekly).
-
-
Data Analysis: Correct the QT interval for heart rate using an appropriate formula for the species (e.g., Bazett's or Fridericia's formula in humans, species-specific formulas for rodents).
-
Actionable Thresholds: If a significant and consistent QTc prolongation is observed (e.g., >20ms increase from baseline), consider this a potential toxicity.
-
Mitigation:
-
Review concomitant medications for any that may also prolong the QTc interval.
-
If significant QTc prolongation is confirmed, consider dose reduction or termination of the experiment for the affected animals.
-
Visualizations
Caption: Hedgehog signaling pathway and the mechanism of action of Glasdegib.
Caption: Experimental workflow for monitoring and mitigating Glasdegib-induced toxicity.
References
Technical Support Center: Investigating Primary Resistance to Glasdegib Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of primary resistance to Glasdegib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of primary resistance to Glasdegib?
A1: Primary resistance to Glasdegib, a Smoothened (SMO) inhibitor, is an area of active research. Unlike other SMO inhibitors, resistance mutations in the SMO gene itself have not been reported for Glasdegib, likely due to its different binding site.[1] Current evidence points towards mechanisms that bypass the need for SMO activation or occur downstream in the Hedgehog (Hh) signaling pathway. Key putative mechanisms include:
-
Mutations in Genes Associated with Response: Certain gene mutations have been associated with a negative response to Glasdegib treatment in acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[2]
-
Activation of Alternative Signaling Pathways: Cancer cells may utilize other signaling pathways to survive and proliferate despite the inhibition of the Hh pathway.[2][3]
-
Non-Canonical Hedgehog Pathway Activation: The Hh pathway can be activated independently of the canonical ligand-SMO interaction.[4]
-
Increased Drug Efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of Glasdegib.[5][6]
Q2: Are there specific gene mutations I should screen for when observing primary resistance to Glasdegib in my AML/MDS models?
A2: Yes, based on exploratory analyses from clinical trials, certain mutations are associated with a negative response to Glasdegib and may be worth investigating in resistant models.[2] Conversely, some mutations are associated with a positive response.[2]
Q3: My cells seem to be resistant to Glasdegib from the start. What initial troubleshooting steps should I take?
A3: If you observe primary resistance in your in vitro or in vivo models, consider the following initial steps:
-
Confirm Drug Activity: Ensure your Glasdegib stock is active. Test it on a known sensitive cell line as a positive control.
-
Verify Target Engagement: Confirm that Glasdegib is inhibiting the Hh pathway in your model system. This can be done by measuring the expression of downstream target genes like GLI1 and PTCH1.
-
Assess Cell Line Authenticity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Sequence for Resistance-Associated Mutations: Perform targeted sequencing of genes associated with Glasdegib resistance (see Table 1).
Troubleshooting Guides
Issue 1: No decrease in cell viability or increase in apoptosis in AML cell lines treated with Glasdegib.
| Possible Cause | Troubleshooting Step |
| Intrinsic resistance due to pre-existing mutations. | Perform targeted next-generation sequencing (NGS) or Sanger sequencing for mutations in genes like NF1, KRAS, NRAS, TP53, and CREBBP.[2] |
| Activation of bypass signaling pathways. | Profile the activity of key survival pathways such as RAS/MAPK and PI3K/AKT using phospho-specific antibodies (Western blot, flow cytometry) or proteomic arrays. |
| Sub-optimal drug concentration or exposure. | Perform a dose-response curve to determine the IC50 for your specific cell line. Ensure consistent drug exposure in your culture system. |
| High expression of drug efflux pumps. | Measure the expression of ABC transporters like P-glycoprotein (ABCB1) and BCRP (ABCG2) via qPCR or flow cytometry. Test for functional efflux using dyes like rhodamine 123 or Hoechst 33342. |
Issue 2: Hedgehog pathway target genes (e.g., GLI1, PTCH1) are not downregulated upon Glasdegib treatment.
| Possible Cause | Troubleshooting Step |
| Non-canonical activation of the Hedgehog pathway. | Investigate the involvement of pathways known to induce non-canonical Hh signaling, such as TGF-β and AP-1.[4] Measure the expression and activation of key components of these pathways. |
| Amplification of downstream Hh pathway components. | Assess the copy number of genes like GLI1 and GLI2 using qPCR or fluorescence in situ hybridization (FISH) to check for amplification, which can lead to resistance to SMO inhibitors.[7] |
| Loss of primary cilia. | As the Hh pathway is dependent on primary cilia, their absence can lead to resistance.[4] Visualize primary cilia using immunofluorescence staining for cilia markers like acetylated α-tubulin. |
Data Presentation
Table 1: Mutations Associated with Response to Glasdegib in AML/MDS
| Response Category | Gene | Associated Clinical Trial Finding | Citation |
| Negative Response | NF1 | Associated with negative response in combined dataset. | [2] |
| KRAS | Associated with negative response in combined dataset. | [2] | |
| NRAS | Part of a combination (KRAS, NRAS, NF1) associated with negative response. | [2] | |
| TP53 | Associated with negative response in the intensive treatment group. | [2] | |
| CREBBP | Associated with negative response in the intensive treatment group. | [2] | |
| Positive Response | NPM1 | Associated with positive response in combined dataset and intensive treatment group. | [2] |
| MPL | Associated with positive response in combined dataset. | [2] | |
| RB1 | Associated with positive response in combined dataset. | [2] | |
| SF3B1 | Associated with positive response in combined dataset. | [2] |
Experimental Protocols
Protocol 1: Assessing the Role of Bypass Signaling Pathways in Glasdegib Resistance
Objective: To determine if the activation of alternative signaling pathways (e.g., RAS/MAPK, PI3K/AKT) contributes to primary resistance to Glasdegib.
Methodology:
-
Cell Culture and Treatment:
-
Culture Glasdegib-resistant and -sensitive AML cell lines in appropriate media.
-
Treat cells with Glasdegib at a clinically relevant concentration (e.g., 1 µM) for various time points (e.g., 6, 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Western Blot Analysis:
-
Lyse cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe membranes with primary antibodies against key signaling proteins:
-
p-MEK, MEK, p-ERK1/2, ERK1/2 (for RAS/MAPK pathway)
-
p-AKT, AKT, p-mTOR, mTOR (for PI3K/AKT pathway)
-
GAPDH or β-actin as a loading control.
-
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify band intensities and normalize to total protein and loading control.
-
Compare the phosphorylation status of key proteins between resistant and sensitive cell lines, with and without Glasdegib treatment.
-
Protocol 2: Investigating Drug Efflux as a Mechanism of Resistance
Objective: To determine if increased activity of ABC transporters contributes to Glasdegib resistance.
Methodology:
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from Glasdegib-resistant and -sensitive AML cell lines.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers for ABCB1 (P-glycoprotein), ABCG2 (BCRP), and a housekeeping gene (e.g., GAPDH).
-
Calculate relative gene expression using the ΔΔCt method.
-
-
Functional Efflux Assay (Rhodamine 123 Efflux):
-
Harvest and wash cells, then resuspend in phenol red-free media.
-
Incubate cells with a fluorescent substrate of ABC transporters, such as rhodamine 123.
-
For a subset of cells, co-incubate with a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein) as a positive control.
-
After incubation, wash cells and measure the intracellular fluorescence using a flow cytometer.
-
-
Data Analysis:
-
Compare the relative expression of ABCB1 and ABCG2 between resistant and sensitive cells.
-
Analyze flow cytometry data to compare the retention of rhodamine 123. Lower fluorescence in resistant cells indicates higher efflux activity.
-
Visualizations
Caption: Mechanisms of Glasdegib action and primary resistance.
Caption: Workflow for investigating Glasdegib primary resistance.
References
- 1. Towards Precision Oncology: The Role of Smoothened and Its Variants in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of Resistance to Small Molecules in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high‐risk MDS: Phase 2 study results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting hedgehog-driven mechanisms of drug-resistant cancers [frontiersin.org]
Technical Support Center: Mitigating the Impact of Efflux Pumps on Glasdegib Hydrochloride Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Glasdegib hydrochloride and efflux pump-mediated resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Glasdegib is a potent and selective inhibitor of the Hedgehog signaling pathway.[1] It functions by binding to and inhibiting the Smoothened (SMO) receptor, a transmembrane protein crucial for the transduction of the Hedgehog signal.[1][2] In adult tissues, aberrant activation of this pathway has been implicated in the survival and proliferation of cancer stem cells.[3][4] By inhibiting this pathway, Glasdegib can help to reduce chemotherapy resistance and the progression of leukemic cells.[3]
Q2: How can efflux pumps affect the efficacy of this compound?
A2: Efflux pumps are ATP-binding cassette (ABC) transporters that actively transport various substrates, including chemotherapeutic agents, out of cancer cells.[5][6][7] This reduces the intracellular concentration of the drug, thereby diminishing its therapeutic effect and leading to multidrug resistance (MDR).[8] Glasdegib has been identified as a substrate for P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), two of the most well-characterized efflux pumps involved in cancer drug resistance.[5][8][9] Therefore, overexpression of these pumps in cancer cells can lead to reduced efficacy of Glasdegib.
Q3: Are there any known inhibitors for the efflux pumps that transport Glasdegib?
A3: Yes, there are several generations of inhibitors for efflux pumps like P-gp and BCRP. First-generation inhibitors include drugs like verapamil and cyclosporine A. Second and third-generation inhibitors, such as tariquidar and elacridar, were developed to be more potent and specific. However, no efflux pump inhibitor has been approved for routine clinical use in combination with chemotherapy due to concerns about toxicity and clinical efficacy.[9] For research purposes, these inhibitors are valuable tools to investigate the impact of efflux pumps on Glasdegib's activity in vitro.
Q4: Does the Hedgehog signaling pathway, which Glasdegib inhibits, have any relationship with efflux pump expression?
A4: Preclinical studies have suggested a link between the Hedgehog signaling pathway and efflux pump expression. Inhibition of the Hedgehog pathway has been shown to result in decreased P-glycoprotein expression in acute myeloid leukemia (AML) cell lines.[6] This suggests that Glasdegib, in addition to its primary mechanism of action, may also contribute to sensitizing cancer cells to chemotherapy by downregulating efflux pump expression.
Troubleshooting Guides
Problem: Reduced than expected cytotoxicity of Glasdegib in our cancer cell line.
| Possible Cause | Suggested Solution |
| High expression of efflux pumps (P-gp, BCRP) in the cell line. | 1. Assess Efflux Pump Expression: Quantify the mRNA or protein levels of ABCB1 (P-gp) and ABCG2 (BCRP) in your cell line using qPCR or Western blotting. 2. Functional Efflux Assay: Perform a functional assay, such as a rhodamine 123 or Hoechst 33342 efflux assay, to confirm the activity of these pumps. 3. Co-administration with Inhibitors: Repeat the cytotoxicity assay with the co-administration of a known P-gp inhibitor (e.g., verapamil, tariquidar) or a BCRP inhibitor (e.g., Ko143) to see if the cytotoxicity of Glasdegib is restored. |
| Incorrect drug concentration or experimental setup. | 1. Verify Drug Concentration: Confirm the concentration and stability of your this compound stock solution. 2. Optimize Seeding Density: Ensure that the cell seeding density is appropriate for the duration of the cytotoxicity assay to avoid issues with overgrowth or nutrient depletion.[10] 3. Check Assay Protocol: Review your cytotoxicity assay protocol for any potential errors in incubation times, reagent concentrations, or measurement procedures.[10][11][12] |
| Cell line has intrinsic resistance to Hedgehog pathway inhibition. | 1. Pathway Activation Status: Confirm that the Hedgehog signaling pathway is active in your cell line by measuring the expression of downstream target genes like GLI1.[13] 2. Alternative Cell Line: Consider using a different cancer cell line known to be sensitive to Hedgehog pathway inhibitors for comparison. |
Problem: Inconsistent results in efflux pump inhibition experiments with Glasdegib.
| Possible Cause | Suggested Solution |
| Suboptimal inhibitor concentration. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the efflux pump inhibitor for your specific cell line. 2. Consult Literature: Refer to published studies for recommended concentrations of the specific inhibitor you are using. |
| Instability of the inhibitor or Glasdegib. | 1. Fresh Preparations: Prepare fresh solutions of both the inhibitor and Glasdegib for each experiment. 2. Proper Storage: Ensure that all compounds are stored under the recommended conditions to maintain their stability. |
| Issues with the functional efflux assay. | 1. Appropriate Substrate: Use a well-validated fluorescent substrate for the specific efflux pump you are studying (e.g., rhodamine 123 for P-gp). 2. Controls: Include appropriate controls in your assay, such as cells without the inhibitor and cells with a known potent inhibitor, to validate your results. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of Glasdegib, with and without an efflux pump inhibitor, on the viability of cancer cells.[12]
Materials:
-
Cancer cell line of interest
-
This compound
-
Efflux pump inhibitor (e.g., Verapamil for P-gp)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Glasdegib in complete culture medium. For co-treatment experiments, also prepare solutions of Glasdegib with a fixed, non-toxic concentration of the efflux pump inhibitor.
-
Remove the old medium from the cells and add the drug-containing medium. Include wells with medium only (blank), cells with medium (negative control), and cells with the efflux pump inhibitor alone.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control and plot dose-response curves to determine the IC50 values.
Protocol 2: P-glycoprotein (P-gp) Efflux Activity Assay (Rhodamine 123 Accumulation)
This protocol measures the functional activity of P-gp by quantifying the intracellular accumulation of the fluorescent substrate rhodamine 123.
Materials:
-
Cancer cell line (and a control cell line with low P-gp expression, if available)
-
Rhodamine 123
-
This compound
-
Known P-gp inhibitor (e.g., Verapamil, positive control)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Harvest and wash the cells, then resuspend them in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Aliquot the cell suspension into flow cytometry tubes or wells of a black-walled 96-well plate.
-
Pre-incubate the cells with Glasdegib at various concentrations, the positive control inhibitor (e.g., Verapamil), or buffer alone for 30-60 minutes at 37°C.
-
Add rhodamine 123 to a final concentration of 1 µM and incubate for another 30-60 minutes at 37°C, protected from light.
-
Wash the cells with ice-cold HBSS to remove extracellular rhodamine 123.
-
Resuspend the cells in fresh cold HBSS.
-
Analyze the intracellular fluorescence using a flow cytometer (typically in the FL1 channel) or a fluorescence plate reader. Increased fluorescence indicates inhibition of P-gp-mediated efflux.
Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of Glasdegib on the SMO receptor.
Caption: Experimental workflow to investigate the role of efflux pumps in Glasdegib efficacy.
Caption: Logical relationship of Glasdegib interaction with a cancer cell expressing efflux pumps.
References
- 1. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 2. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. U.S. FDA Approves DAURISMO™ (glasdegib) for Adult Patients with Newly-Diagnosed Acute Myeloid Leukemia (AML) for Whom Intensive Chemotherapy is Not an Option | Pfizer [pfizer.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Physiologically Based Pharmacokinetic Modeling of the Drug-Drug Interaction Between CYP3A4 Substrate Glasdegib and Moderate CYP3A4 Inducers in Lieu of a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative real-time analysis of the efflux by the MacAB-TolC tripartite efflux pump clarifies the role of ATP hydrolysis within mechanotransmission mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Towards Identification of the Substrates of ATP-Binding Cassette Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Glasdegib Hydrochloride Combination Therapies: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with Glasdegib hydrochloride in combination therapies for acute myeloid leukemia (AML). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your preclinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the established dosing schedule for Glasdegib in combination with low-dose cytarabine (LDAC)?
The recommended dosage is 100 mg of Glasdegib administered orally once daily, continuously in 28-day cycles.[1][2] This is given in combination with LDAC, which is typically administered at 20 mg subcutaneously twice daily on days 1 to 10 of each 28-day cycle.[1][2]
Q2: How should treatment be modified in the event of adverse events?
For grade 3 or higher adverse events, it is recommended to interrupt both Glasdegib and LDAC until the symptoms improve to grade 1 or baseline.[1] Glasdegib can then be resumed at the same dose or a reduced dose of 50 mg daily.[1]
Q3: What are the key signaling pathways affected by Glasdegib?
Glasdegib is a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway, specifically targeting the Smoothened (SMO) transmembrane protein.[1] By inhibiting SMO, Glasdegib prevents the activation of downstream transcription factors GLI1 and GLI2, which are implicated in the survival and proliferation of leukemic stem cells.[3]
Q4: What are the known mechanisms of resistance to Glasdegib?
Mechanisms of resistance to SMO inhibitors like Glasdegib can include:
-
Mutations in the SMO gene that prevent drug binding.
-
Activation of Hedgehog pathway components downstream of SMO.
-
SMO-independent activation of GLI transcription factors through other signaling pathways.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
| Suboptimal efficacy in preclinical models | Drug formulation and administration | Ensure proper solubilization of Glasdegib for in vivo studies. Consider oral gavage for consistent dosing. |
| Cell line resistance | Test for baseline Hedgehog pathway activation in your cell lines. Consider using cell lines with known sensitivity. | |
| High incidence of adverse events in animal models | Dose-related toxicity | Consider dose reduction studies or intermittent dosing schedules.[4] |
| Variability in experimental results | Inconsistent experimental procedures | Standardize all experimental protocols, including cell passage number, drug preparation, and timing of assessments. |
Comparative Data on Glasdegib Combination Therapies
The following tables summarize efficacy and safety data from clinical trials of Glasdegib in combination with different therapeutic agents.
Table 1: Efficacy of Glasdegib Combination Therapies in AML
| Combination Therapy | Clinical Trial | Median Overall Survival (months) | Complete Remission (CR) Rate (%) |
| Glasdegib + Low-Dose Cytarabine | BRIGHT AML 1003 | 8.8 | 17.0 |
| Glasdegib + Azacitidine | Phase 1b (NCT02367456) | 9.2 | 20.0[5] |
| Glasdegib + Intensive Chemotherapy (7+3) | Phase 2 (NCT01546038) | 14.9 | 46.4[3][6] |
| Low-Dose Cytarabine Alone | BRIGHT AML 1003 | 4.9 | 2.3 |
Table 2: Common Adverse Events (Grade ≥3) with Glasdegib Combinations
| Adverse Event | Glasdegib + LDAC (%) | Glasdegib + Azacitidine (%) | Glasdegib + Intensive Chemotherapy (%) |
| Febrile Neutropenia | 28.6[7] | Not Reported | >30 |
| Pneumonia | 16.7 | Not Reported | Not Reported |
| Fatigue | 14.3 | Not Reported | Not Reported |
| Thrombocytopenia | 31[7] | Not Reported | >30 |
| Anemia | Not Reported | Not Reported | >30 |
| Diarrhea | Not Reported | Not Reported | ≥50 (any grade) |
| Nausea | Not Reported | Not Reported | ≥50 (any grade) |
Key Experimental Protocols
Preclinical Evaluation of Glasdegib in Combination with Azacitidine
This protocol outlines a general approach for assessing the synergistic effects of Glasdegib and azacitidine in AML cell lines.
1. Cell Culture:
-
Culture human AML cell lines (e.g., MOLM-13, MV4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2. Drug Preparation:
-
Prepare stock solutions of Glasdegib and azacitidine in DMSO.
-
Further dilute the drugs in culture medium to the desired concentrations for experiments.
3. Synergy Assessment (Combination Index):
-
Plate AML cells in 96-well plates.
-
Treat cells with a range of concentrations of Glasdegib, azacitidine, or the combination of both for 72 hours.
-
Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the Combination Index (CI) using CompuSyn software, where CI < 1 indicates synergy.
In Vivo Efficacy Study in an AML Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of Glasdegib combination therapy.
1. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID).
-
Engraft mice with human AML cells via tail vein injection.
2. Treatment Regimen:
-
Once leukemia is established (confirmed by bioluminescence imaging or flow cytometry of peripheral blood), randomize mice into treatment groups:
- Vehicle control
- Glasdegib alone
- Combination partner (e.g., cytarabine) alone
- Glasdegib + combination partner
-
Administer Glasdegib orally (e.g., by gavage) daily.
-
Administer the combination partner according to its established protocol (e.g., subcutaneous injection for cytarabine).
3. Efficacy Assessment:
-
Monitor animal weight and overall health daily.
-
Monitor leukemia burden weekly using appropriate methods (e.g., bioluminescence imaging).
-
At the end of the study, collect bone marrow and spleen for flow cytometry analysis of leukemic cell infiltration.
-
Perform survival analysis.
Disclaimer: This information is intended for research and informational purposes only and does not constitute medical advice. Please consult with a qualified healthcare professional for any health concerns or before making any decisions related to your health or treatment.
References
- 1. Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high‐risk MDS: Phase 2 study results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high-risk MDS: Phase 2 study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. io.nihr.ac.uk [io.nihr.ac.uk]
Technical Support Center: Enhancing Glasdegib Hydrochloride Efficacy through Nanoparticle Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nanoparticle-based delivery of Glasdegib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for encapsulating this compound in nanoparticles?
A1: this compound is a potent inhibitor of the Hedgehog signaling pathway, but its low aqueous solubility (approximately 0.02 mg/mL) can limit its bioavailability and therapeutic efficacy.[1] Nanoparticle encapsulation can address these challenges by:
-
Enhancing Solubility and Bioavailability: Formulating Glasdegib into nanoparticles can improve its dissolution rate and absorption.[2]
-
Improving Pharmacokinetics: Nanoparticle delivery can prolong the circulation half-life, increase the maximum plasma concentration (Cmax), and enhance the total drug exposure (AUC) compared to the free drug.[3][4][5]
-
Enabling Targeted Delivery: Nanoparticles can be surface-functionalized with targeting ligands to direct Glasdegib to specific tumor sites, potentially reducing off-target side effects.
-
Providing Controlled Release: Polymeric nanoparticles can be designed for sustained release of Glasdegib, maintaining therapeutic concentrations over an extended period.
Q2: What is the mechanism of action of Glasdegib?
A2: Glasdegib is an inhibitor of the Hedgehog signaling pathway. It functions by binding to and inhibiting Smoothened (SMO), a transmembrane protein crucial for signal transduction in this pathway.[1] In a quiescent state, the Patched (PTCH) receptor inhibits SMO. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling. This culminates in the activation and nuclear translocation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation. By inhibiting SMO, Glasdegib prevents the activation of GLI transcription factors and suppresses the aberrant signaling that drives the growth of certain cancers.
Q3: What are the common challenges encountered when formulating Glasdegib into nanoparticles?
A3: Given Glasdegib's lipophilic nature (LogP ≈ 2.28), common challenges include:[1]
-
Low Encapsulation Efficiency: The hydrophobic drug may have a poor affinity for the aqueous phase during formulation, leading to leakage and low encapsulation.
-
Nanoparticle Aggregation: Hydrophobic interactions between drug-loaded nanoparticles can cause them to clump together, affecting stability and in vivo performance.
-
Drug Crystallization: The drug may crystallize on the surface of or within the nanoparticle, leading to burst release and reduced efficacy.
-
In Vitro Assay Interference: Nanoparticles can interfere with standard cytotoxicity assays like the MTT assay, leading to inaccurate results.[1][6][7][8]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency (<50%)
| Potential Cause | Troubleshooting Steps |
| High drug hydrophobicity leading to poor partitioning. | 1. Optimize the organic solvent: Use a solvent system where both Glasdegib and the polymer (e.g., PLGA) are highly soluble. A mixture of solvents like THF and acetone can be explored.[9] 2. Increase polymer concentration: A higher polymer-to-drug ratio can create a more robust matrix to entrap the drug. 3. Modify the formulation method: For lipophilic drugs, a single emulsion-solvent evaporation method is often more effective than nanoprecipitation.[10] 4. Adjust the aqueous phase: Increasing the volume of the aqueous phase can lead to faster polymer precipitation, trapping the drug more effectively.[11] |
| Drug leakage into the external aqueous phase. | 1. Optimize the surfactant concentration: A higher concentration of surfactant (e.g., PVA up to 1%) can better stabilize the emulsion droplets and prevent drug leakage.[9] 2. Rapidly remove the organic solvent: Fast evaporation of the organic solvent can quickly solidify the nanoparticles, trapping the drug inside. |
| Inaccurate measurement of unencapsulated drug. | 1. Validate the separation method: Ensure that the centrifugation or filtration method used to separate free drug from nanoparticles is effective without causing premature drug release. 2. Use a validated analytical method (e.g., HPLC) for quantification. |
Issue 2: Nanoparticle Aggregation and Instability
| Potential Cause | Troubleshooting Steps |
| Insufficient surface stabilization. | 1. Optimize surfactant concentration: Ensure adequate coverage of the nanoparticle surface with a stabilizer like PVA or Polysorbate 80.[3] 2. Incorporate PEGylated lipids or polymers: PEGylation provides steric hindrance that prevents aggregation.[12] |
| High drug loading leading to surface hydrophobicity. | 1. Reduce the initial drug concentration: A lower drug-to-polymer ratio may result in better encapsulation within the core rather than on the surface. 2. Use a co-encapsulating agent: Incorporating a hydrophilic excipient might help to balance the surface properties. |
| Inappropriate storage conditions. | 1. Store nanoparticles in a suitable buffer at 4°C. 2. For long-term storage, consider lyophilization with a cryoprotectant (e.g., trehalose). |
Issue 3: Inaccurate In Vitro Cytotoxicity Results (e.g., MTT Assay)
| Potential Cause | Troubleshooting Steps |
| Nanoparticle interference with absorbance reading. | 1. Run proper controls: Include a control with nanoparticles but without cells to measure any intrinsic absorbance of the nanoparticles at the assay wavelength.[7] 2. Centrifuge the plate before reading: Pellet the nanoparticles and formazan crystals, then transfer the supernatant to a new plate for absorbance reading.[7] |
| Adsorption of MTT reagent or formazan crystals onto nanoparticles. | 1. Wash cells thoroughly after incubation with nanoparticles and before adding the MTT reagent. 2. Use an alternative solubilizing agent: An acidic isopropanol solution can sometimes be more effective than DMSO at dissolving formazan and mitigating interference from certain nanoparticles.[13] |
| Nanoparticles affecting cellular metabolic activity. | 1. Use multiple, complementary cytotoxicity assays: Corroborate MTT results with assays based on different principles, such as LDH release (membrane integrity) or live/dead staining.[1] 2. Evaluate the toxicity of the blank nanoparticles (without Glasdegib) to determine the effect of the vehicle itself. |
Data Presentation
The following tables summarize representative data from studies on nanoparticle formulations of Smoothened inhibitors (Sonidegib and Vismodegib), which are in the same drug class as Glasdegib. This data illustrates the potential enhancements achievable with nanoparticle delivery.
Table 1: In Vitro Drug Release and Encapsulation Efficiency
| Formulation | Drug | Encapsulation Method | Encapsulation Efficiency (%) | Drug Release at 48h (%) | Reference |
| Vis-PLGA NPs | Vismodegib | Single Emulsion | 86% | 35% | [10][14] |
| Vis-PLGA NPs | Vismodegib | Nanoprecipitation | 36% | 86% | [10][14] |
| SNG-loaded ethosomes | Sonidegib | Thin Film Hydration | 85.4 ± 0.57% | ~60% | [15][16] |
| Sonidegib PEM-NPs | Sonidegib | Emulsification | 70.24 ± 0.18% | >95% | [9] |
Table 2: In Vivo Pharmacokinetic Parameters (Rat Models)
| Formulation | Drug | Cmax (ng/mL) | Tmax (h) | AUC₀-∞ (ng·h/mL) | Relative Bioavailability Increase | Reference |
| Sonidegib PEM-NPs | Sonidegib | 98.43 ± 4.21 | 4.00 ± 0.03 | 519.1 ± 5.14 | >5-fold | [3] |
| Pure Sonidegib | Sonidegib | - | 6.00 ± 0.01 | 93.7 ± 6.22 | - | [3] |
| SNG-ethosome gel (topical) | Sonidegib | - | - | - | 3.18-fold (vs. oral) | [15][16] |
Experimental Protocols
Protocol 1: Preparation of Glasdegib-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation)
This protocol is adapted from methods used for other hydrophobic Smoothened inhibitors like Vismodegib.[10][14]
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA (50:50) in 2 mL of dichloromethane (DCM).
-
Add 5 mg of this compound to the PLGA solution and sonicate briefly to dissolve.
-
-
Emulsification:
-
Prepare an aqueous solution of 1% (w/v) polyvinyl alcohol (PVA).
-
Add the organic phase dropwise to 10 mL of the PVA solution while sonicating on an ice bath for 2 minutes at 40% amplitude.
-
-
Solvent Evaporation:
-
Transfer the resulting oil-in-water emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the DCM to evaporate completely.
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for characterization, or lyophilize for long-term storage.
-
Protocol 2: Determination of Encapsulation Efficiency and Drug Loading
-
Separation of Free Drug:
-
Take a known volume of the nanoparticle suspension before the washing steps.
-
Centrifuge at 15,000 rpm for 20 minutes to pellet the nanoparticles.
-
Carefully collect the supernatant containing the unencapsulated (free) Glasdegib.
-
-
Quantification of Free Drug:
-
Analyze the concentration of Glasdegib in the supernatant using a validated HPLC method with a suitable standard curve.
-
-
Quantification of Total Drug in Nanoparticles:
-
Take a known mass of the lyophilized, washed nanoparticle powder.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., DMSO or DCM) to release the encapsulated drug.
-
Analyze the concentration of Glasdegib using HPLC.
-
-
Calculations:
-
Encapsulation Efficiency (%EE):
-
Drug Loading (%DL):
-
Mandatory Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of Glasdegib on SMO.
Caption: Workflow for developing and evaluating Glasdegib-loaded nanoparticles.
Caption: Logical relationship for troubleshooting common experimental issues.
References
- 1. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nveo.org [nveo.org]
- 4. Nano-Advantage in Enhanced Drug Delivery with Biodegradable Nanoparticles: Contribution of Reduced Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference of engineered nanoparticles with in vitro toxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. Development of vismodegib-loaded PLGA nanoparticles for the treatment of pancreatic cancer: formulation and in vitro assessment in co-culture monolayers and spheroids - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 11. Pharmacokinetic Aspects of Nanoparticle-in-Matrix Drug Delivery Systems for Oral/Buccal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mx.nthu.edu.tw [mx.nthu.edu.tw]
- 14. Development of vismodegib-loaded PLGA nanoparticles for the treatment of pancreatic cancer: formulation and in vitro assessment in co-culture monolaye ... - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00161G [pubs.rsc.org]
- 15. Improving the Antitumor Activity and Bioavailability of Sonidegib for the Treatment of Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improving the Antitumor Activity and Bioavailability of Sonidegib for the Treatment of Skin Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Unexpected Phenotypic Changes in Cells Treated with Glasdegib Hydrochloride
Welcome to the technical support center for researchers utilizing Glasdegib hydrochloride in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected phenotypic changes observed in treated cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Glasdegib is a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3][4] It functions by binding to and inhibiting Smoothened (SMO), a transmembrane protein crucial for the transduction of the Hh signal.[1][5] In a canonical pathway, the binding of a Hedgehog ligand (like Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH) receptor alleviates PTCH's inhibition of SMO. This allows SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3), which then translocate to the nucleus and regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[6] Glasdegib's inhibition of SMO effectively blocks this cascade.[6]
Q2: Beyond apoptosis and cell cycle arrest, what are some reported, albeit less common, phenotypic changes associated with Hedgehog pathway inhibition?
A2: Inhibition of the Hedgehog pathway, the primary target of Glasdegib, has been associated with a range of cellular changes beyond the expected anti-proliferative effects. These can include alterations in cell differentiation pathways, and in some contexts, changes in cell morphology. For instance, since the Hedgehog pathway is integral to embryonic development and stem cell maintenance, its inhibition can impact the differentiation status of certain cell types.[2] Researchers should be aware that targeting such a fundamental pathway could lead to a variety of cellular responses depending on the specific cell line and its genetic background.
Q3: Could Glasdegib treatment lead to changes in cell morphology and adhesion?
A3: While not a commonly reported direct effect in all cell types, it is plausible that Glasdegib could indirectly influence cell morphology and adhesion. The Hedgehog pathway has been implicated in processes that regulate the cytoskeleton and cell adhesion. For example, dysregulation of the Hh pathway can be associated with epithelial-mesenchymal transition (EMT), a process characterized by significant changes in cell shape, motility, and adhesion.[7] Therefore, it is conceivable that in certain cellular contexts, inhibition of this pathway by Glasdegib could lead to unexpected morphological alterations. Researchers observing such changes are encouraged to investigate markers of EMT or cytoskeletal organization.
Q4: Is it possible for Glasdegib to have off-target or SMO-independent effects?
A4: While Glasdegib is a selective SMO inhibitor, the possibility of off-target or SMO-independent effects should be considered, as with any small molecule inhibitor. Some studies suggest that the Hedgehog pathway can be activated independently of SMO, potentially involving other signaling pathways like PI3K/AKT/mTOR or MAPK/ERK.[8][9] In such cases, the effects of Glasdegib might be complex and not solely attributable to SMO inhibition. For instance, one study indicated that the therapeutic effect of SMO antagonists in AML might require the presence of the GLI3 repressor (GLI3R), and that GLI3 expression can be epigenetically silenced in some AML cells, rendering them resistant to SMO inhibition.[10][11]
Troubleshooting Guide
Issue 1: Observed changes in cell morphology (e.g., elongation, flattening, or altered adhesion) after Glasdegib treatment.
| Possible Cause | Suggested Solution |
| On-target effect on cytoskeletal organization via Hedgehog pathway inhibition. | Investigate changes in the expression and localization of cytoskeletal proteins (e.g., actin, tubulin) and cell adhesion molecules (e.g., cadherins) using immunofluorescence or western blotting. |
| Induction of Epithelial-Mesenchymal Transition (EMT) or a reversal (MET). | Analyze the expression of EMT markers such as E-cadherin (downregulation) and N-cadherin or Vimentin (upregulation) by qPCR, western blotting, or immunofluorescence.[7] |
| Cellular stress response. | Assess markers of cellular stress, such as heat shock proteins. Ensure the solvent control (e.g., DMSO) is not inducing morphological changes at the concentration used. |
| Off-target effects of Glasdegib. | Consider performing knockdown or knockout experiments of SMO to determine if the observed phenotype is dependent on the intended target. |
Issue 2: Cells appear to be growth-arrested but are not undergoing apoptosis.
| Possible Cause | Suggested Solution |
| Induction of cellular senescence. | Perform a senescence-associated β-galactosidase (SA-β-gal) assay.[12][13] Look for other markers of senescence such as the formation of senescence-associated heterochromatin foci (SAHF) and increased expression of p16 or p21.[14] |
| Induction of a quiescent state (G0 phase of the cell cycle). | Perform detailed cell cycle analysis, potentially including markers that can distinguish G0 from G1 phase. |
| Incomplete apoptotic signaling. | Analyze the expression and activation of various components of the apoptotic pathway (e.g., caspases, Bcl-2 family proteins) to identify potential blocks. |
Issue 3: Development of resistance to Glasdegib over time, accompanied by phenotypic alterations.
| Possible Cause | Suggested Solution | | Mutations in the SMO gene. | Sequence the SMO gene in resistant cell populations to identify potential mutations that prevent Glasdegib binding. | | Activation of SMO-independent Hedgehog signaling. | Investigate the activation of downstream components of the Hedgehog pathway (e.g., GLI1, GLI2) in the presence of Glasdegib. This could indicate bypass of SMO.[9][10] | | Upregulation of alternative survival pathways. | Perform gene expression or proteomic analysis to identify upregulated pro-survival pathways (e.g., PI3K/AKT, MAPK/ERK) that may be compensating for Hedgehog pathway inhibition.[9][15] | | Epigenetic silencing of key pathway components (e.g., GLI3). | Analyze the methylation status of genes in the Hedgehog pathway, such as GLI3, in resistant cells.[10] |
Quantitative Data
Table 1: IC50 Values of Glasdegib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various Cancer Cell Lines | Various | 10 - 50 µM (for related compounds) | [16] |
| Human Cancer Cell Lines | Various | Not specified | [17] |
| Breast Cancer Cell Lines | Breast Cancer | Not specified | [18] |
| Note: | Specific IC50 values for Glasdegib across a wide range of publicly available cancer cell lines are not readily available in the provided search results. Researchers are advised to determine the IC50 empirically for their specific cell line of interest. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with Glasdegib at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with Glasdegib, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The G1, S, and G2/M phases of the cell cycle can be quantified based on the fluorescence intensity of PI.
Protocol 4: Western Blotting for Hedgehog Pathway Proteins
-
Protein Extraction: Lyse Glasdegib-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Hedgehog pathway proteins (e.g., SMO, GLI1, GLI2, SUFU) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of Glasdegib.
References
- 1. Glasdegib in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glasdegib in newly diagnosed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p53 regulates epithelial–mesenchymal transition through microRNAs targeting ZEB1 and ZEB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hedgehog Pathway Inhibitors: A New Therapeutic Class for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validate User [ashpublications.org]
- 11. GLI3 repressor determines Hedgehog pathway activation and is required for response to SMO antagonist glasdegib in AML. | Semantic Scholar [semanticscholar.org]
- 12. telomer.com.tr [telomer.com.tr]
- 13. A protocol for rapid construction of senescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Techniques to Induce and Quantify Cellular Senescence [jove.com]
- 15. Towards Precision Oncology: The Role of Smoothened and Its Variants in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Normalizing Gene Expression Data from Glasdegib Hydrochloride Treated Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gene expression data from samples treated with Glasdegib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect gene expression?
A1: this compound is a potent and selective inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] In normal cellular processes, the Hh pathway is crucial during embryonic development and is mostly silenced in adult tissues.[2][4] However, aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML).[1][2][5]
Glasdegib functions by binding to SMO, thereby inhibiting the downstream activation of GLI transcription factors (GLI1, GLI2, and GLI3).[1][6][7] This leads to a significant downregulation of Hh target genes, many of which are involved in cell proliferation, survival, and stem cell self-renewal.[2][4] Therefore, when analyzing gene expression data from Glasdegib-treated samples, a primary expectation is the targeted decrease in the expression of these specific genes.
Q2: Which normalization method is best suited for gene expression data from Glasdegib-treated samples?
A2: The choice of normalization method is critical due to the targeted and potentially asymmetrical impact of Glasdegib on the transcriptome. Standard normalization methods that assume a majority of genes are not differentially expressed might not be optimal.
For RNA-Sequencing data, methods like Trimmed Mean of M-values (TMM) , implemented in the edgeR package, or Relative Log Expression (RLE) , used in DESeq2, are generally recommended.[8] These methods are more robust to a significant number of differentially expressed genes compared to simpler methods like Total Count (TC) or Reads Per Kilobase Million (RPKM). It is also advisable to assess the data for both known and unknown technical artifacts and consider across-sample normalization methods if needed.[8]
For qPCR data, it is crucial to select stable reference genes that are not affected by Glasdegib treatment. A thorough validation of housekeeping genes is necessary before using the comparative Ct method for normalization.[9]
Q3: Why might I see a global shift in my gene expression data after Glasdegib treatment, and how should I address it during normalization?
A3: A global shift in gene expression can be a biological reality of the drug's impact, especially if the Hedgehog pathway has a widespread regulatory role in the specific cancer type being studied. However, it can also be a technical artifact. It is crucial to distinguish between these two possibilities.
-
Biological Shift: Glasdegib's inhibition of the Hh pathway can lead to a cascade of downstream effects, causing widespread changes in gene expression.
-
Technical Artifacts: Issues like batch effects, differences in library size, or RNA quality can also cause global shifts.[10][11]
To address this, start by performing thorough quality control (QC) on your raw data. Tools like FastQC can help identify issues with read quality.[10] Subsequently, use robust normalization methods like TMM or RLE that are designed to handle asymmetrical differential expression.[8] If you suspect batch effects, you can use methods like ComBat or include the batch as a covariate in your downstream differential expression analysis model.[12]
Troubleshooting Guide
Problem 1: My housekeeping genes are not stable across control and Glasdegib-treated samples in my qPCR experiment.
-
Cause: The expression of your chosen housekeeping genes might be influenced by the Hedgehog signaling pathway or off-target effects of Glasdegib.
-
Solution:
-
Validate a panel of candidate housekeeping genes: Test a larger set of potential reference genes to identify those with the most stable expression across all your experimental conditions.
-
Use geometric mean of multiple housekeeping genes: Normalizing to the geometric mean of two or more stable housekeeping genes can increase the reliability of your results.
-
Consider alternative normalization strategies: If stable housekeeping genes cannot be identified, you may need to explore other normalization methods, such as normalizing to total RNA content, although this is less ideal.
-
Problem 2: After normalization of my RNA-seq data, principal component analysis (PCA) shows that my samples cluster by batch and not by treatment group.
-
Cause: Strong batch effects are present in your data, which can obscure the biological signal from Glasdegib treatment.[10]
-
Solution:
-
Identify the source of the batch effect: This could be different sequencing dates, library preparation kits, or technicians.
-
Apply batch correction algorithms: Tools like ComBat or the removeBatchEffect function in the limma R package can be used to adjust for known batch effects.
-
Incorporate batch into the statistical model: When performing differential expression analysis, include the batch as a covariate in your model to account for its effect.
-
Problem 3: I am not observing the expected downregulation of known Hedgehog pathway target genes (e.g., GLI1, PTCH1) after Glasdegib treatment.
-
Cause:
-
Suboptimal drug concentration or treatment time: The dose or duration of Glasdegib treatment may not have been sufficient to elicit a strong biological response.
-
Cell-line specific resistance: The cancer cells you are using may have intrinsic or acquired resistance to Hedgehog pathway inhibition.
-
Issues with data analysis: Suboptimal normalization or statistical analysis could be masking the true biological effect.
-
-
Solution:
-
Review your experimental design: Ensure that the Glasdegib concentration and treatment duration are appropriate based on literature and preliminary experiments.
-
Confirm drug activity: Use a positive control cell line known to be sensitive to Glasdegib to verify the drug's activity.
-
Re-evaluate your data analysis pipeline: Ensure you are using appropriate normalization methods and statistical tests. Check for outliers and perform thorough quality control.
-
Experimental Protocols
RNA-Sequencing and Data Normalization Workflow
-
RNA Extraction and Quality Control:
-
Extract total RNA from control and Glasdegib-treated samples using a reputable kit.
-
Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. Samples should have an RNA Integrity Number (RIN) > 8.[10]
-
Quantify RNA concentration using a Qubit fluorometer.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries using a strand-specific RNA-seq library preparation kit.
-
Perform sequencing on an Illumina platform (e.g., NovaSeq) to a sufficient depth (e.g., 20-30 million reads per sample for differential gene expression analysis).
-
-
Data Quality Control and Pre-processing:
-
Use FastQC to assess the quality of the raw sequencing reads.
-
Trim adapter sequences and low-quality bases using a tool like Trimmomatic.
-
-
Alignment and Quantification:
-
Align the trimmed reads to a reference genome using a splice-aware aligner like STAR.
-
Quantify gene-level read counts using a tool like featureCounts or HTSeq.
-
-
Normalization and Differential Expression Analysis:
-
Import the raw count matrix into R.
-
Use a package like edgeR or DESeq2 for normalization and differential expression analysis.
-
edgeR example:
-
DESeq2 example:
-
-
Perform downstream analysis such as PCA and volcano plots to visualize the results.
-
Quantitative Data Summary
Table 1: Expected Gene Expression Changes of Key Hedgehog Pathway Components Following Glasdegib Treatment
| Gene | Function in Hedgehog Pathway | Expected Change with Glasdegib |
| GLI1 | Transcriptional activator | Downregulation |
| GLI2 | Transcriptional activator | Downregulation |
| PTCH1 | Receptor for Hedgehog ligands | Downregulation (as it is a target of GLI) |
| SMO | Target of Glasdegib | No expected change in expression |
| SHH | Hedgehog ligand | No expected change in expression |
Table 2: Comparison of Common RNA-Seq Normalization Methods
| Method | Principle | Suitability for Glasdegib Studies |
| Total Count (TC) / CPM | Scales by the total number of mapped reads in each library. | Not recommended as it is sensitive to highly expressed, differentially expressed genes. |
| RPKM/FPKM | Normalizes for sequencing depth and gene length. | Not recommended for between-sample differential expression analysis.[13] |
| Trimmed Mean of M-values (TMM) | Assumes most genes are not differentially expressed and trims the top and bottom percentages of genes before calculating a normalization factor.[8] | Recommended. Robust to the presence of a significant number of differentially expressed genes. |
| Relative Log Expression (RLE) | Assumes that for most genes, the expression levels do not change between samples and calculates a normalization factor based on the median ratio of each gene to the geometric mean across all samples.[8] | Recommended. Similar to TMM, it is robust to asymmetrical differential expression. |
Visualizations
Caption: The Hedgehog signaling pathway and the mechanism of action of Glasdegib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Hedgehog Signaling in Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of normalization approaches for gene expression studies completed with high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene Expression Detection Assay for Cancer Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biostate.ai [biostate.ai]
- 11. biostate.ai [biostate.ai]
- 12. bigomics.ch [bigomics.ch]
- 13. Normalizing Behaviors and RNASeq: A Tale of Good and Bad Practices | by Decode Box | Medium [medium.com]
Best practices for long-term storage of Glasdegib hydrochloride solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Glasdegib hydrochloride solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound solutions?
For optimal stability, it is recommended to store this compound solutions at low temperatures and protected from light. Based on available data, aliquoted solutions in a suitable solvent such as DMSO can be stored at -20°C for up to one year or at -80°C for up to two years. It is crucial to protect the solutions from light to prevent photodegradation.
Q2: What solvents are recommended for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound due to its good solubilizing capacity for this compound. For subsequent dilutions into aqueous buffers for cell-based assays, it is important to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. The solubility of Glasdegib as a di-HCl monohydrate salt is reported to be 0.02 mg/mL in aqueous solution[1].
Q3: My this compound solution has precipitated upon storage or dilution. What should I do?
Precipitation can occur if the solubility limit of this compound is exceeded in a particular solvent or upon dilution into an aqueous buffer. Here are some troubleshooting steps:
-
Warming: Gently warm the solution in a water bath (not exceeding 37°C) with occasional vortexing to try and redissolve the precipitate.
-
Sonication: Brief sonication can also help in redissolving the compound.
-
pH Adjustment: The solubility of this compound is pH-dependent. Ensure the pH of your aqueous buffer is compatible with maintaining solubility.
-
Solvent Concentration: When diluting a DMSO stock solution into an aqueous buffer, do so dropwise while vortexing to minimize localized high concentrations that can lead to precipitation. Consider using a surfactant like Tween® 80 or a higher percentage of organic co-solvent if compatible with your experimental system.
Q4: Are there any known stability issues with this compound solutions?
This compound is susceptible to degradation under certain conditions. Forced degradation studies have shown that it can degrade under acidic, basic, oxidative, and photolytic stress. Therefore, it is crucial to store solutions protected from light and in appropriate pH-buffered solutions if for aqueous use. Repeated freeze-thaw cycles should be avoided by storing the solution in single-use aliquots.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results | Degradation of this compound solution due to improper storage. | Prepare fresh solutions from solid compound. Verify storage conditions (temperature, light protection). Perform a purity check of the solution using HPLC if possible. |
| Precipitate forms in the stock solution vial | Solvent evaporation or exceeding solubility at storage temperature. | Gently warm and vortex the solution. If it does not redissolve, the solution may be supersaturated and should be prepared fresh. |
| Color change in the solution | Potential degradation or contamination. | Discard the solution and prepare a fresh one. Ensure proper handling and use of sterile techniques to prevent contamination. |
Data on Storage and Stability
| Parameter | Condition | Recommendation/Data | Reference |
| Long-Term Storage (in solvent) | -20°C | Stable for up to 1 year (protect from light) | Safety Data Sheet |
| -80°C | Stable for up to 2 years (protect from light) | Safety Data Sheet | |
| Aqueous Solubility | Water | 0.02 mg/mL (as di-HCl monohydrate salt) | [1] |
| Forced Degradation | Acidic, basic, oxidative, photolytic conditions | Degradation observed | HPLC stability studies |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected vials (e.g., amber tubes).
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is a general guideline based on published methods for Glasdegib analysis.
-
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for Glasdegib.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare samples of the stored this compound solutions, diluted to an appropriate concentration with the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Glasdegib peak over time.
-
Quantify the purity of the stored solution by comparing the peak area of Glasdegib to the total peak area of all detected components.
-
Visualizations
Hedgehog Signaling Pathway and Inhibition by Glasdegib
Glasdegib is an inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in some cancers. It acts by binding to and inhibiting the Smoothened (SMO) protein, a key component of this pathway.
Caption: Mechanism of Hedgehog pathway inhibition by Glasdegib.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound solutions.
Caption: Workflow for assessing Glasdegib HCl solution stability.
References
Validation & Comparative
Validating Glasdegib Hydrochloride's Grip on SMO: An In Vivo Target Engagement Comparison
For researchers, scientists, and drug development professionals, confirming that a drug engages its intended target in a living system is a critical step in preclinical and clinical development. This guide provides a comparative overview of in vivo methods to validate the target engagement of Glasdegib hydrochloride, a Smoothened (SMO) inhibitor, and objectively compares its performance with other SMO inhibitors based on supporting experimental data.
Glasdegib (Daurismo™) is an orally administered small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), for which Glasdegib is approved in combination with low-dose cytarabine for certain patients.[2] Validating that Glasdegib effectively binds to and inhibits SMO in vivo is paramount for understanding its mechanism of action and clinical efficacy.
This guide will delve into the primary methods for assessing Glasdegib's in vivo target engagement, present comparative data for other SMO inhibitors, and provide detailed experimental protocols for key assays.
Measuring Target Engagement: A Multi-faceted Approach
The primary method for validating in vivo target engagement of SMO inhibitors like Glasdegib is through the measurement of downstream pharmacodynamic biomarkers. The most well-established biomarker for Hh pathway inhibition is the expression of the transcription factor Glioma-Associated Oncogene Homolog 1 (GLI1). Inhibition of SMO leads to a downstream reduction in GLI1 transcription.
Key In Vivo Validation Assays:
-
Quantitative Real-Time PCR (qRT-PCR) of GLI1 mRNA in Skin Biopsies: Skin is a sensitive tissue for assessing Hh pathway activity. Punch biopsies from patients or animal models can be analyzed for changes in GLI1 mRNA levels following treatment.
-
Immunohistochemistry (IHC) for GLI1 Protein in Tissue Biopsies: IHC allows for the visualization and semi-quantitative assessment of GLI1 protein expression in tissue sections, providing spatial context to the target engagement.
-
Patient-Derived Xenograft (PDX) Models: AML patient-derived xenograft models, where patient tumor cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy and target engagement of drugs like Glasdegib in a more clinically relevant setting.
Comparative Analysis of SMO Inhibitors
Glasdegib's performance can be benchmarked against other SMO inhibitors that have undergone similar in vivo validation. The most notable comparators are Vismodegib (Erivedge®) and Sonidegib (Odomzo®), both approved for the treatment of basal cell carcinoma (BCC).
| Parameter | Glasdegib (PF-04449913) | Vismodegib (GDC-0449) | Sonidegib (LDE225) |
| Indication(s) | Acute Myeloid Leukemia (AML) | Basal Cell Carcinoma (BCC) | Basal Cell Carcinoma (BCC) |
| Target | Smoothened (SMO) | Smoothened (SMO) | Smoothened (SMO) |
| In Vivo Target Engagement Biomarker | GLI1 mRNA and protein | GLI1 mRNA and protein | GLI1 mRNA and protein |
| Reported In Vivo GLI1 Inhibition (Human Skin Biopsies) | Marked downregulation of >80% at doses ≥50 mg.[3] | >2-fold down-modulation in 77% of patients.[4] | Median reduction of >90% at 200 mg/day.[5] |
| Preclinical In Vivo Efficacy Models | AML Patient-Derived Xenografts (PDX) | Medulloblastoma allografts, Colorectal cancer xenografts.[3] | Medulloblastoma and BCC xenografts. |
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Hedgehog Signaling Pathway and Inhibition by Glasdegib.
Caption: Experimental Workflow for In Vivo Target Engagement Validation.
Detailed Experimental Protocols
AML Patient-Derived Xenograft (PDX) Model
Objective: To establish a clinically relevant in vivo model to assess the efficacy and target engagement of Glasdegib in AML.
Methodology:
-
Animal Model: Immunodeficient mice, such as NOD/SCID gamma (NSG) mice, are used to prevent rejection of human cells.
-
Cell Preparation:
-
Cell Implantation:
-
Engraftment Monitoring:
-
Starting 3-4 weeks post-injection, peripheral blood is collected weekly to monitor for the presence of human CD45+ cells by flow cytometry, indicating successful engraftment.[9]
-
-
Drug Administration:
-
Once engraftment is confirmed (typically 10-20% human CD45+ cells in peripheral blood), mice are randomized into treatment and control groups.
-
Glasdegib is formulated for oral gavage and administered daily at the desired dose (e.g., 100 mg/kg). The vehicle control group receives the formulation excipients only.
-
-
Endpoint Analysis:
-
Tumor burden is monitored by measuring the percentage of human CD45+ cells in the peripheral blood.
-
At the end of the study, mice are euthanized, and bone marrow, spleen, and tumor tissues are harvested for pharmacodynamic analysis (qRT-PCR and IHC for GLI1).
-
Quantitative RT-PCR for GLI1 in Skin Biopsies
Objective: To quantify the change in GLI1 mRNA expression in skin tissue following treatment with an SMO inhibitor.
Methodology:
-
Sample Collection:
-
A 3-4 mm punch biopsy is taken from the skin of the subject (human or mouse) before and after treatment.
-
The biopsy is immediately placed in an RNA stabilization solution (e.g., RNAlater) or flash-frozen in liquid nitrogen and stored at -80°C.
-
-
RNA Extraction:
-
Total RNA is extracted from the skin biopsy using a commercially available kit suitable for fibrous tissue (e.g., RNeasy Fibrous Tissue Mini Kit, Qiagen).
-
RNA quantity and quality are assessed using a spectrophotometer (e.g., NanoDrop) and by checking for RNA integrity.
-
-
cDNA Synthesis:
-
First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.[4]
-
-
Quantitative PCR:
-
Real-time PCR is performed using a thermal cycler with a fluorescent detection system.
-
The reaction mixture includes cDNA template, forward and reverse primers for human GLI1, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Human GLI1 Primer Example (SYBR Green):
-
Forward: 5'-TCT GGC TGA TCC CAC ATT CTC-3'
-
Reverse: 5'-CAG CTT TTA ATT GCC GCA ACT G-3'
-
-
A housekeeping gene (e.g., GAPDH, ACTB, or 18S rRNA) is used as an internal control for normalization.[4]
-
Thermal Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
A melt curve analysis is performed to ensure the specificity of the amplified product.
-
-
Data Analysis:
-
The relative expression of GLI1 is calculated using the comparative Ct (ΔΔCt) method, normalizing the GLI1 Ct values to the housekeeping gene Ct values and comparing the post-treatment samples to the pre-treatment or vehicle control samples.
-
Immunohistochemistry for GLI1
Objective: To visualize and semi-quantify the expression of GLI1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Methodology:
-
Tissue Preparation:
-
Skin or tumor tissue is fixed in 10% neutral buffered formalin for 24 hours.
-
The fixed tissue is processed through graded alcohols and xylene and embedded in paraffin wax.
-
4-5 µm sections are cut using a microtome and mounted on positively charged slides.[10]
-
-
Deparaffinization and Rehydration:
-
Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol washes to water.[11]
-
-
Antigen Retrieval:
-
Heat-induced epitope retrieval is performed by immersing the slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating in a microwave, pressure cooker, or water bath.[11] This step is crucial for unmasking the antigenic sites.
-
-
Immunostaining:
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.[11]
-
Non-specific antibody binding is blocked by incubating the sections in a blocking solution (e.g., normal goat serum).
-
The sections are incubated with a primary antibody against GLI1 (e.g., rabbit monoclonal anti-human GLI1 antibody, clone C68H3).[9] The antibody is diluted in a suitable antibody diluent.
-
After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is applied.
-
The signal is visualized using a chromogen substrate (e.g., 3,3'-diaminobenzidine - DAB), which produces a brown precipitate at the site of the antigen.[11]
-
-
Counterstaining and Mounting:
-
Analysis:
-
The slides are examined under a microscope. GLI1 staining is typically observed in the nucleus of positive cells.[9]
-
The intensity and percentage of positive cells can be scored semi-quantitatively to compare between treatment groups.
-
Conclusion
The in vivo validation of Glasdegib's target engagement on SMO is robustly supported by pharmacodynamic data demonstrating the downregulation of the downstream biomarker GLI1. The methodologies outlined in this guide, particularly qRT-PCR of skin biopsies and analyses in AML PDX models, provide a reliable framework for assessing the biological activity of Glasdegib and other SMO inhibitors. A clear understanding of these experimental approaches and comparative data is essential for the continued development and clinical application of this class of targeted therapies.
References
- 1. Phase I Trial of Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Patients with Refractory, Locally Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic-pharmacodynamic analysis of vismodegib in preclinical models of mutational and ligand-dependent Hedgehog pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Regulation and Role of GLI1 in Cutaneous Squamous Cell Carcinoma Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunohistochemical visualization of the signature of activated Hedgehog signaling pathway in cutaneous epithelial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The value of GLI1 and p16 immunohistochemistry in the premolecular screening for GLI1-altered mesenchymal neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Comparing the efficacy of Glasdegib hydrochloride vs. Sonidegib in vitro
In the landscape of targeted cancer therapies, inhibitors of the Hedgehog (Hh) signaling pathway have emerged as a crucial treatment modality for various malignancies. Among these, Glasdegib hydrochloride and Sonidegib represent two key small molecule inhibitors targeting the Smoothened (SMO) protein. This guide provides a comparative in vitro analysis of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
Both Glasdegib and Sonidegib exert their therapeutic effects by inhibiting the Hedgehog signaling pathway, a critical regulator of cell growth and differentiation.[1] In many cancers, aberrant activation of this pathway promotes uncontrolled cell proliferation and survival. The central transducer of this pathway is the Smoothened (SMO) protein. Glasdegib and Sonidegib act as SMO antagonists, binding to this transmembrane protein and preventing the downstream activation of GLI transcription factors, which are responsible for orchestrating the pro-tumorigenic gene expression program.[1][2]
dot
Caption: The Hedgehog signaling pathway and points of inhibition by Glasdegib and Sonidegib.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the available quantitative data on the in vitro efficacy of this compound and Sonidegib. A direct comparison is challenging due to the use of different experimental systems in the cited studies.
| Parameter | This compound | Sonidegib | Cell Line(s) |
| SMO Binding Affinity (IC50) | 5 nM | 1.3 nM (mouse SMO)[3] | N/A |
| 2.5 nM (human SMO)[3] | |||
| Cell Viability / Proliferation | Dose-dependent reduction in viability of AML cell lines (KG-1, MOLM13)[4] | Dose-dependent suppression of proliferation in NKTCL cell lines (SNK6, SNT8)[5] | KG-1, MOLM13, SNK6, SNT8 |
| Apoptosis Induction | Induces apoptosis in AML cells | Dose- and time-dependently increases apoptosis in NKTCL cells (SNK6, SNT8)[5] | AML cells, SNK6, SNT8 |
| Downstream Pathway Inhibition | Downregulation of GLI1 expression in AML cells[6] | Downregulation of GLI1 expression in NKTCL cells[5] and skin biopsies[7] | AML cells, NKTCL cells, Skin tissue |
Experimental Protocols
Detailed methodologies for the key in vitro assays are crucial for the interpretation and replication of efficacy data.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Sonidegib and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[8]
dot
Caption: A typical workflow for an in vitro MTT cell viability assay.
Apoptosis (Annexin V/PI) Assay
Apoptosis, or programmed cell death, can be quantitatively assessed using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Cell Treatment: Culture cells with the desired concentrations of this compound or Sonidegib for the intended duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).[9]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[9][10]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[9][10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.[9]
Conclusion
References
- 1. Glasdegib in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glasdegib for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Glucose Metabolism as a Potential Therapeutic Target in Cytarabine-Resistant Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonidegib, a Smoothened Inhibitor, Promotes Apoptosis and Suppresses Proliferation of Natural Killer/T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Validating the Synergistic Effect of Glasdegib Hydrochloride with Cytarabine in Acute Myeloid Leukemia
A Comparative Guide for Researchers and Drug Development Professionals
The combination of Glasdegib hydrochloride (a Hedgehog pathway inhibitor) and cytarabine (a chemotherapy agent) has emerged as a significant therapeutic strategy for newly diagnosed acute myeloid leukemia (AML), particularly in patients ineligible for intensive chemotherapy. This guide provides an objective comparison of the combination therapy against cytarabine monotherapy, supported by experimental data from preclinical and pivotal clinical studies. Detailed methodologies for key experiments are presented to aid in the replication and further investigation of these findings.
Mechanism of Synergistic Action: Targeting Leukemia Stem Cells
The synergistic effect of Glasdegib and cytarabine is rooted in their distinct but complementary mechanisms of action. Cytarabine, a pyrimidine analog, primarily targets rapidly dividing cancer cells by inhibiting DNA synthesis, leading to cell death. However, its efficacy can be limited by the presence of quiescent, chemotherapy-resistant leukemic stem cells (LSCs).
This is where Glasdegib plays a crucial role. Aberrant activation of the Hedgehog (Hh) signaling pathway is implicated in the survival and maintenance of LSCs.[1] Glasdegib inhibits the Hh pathway by targeting the Smoothened (SMO) protein.[1] This inhibition is thought to disrupt the dormancy of LSCs, pushing them into the cell cycle and thereby sensitizing them to the cytotoxic effects of cytarabine.[1] Preclinical studies have supported this hypothesis, demonstrating that the combination of a SMO inhibitor with standard chemotherapy leads to synergistic cytotoxicity and a reduction in drug resistance.[1]
Below is a diagram illustrating the Hedgehog signaling pathway and the mechanism of action of Glasdegib.
Figure 1: Hedgehog Signaling Pathway and Drug Intervention.
Preclinical Validation of Synergy
The rationale for combining Glasdegib with cytarabine was established through preclinical studies that demonstrated a synergistic anti-leukemic effect. While specific protocols from the original preclinical investigations supporting the BRIGHT AML 1003 trial are not publicly detailed, the following represents a generalized, yet comprehensive, methodology for assessing such synergy in vitro.
Experimental Protocol: In Vitro Synergy Assessment in AML Cell Lines
1. Cell Lines and Culture:
-
Cell Lines: A panel of human AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3) should be used to represent the genetic heterogeneity of the disease.
-
Culture Conditions: Cells are to be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Drug Preparation:
-
This compound: A stock solution (e.g., 10 mM) is prepared in dimethyl sulfoxide (DMSO) and stored at -20°C.
-
Cytarabine: A stock solution (e.g., 10 mM) is prepared in sterile water or phosphate-buffered saline (PBS) and stored at -20°C.
-
Working Solutions: Serial dilutions of each drug are prepared in culture medium immediately before use.
3. Cell Viability Assay (MTS or MTT Assay):
-
Seeding: AML cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Treatment: Cells are treated with a matrix of Glasdegib and cytarabine concentrations, both as single agents and in combination, for 72 hours. A vehicle control (DMSO) is also included.
-
Measurement: After the incubation period, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for an additional 2-4 hours. The absorbance is then measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The synergistic effect is quantified using the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
4. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treatment: Cells are treated with selected synergistic concentrations of Glasdegib and cytarabine, as well as each drug alone, for 48 hours.
-
Staining: Cells are harvested, washed with PBS, and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer. An increase in the percentage of apoptotic cells in the combination treatment group compared to the single-agent groups indicates enhanced induction of apoptosis.
Below is a diagram illustrating a typical experimental workflow for in vitro synergy validation.
Figure 2: In Vitro Synergy Validation Workflow.
Clinical Evidence: The BRIGHT AML 1003 Trial
The pivotal evidence for the synergistic efficacy of Glasdegib and low-dose cytarabine (LDAC) comes from the randomized, open-label, multicenter Phase II BRIGHT AML 1003 trial (NCT01546038).[2][3][4][5] This study enrolled patients with newly diagnosed AML or high-risk myelodysplastic syndrome who were unsuitable for intensive chemotherapy.[3][4][5]
Experimental Protocol: BRIGHT AML 1003 Trial Design
1. Patient Population:
-
Patients aged ≥ 55 years with newly diagnosed AML or high-risk MDS.[3]
-
Ineligible for intensive chemotherapy due to age (≥75 years) or comorbidities.[3]
2. Treatment Arms:
-
Combination Arm: Glasdegib (100 mg orally, once daily) administered continuously in 28-day cycles, plus low-dose cytarabine (20 mg subcutaneously, twice daily) on days 1-10 of each 28-day cycle.[4][6]
-
Monotherapy Arm: Low-dose cytarabine (20 mg subcutaneously, twice daily) on days 1-10 of each 28-day cycle.[4][6]
-
Patients were randomized in a 2:1 ratio to the combination arm or the monotherapy arm.[7]
3. Endpoints:
-
Primary Endpoint: Overall Survival (OS).[5]
-
Secondary Endpoints: Complete Remission (CR) rate, event-free survival, and safety.
Below is a diagram illustrating the workflow of the BRIGHT AML 1003 clinical trial.
Figure 3: BRIGHT AML 1003 Trial Workflow.
Clinical Efficacy
The BRIGHT AML 1003 trial demonstrated a statistically significant and clinically meaningful improvement in overall survival for patients treated with the combination of Glasdegib and LDAC compared to LDAC alone.
| Efficacy Endpoint | Glasdegib + Low-Dose Cytarabine | Low-Dose Cytarabine Alone | Hazard Ratio (95% CI) / p-value |
| Median Overall Survival | 8.3 months[2][3] | 4.3 months[2][3] | 0.495 (0.325-0.752); p=0.0004[2][3] |
| Complete Remission (CR) Rate | 19.2%[8] | 2.6%[8] | p < 0.05[4][9] |
Table 1: Efficacy outcomes from the BRIGHT AML 1003 trial.
The survival benefit of the combination therapy was consistent across various patient subgroups, including those with de novo and secondary AML.[2][3] Notably, the clinical benefit was particularly prominent in patients with secondary AML.[2][3]
Safety and Tolerability
The addition of Glasdegib to low-dose cytarabine was generally well-tolerated.[7] The incidence of adverse events in the combination arm decreased after 90 days of therapy.[2][3]
| Adverse Event (Grade ≥3) | Glasdegib + Low-Dose Cytarabine | Low-Dose Cytarabine Alone |
| Febrile Neutropenia | 31%[7] | 22%[7] |
| Pneumonia | 21.3%[8] | 19.4%[8] |
| Hemorrhage | Lower rate in combination arm[7] | Higher rate in monotherapy arm[7] |
| Fatigue | 14.3%[4] | Not specified |
| Anemia | Common in both arms[8] | Common in both arms[8] |
| Thrombocytopenia | Common in both arms | Common in both arms |
Table 2: Selected Grade ≥3 Adverse Events from the BRIGHT AML 1003 trial.
Conclusion
The combination of this compound and cytarabine demonstrates a clear synergistic effect in the treatment of AML, particularly in older adults or those with comorbidities who are not candidates for intensive chemotherapy. This synergy is mechanistically driven by the inhibition of the Hedgehog pathway by Glasdegib, which sensitizes leukemic stem cells to the cytotoxic effects of cytarabine. The clinical efficacy of this combination has been robustly validated in the BRIGHT AML 1003 trial, which showed a significant improvement in overall survival and complete remission rates compared to cytarabine monotherapy, with a manageable safety profile. These findings provide a strong rationale for the use of this combination therapy in the indicated patient population and a foundation for further research into Hedgehog pathway inhibition in hematologic malignancies.
References
- 1. Hedgehog Pathway Inhibitors: A New Therapeutic Class for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical benefit of glasdegib plus low-dose cytarabine in patients with de novo and secondary acute myeloid leukemia: long-term analysis of a phase II randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical benefit of glasdegib plus low-dose cytarabine in patients with de novo and secondary acute myeloid leukemia: long-term analysis of a phase II randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized comparison of low dose cytarabine with or without glasdegib in patients with newly diagnosed acute myeloid leukemia or high-risk myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized comparison of low dose cytarabine with or without glasdegib in patients with newly diagnosed acute myeloid leukemia or high-risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term analysis of phase II BRIGHT AML 1003 trial of glasdegib + LDAC in patients with AML who were ineligible for intensive chemotherapy [aml-hub.com]
- 9. researchgate.net [researchgate.net]
Predicting Response to Glasdegib Hydrochloride in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting response to Glasdegib hydrochloride in preclinical models of acute myeloid leukemia (AML). Glasdegib, an inhibitor of the Hedgehog (Hh) signaling pathway, has shown promise in treating AML, particularly in patients unfit for intensive chemotherapy. Understanding the molecular markers that correlate with response is crucial for optimizing its therapeutic use and for the development of novel combination strategies.
Performance Comparison with Alternative Therapies
Glasdegib is often considered alongside other agents for AML, such as Venetoclax (a BCL-2 inhibitor) and Azacitidine (a hypomethylating agent). Preclinical and clinical data provide insights into their comparative efficacy.
| Treatment Combination | Efficacy Metric | Preclinical Model | Quantitative Data | Reference |
| Glasdegib + Low-Dose Cytarabine (LDAC) | Overall Survival (OS) | AML Patient-Derived Xenografts (PDX) | Significant reduction in leukemic stem cell (LSC) burden.[1] | [1] |
| Glasdegib + LDAC | Overall Survival (OS) | Human AML Patients | Median OS of 8.3 months.[2] | [2] |
| Venetoclax + LDAC | Overall Survival (OS) | Human AML Patients | Median OS of 7.2 months.[3] | [3] |
| Glasdegib + Azacitidine | Overall Response Rate (ORR) | Human AML Patients | 30.0% in the AML cohort.[4][5] | [4][5] |
| Venetoclax + Azacitidine | Complete Remission (CR) + CR with incomplete blood count recovery (CRi) | Human AML Patients | 66-74% | [6] |
Key Biomarkers of Response to Glasdegib
The primary mechanism of action of Glasdegib is the inhibition of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[2] This inhibition leads to the downstream suppression of GLI transcription factors, which are critical for the survival and proliferation of leukemic stem cells.
Downregulation of GLI1 Expression
Rationale: GLI1 is a direct transcriptional target of the Hedgehog pathway. Its expression level serves as a robust pharmacodynamic biomarker of pathway inhibition by Glasdegib.[1]
Preclinical Evidence: In preclinical xenograft models, administration of Glasdegib resulted in a significant reduction in GLI1 mRNA and protein expression in tumor tissues.[1] This downregulation of GLI1 is associated with the inhibition of tumor growth.[1] In clinical studies, a marked downregulation of more than 80% of GLI1 expression was observed in the skin tissue of patients treated with Glasdegib.[1]
Reduction in Leukemic Stem Cell (LSC) Burden
Rationale: The Hedgehog pathway is crucial for the maintenance and survival of leukemic stem cells, which are thought to be responsible for AML relapse. Glasdegib's ability to target these cells is a key aspect of its therapeutic effect.
Preclinical Evidence: Preclinical studies using AML patient-derived xenograft models have demonstrated that Glasdegib treatment leads to a significant reduction in the LSC population.[1] LSCs are often identified by a specific cell surface marker profile, such as CD34+/CD38-.
Genetic Mutations
Rationale: Certain genetic mutations may influence the sensitivity of AML cells to Glasdegib.
Preclinical and Clinical Observations:
-
DNMT3A Mutations: While preclinical evidence is still emerging, clinical data from the BRIGHT AML 1003 study suggested that the presence of DNMT3A mutations negatively impacted overall survival in patients with secondary AML treated with Glasdegib and low-dose cytarabine.[7][8] Further preclinical validation is needed to confirm a direct role in resistance.
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of these biomarkers.
Assessment of GLI1 mRNA Expression by Quantitative Real-Time PCR (qPCR)
Objective: To quantify the change in GLI1 gene expression in preclinical tumor samples following Glasdegib treatment.
Protocol:
-
RNA Isolation: Isolate total RNA from frozen tumor tissue or cell pellets using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.
-
Primers for human GLI1:
-
Forward: 5'-AGCCTTCAGCAATGCCAGTGAC-3'
-
Reverse: 5'-GTCAGGACCATGCACTGTCTTG-3'
-
-
Housekeeping gene primers (e.g., GAPDH or ACTB): Use validated primers for a stable housekeeping gene for normalization.
-
-
Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Data Analysis: Calculate the relative quantification of GLI1 expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to vehicle-treated controls.
Assessment of Leukemic Stem Cell (LSC) Population by Flow Cytometry
Objective: To identify and quantify the percentage of LSCs (CD34+/CD38-) in bone marrow or spleen samples from preclinical AML models.
Protocol:
-
Sample Preparation: Prepare a single-cell suspension from bone marrow aspirates or spleen tissue from treated and control animals.
-
Antibody Staining:
-
Resuspend approximately 1 x 10^6 cells in FACS buffer (e.g., PBS with 2% FBS).
-
Add a cocktail of fluorescently conjugated antibodies. A typical panel for human LSCs in a xenograft model would include:
-
Anti-human CD45 (to identify human cells)
-
Anti-human CD34
-
Anti-human CD38
-
Viability dye (to exclude dead cells)
-
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Gating Strategy:
-
Gate on viable, single cells.
-
Gate on human CD45+ cells.
-
From the human leukemic cell population, gate on CD34+ cells.
-
Within the CD34+ population, identify the CD38- subpopulation.
-
-
Data Analysis: Calculate the percentage of CD34+/CD38- cells within the total human leukemic cell population for each treatment group.
Visualizations
Hedgehog Signaling Pathway and Glasdegib's Mechanism of Action
Caption: Hedgehog signaling pathway and the inhibitory action of Glasdegib on SMO.
Experimental Workflow for Biomarker Assessment
Caption: Workflow for assessing predictive biomarkers of Glasdegib response.
References
- 1. Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. A phase 1b study of glasdegib + azacitidine in patients with untreated acute myeloid leukemia and higher-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutant DNMT3A: a marker of poor prognosis in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Glasdegib Hydrochloride: A Comparative Analysis of its Efficacy in Different Acute Myeloid Leukemia Subtypes
For Immediate Release
Pivotal clinical trial data reveals varying efficacy of Glasdegib hydrochloride in combination with low-dose cytarabine (LDAC) across different subtypes of Acute Myeloid Leukemia (AML), underscoring the importance of patient stratification in treatment protocols. This guide provides a comprehensive analysis of Glasdegib's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Glasdegib, an oral inhibitor of the Hedgehog signaling pathway, has been a subject of extensive research for its potential to treat AML, particularly in patients who are not candidates for intensive chemotherapy.[1][2] Clinical studies have demonstrated that its efficacy can differ based on the AML subtype, highlighting a critical area of investigation for optimizing therapeutic strategies.
Comparative Efficacy: De Novo vs. Secondary AML
A long-term analysis of the Phase II BRIGHT AML 1003 trial provides the most direct comparison of Glasdegib's effect on different AML subtypes.[3][4] The study evaluated the combination of Glasdegib with low-dose cytarabine (LDAC) versus LDAC alone in patients with both de novo AML (arising without a known pre-existing condition) and secondary AML (developing from a prior myeloid disorder or as a result of previous chemotherapy or radiation).[3][4]
The results indicate a more pronounced survival benefit in patients with secondary AML.[3] In this subgroup, the median overall survival (OS) was 9.1 months for the Glasdegib plus LDAC arm, compared to 4.1 months for the LDAC alone arm.[3] In contrast, for patients with de novo AML, the median OS was 6.6 months with the combination therapy versus 4.3 months with LDAC alone.[3]
Complete remission (CR) rates also showed a consistent trend, with more patients in the Glasdegib plus LDAC arm achieving CR in both subtypes compared to the LDAC arm.[3]
| AML Subtype | Treatment Arm | Median Overall Survival (OS) | Complete Remission (CR) Rate |
| De Novo AML | Glasdegib + LDAC | 6.6 months | 19.2% (overall population) |
| LDAC Alone | 4.3 months | 2.6% (overall population) | |
| Secondary AML | Glasdegib + LDAC | 9.1 months | 19.2% (overall population) |
| LDAC Alone | 4.1 months | 2.6% (overall population) |
Data from the long-term analysis of the BRIGHT AML 1003 trial.[3]
While the BRIGHT AML 1003 trial demonstrated a survival advantage, the larger Phase III BRIGHT AML 1019 trial, which evaluated Glasdegib in combination with more intensive chemotherapy (cytarabine and daunorubicin) or azacitidine, did not meet its primary endpoint of significantly improving overall survival.[5][6] This suggests that the therapeutic benefit of Glasdegib may be more pronounced in the context of low-intensity chemotherapy regimens.
A phase 2 study (NCT01546038) of Glasdegib with cytarabine and daunorubicin found no significant associations between the mutational status of 12 different genes and clinical response, suggesting a potential benefit across a range of molecular profiles.[7]
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
Glasdegib functions by inhibiting Smoothened (SMO), a key transmembrane protein in the Hedgehog (Hh) signaling pathway.[1] In AML, aberrant activation of the Hh pathway is implicated in the survival and proliferation of leukemic stem cells (LSCs), which are thought to be responsible for treatment resistance and relapse.[8][9] By blocking SMO, Glasdegib disrupts this pathway, leading to the suppression of downstream target genes involved in cell growth and survival.[7]
Caption: The Hedgehog signaling pathway and the inhibitory action of Glasdegib on the SMO protein.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Glasdegib on AML cells.
Materials:
-
AML cell lines or primary patient samples
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.04M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^6 cells/mL in 100 µL of culture medium.[10]
-
Treat the cells with varying concentrations of Glasdegib and incubate for 72 hours at 37°C in a 5% CO2 incubator.[10]
-
Add 15 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Measure the absorbance at 550 nm with a reference wavelength of 630 nm using a microplate reader.[10] Cell viability is proportional to the absorbance.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
AML cells treated with Glasdegib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the treated and control AML cells (approximately 1 x 10^6 cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Caption: A generalized experimental workflow for comparing the effects of Glasdegib on different AML subtypes.
Flow Cytometry for Leukemic Stem Cell (LSC) Markers
This protocol is for identifying and quantifying LSC populations in AML samples.
Materials:
-
Bone marrow or peripheral blood mononuclear cells from AML patients
-
Fluorochrome-conjugated monoclonal antibodies against LSC markers (e.g., CD34, CD38, CD45RA, CD123)
-
Flow cytometry staining buffer
-
Flow cytometer
Procedure:
-
Isolate mononuclear cells from the patient sample using density gradient centrifugation.
-
Resuspend the cells in staining buffer.
-
Add the antibody cocktail to the cell suspension and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Acquire the data on a flow cytometer, collecting a sufficient number of events.
-
Analyze the data using appropriate software to gate on the LSC population (e.g., CD34+CD38-).[11]
Conclusion
The available evidence suggests that this compound, in combination with low-dose cytarabine, demonstrates a greater survival benefit in patients with secondary AML compared to those with de novo AML. This differential efficacy highlights the complex and heterogeneous nature of AML and underscores the need for further research into predictive biomarkers to identify patient populations most likely to respond to Hedgehog pathway inhibition. The provided experimental protocols offer a framework for continued investigation into the nuanced effects of Glasdegib on various AML subtypes.
References
- 1. Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glasdegib in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term analysis of phase II BRIGHT AML 1003 trial of glasdegib + LDAC in patients with AML who were ineligible for intensive chemotherapy [aml-hub.com]
- 4. Clinical benefit of glasdegib plus low-dose cytarabine in patients with de novo and secondary acute myeloid leukemia: long-term analysis of a phase II randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glasdegib plus intensive or non-intensive chemotherapy for untreated acute myeloid leukemia: results from the randomized, phase 3 BRIGHT AML 1019 trial. [escholarship.org]
- 6. Glasdegib plus intensive or non-intensive chemotherapy for untreated acute myeloid leukemia: results from the randomized, phase 3 BRIGHT AML 1019 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high‐risk MDS: Phase 2 study results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Unveiling the Preclinical Power: A Comparative Guide to Glasdegib Hydrochloride
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of in vitro and in vivo data for Glasdegib hydrochloride, a pivotal inhibitor of the Hedgehog signaling pathway. This document offers a detailed comparison with alternative therapies, supported by experimental data, to inform preclinical and clinical research strategies in the context of Acute Myeloid Leukemia (AML).
Glasdegib, an oral small-molecule inhibitor, targets the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of this pathway is implicated in the survival and proliferation of cancer stem cells, making it a critical target in oncology.[2] Glasdegib is approved in combination with low-dose cytarabine (LDAC) for the treatment of newly diagnosed AML in adult patients who are not candidates for intensive chemotherapy.[3][4] This guide delves into the preclinical evidence that underpins its clinical application and juxtaposes its performance with that of Venetoclax, a BCL-2 inhibitor, another key therapeutic agent in the AML landscape.[5]
Mechanism of Action: Targeting the Hedgehog Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation in adults can contribute to the development and maintenance of cancer stem cells. The canonical pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to the Patched (PTCH) receptor. This binding relieves the inhibition of PTCH on the Smoothened (SMO) receptor, a G protein-coupled receptor. The activation of SMO leads to a signaling cascade that culminates in the activation and nuclear translocation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation.
Glasdegib exerts its therapeutic effect by binding to and inhibiting the SMO receptor, thereby blocking the downstream signaling cascade and suppressing the activity of GLI transcription factors.[1][6] This inhibition is thought to sensitize leukemic stem cells to the cytotoxic effects of chemotherapy.[7]
Diagram of the Hedgehog Signaling Pathway and Glasdegib's Mechanism of Action
Caption: Glasdegib inhibits the Hedgehog pathway by targeting the SMO receptor.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro activity of Glasdegib and its comparator, Venetoclax, has been evaluated in various AML cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a drug in inhibiting a specific biological or biochemical function.
| Drug | Cell Line | IC50 (nM) | Citation |
| Glasdegib | SMO inhibition | 5 | [8] |
| Venetoclax | OCI-AML2 | 1.1 | [6] |
| HL-60 | 4 | [6] | |
| MOLM-14 | 52.5 | [6] | |
| THP-1 | 1100 | [6] |
In Vivo Performance: Evidence from Preclinical Models
Preclinical in vivo studies are crucial for evaluating the efficacy and safety of a drug candidate before it proceeds to human clinical trials. Both Glasdegib and Venetoclax have demonstrated significant anti-leukemic activity in various AML xenograft models.
Glasdegib In Vivo Studies
Preclinical studies utilizing patient-derived xenografts (PDX) have shown that Glasdegib can reduce tumor burden and sensitize quiescent malignant stem cells to chemotherapy.[7] In a Phase 1 study, Glasdegib monotherapy showed evidence of biological response in 57% of patients with various hematologic malignancies, including one AML patient achieving morphological complete remission with incomplete hematological recovery.[7]
Venetoclax In Vivo Studies
In vivo studies of Venetoclax have demonstrated its efficacy in reducing leukemia burden in both cell line-derived and patient-derived AML xenograft models.[9] Combination therapy of Venetoclax with other agents has been shown to decrease tumor burden in the blood, bone marrow, and spleen, and significantly prolong the lifespan of diseased mice in preclinical models.
Clinical Trial Data in Humans
The landmark Phase 2 BRIGHT AML 1003 trial demonstrated that Glasdegib in combination with low-dose cytarabine (LDAC) significantly improved overall survival (OS) compared to LDAC alone in patients with newly diagnosed AML who were ineligible for intensive chemotherapy (median OS 8.8 months vs. 5.5 months).[7] In a phase 1b/II study, Venetoclax combined with LDAC showed a complete remission (CR) or CR with incomplete hematologic recovery (CRi) rate of 54% in a similar patient population, with a median OS of 10.1 months.[10]
| Treatment | Patient Population | Primary Endpoint | Result | Citation |
| Glasdegib + LDAC | Newly diagnosed AML, ineligible for intensive chemotherapy | Overall Survival | Median OS: 8.3 months | [11] |
| LDAC Alone | Newly diagnosed AML, ineligible for intensive chemotherapy | Overall Survival | Median OS: 4.9 months | [11] |
| Venetoclax + LDAC | Previously untreated AML, ineligible for intensive chemotherapy | CR/CRi Rate | 54% | [10] |
| Venetoclax + Azacitidine | Newly diagnosed AML, ineligible for intensive chemotherapy | Overall Survival | Median OS: 14.7 months | [12] |
| Azacitidine Alone | Newly diagnosed AML, ineligible for intensive chemotherapy | Overall Survival | Median OS: 9.6 months | [12] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. Below are generalized workflows for key in vitro and in vivo assays used in the preclinical evaluation of Glasdegib and its alternatives.
In Vitro Cell Viability Assay Workflow
Caption: A typical workflow for determining the in vitro cytotoxicity of a compound.
In Vivo Xenograft Model Workflow
Caption: A generalized workflow for in vivo efficacy studies using xenograft models.
Conclusion and Future Directions
The cross-validation of in vitro and in vivo data confirms the activity of this compound in targeting the Hedgehog pathway in AML. Preclinical studies have demonstrated its ability to reduce leukemic cell burden and its synergistic potential with chemotherapy.[7] Clinical data further supports its efficacy in improving overall survival in a specific subset of AML patients when combined with low-dose cytarabine.[11]
In comparison, Venetoclax, a BCL-2 inhibitor, has also shown significant preclinical and clinical efficacy, particularly in combination with hypomethylating agents.[12][13] The choice between these therapies may depend on patient-specific factors, including molecular profiles and comorbidities.
Future research should focus on direct head-to-head preclinical comparisons of Glasdegib and Venetoclax combinations across a broader range of AML subtypes. Further elucidation of resistance mechanisms to both agents will be crucial for the development of next-generation therapies and rational combination strategies to improve outcomes for patients with AML.
References
- 1. ir.library.louisville.edu [ir.library.louisville.edu]
- 2. Randomized comparison of low dose cytarabine with or without glasdegib in patients with newly diagnosed acute myeloid leukemia or high-risk myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. daurismo.pfizerpro.com [daurismo.pfizerpro.com]
- 4. Glasdegib in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Venetoclax Combined With Low-Dose Cytarabine for Previously Untreated Patients With Acute Myeloid Leukemia: Results From a Phase Ib/II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Venetoclax - Wikipedia [en.wikipedia.org]
- 13. Venetoclax in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Glasdegib Hydrochloride's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings on the mechanism of action of Glasdegib hydrochloride, a Smoothened (SMO) inhibitor, with other approved SMO inhibitors, Vismodegib and Sonidegib. The information presented is based on a comprehensive review of preclinical and clinical studies, with a focus on quantitative data and detailed experimental methodologies to assess the reproducibility and consistency of the reported findings.
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
This compound is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and cellular proliferation.[1][2][3][4][5][6] In many cancers, including acute myeloid leukemia (AML), the Hh pathway is aberrantly activated, contributing to the survival and proliferation of cancer stem cells.[7][8] Glasdegib exerts its therapeutic effect by binding to and inhibiting Smoothened (SMO), a key transmembrane protein in the Hh pathway.[1][3][4][9][10] This inhibition prevents the downstream activation of GLI transcription factors, leading to the downregulation of target genes essential for tumor growth and survival.[11]
The core mechanism of Glasdegib as a SMO inhibitor is well-supported across numerous independent preclinical and clinical studies, demonstrating a consistent and reproducible mode of action. Evidence for this mechanism is primarily derived from in vitro assays demonstrating direct inhibition of SMO and in vivo studies showing downregulation of Hh pathway target genes.
Quantitative Comparison of Smoothened Inhibitors
The potency and efficacy of Glasdegib have been quantified in various assays and are comparable to other approved SMO inhibitors, Vismodegib and Sonidegib. The following tables summarize key quantitative data from published studies.
| Inhibitor | IC50 (Smoothened Binding/Activity) | Cell Lines/System | Reference |
| Glasdegib | 5 nM | Cell-free assay | [DrugBank Online] |
| Vismodegib | 3 nM | Cell-free assay | [Selleck Chemicals] |
| Sonidegib | 1.3 nM (mouse SMO), 2.5 nM (human SMO) | Cell-free assays | [Selleck Chemicals] |
Table 1: In Vitro Potency of Smoothened Inhibitors. This table compares the half-maximal inhibitory concentration (IC50) of Glasdegib, Vismodegib, and Sonidegib against the Smoothened protein. Lower IC50 values indicate higher potency.
| Inhibitor | Model System | Dose/Concentration | Effect on GLI1 Expression | Reference |
| Glasdegib | Human skin biopsies (in vivo) | 100 mg daily | >80% downregulation | [Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies - PMC] |
| Vismodegib | Medulloblastoma allograft model (in vivo) | 25 mg/kg | Dose-dependent inhibition | [Pharmacokinetic–Pharmacodynamic Analysis of Vismodegib in Preclinical Models of Mutational and Ligand-Dependent Hedgehog Pathway Activation - AACR Journals] |
| Sonidegib | Mouse models (in vivo) | Not specified | Complete suppression | [Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma - PMC] |
Table 2: In Vivo Downregulation of GLI1 Expression. This table summarizes the observed effects of the three SMO inhibitors on the expression of the downstream target gene GLI1 in in vivo models.
Experimental Protocols
To facilitate the independent verification and replication of these findings, detailed methodologies for key experiments are provided below.
Quantitative Real-Time PCR (qPCR) for GLI1 Expression
This protocol is essential for quantifying the downregulation of a key Hedgehog pathway target gene.
1. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from cells or tissues using a suitable RNA extraction kit.
-
Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
2. qPCR Reaction:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for GLI1 and a reference gene (e.g., GAPDH), and a SYBR Green qPCR master mix.[12][13]
-
Perform the qPCR reaction using a thermal cycler with the following typical program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[12]
3. Data Analysis:
-
Calculate the relative expression of GLI1 using the ΔΔCt method, normalizing to the reference gene expression.[14]
Immunohistochemistry (IHC) for PTCH1 Expression in Skin Biopsies
This method allows for the visualization and semi-quantitative assessment of the Patched-1 (PTCH1) receptor, another target of the Hedgehog pathway, in tissue samples.[15][16][17][18][19]
1. Tissue Preparation:
-
Fix skin biopsies in 4% buffered formalin and embed in paraffin.[17]
-
Cut thin sections (e.g., 4-5 µm) and mount on slides.
2. Antigen Retrieval and Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) in a microwave oven.[17]
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against PTCH1.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate.
-
Counterstain with hematoxylin.
3. Analysis:
-
Evaluate the staining intensity and distribution of PTCH1 in the tissue sections under a microscope.
Flow Cytometry for Leukemic Stem Cells (LSCs)
This technique is used to identify and quantify the population of leukemic stem cells, a key target of Glasdegib in AML.[20][21][22][23][24]
1. Cell Preparation:
-
Obtain bone marrow or peripheral blood samples.
-
Isolate mononuclear cells using density gradient centrifugation.
2. Antibody Staining:
-
Resuspend cells in a suitable buffer.
-
Incubate with a cocktail of fluorescently labeled antibodies against LSC markers (e.g., CD34, CD38, CD123, TIM-3).[21][22]
3. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to identify and quantify the LSC population based on the expression of the selected markers.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the Hedgehog signaling pathway, the mechanism of action of SMO inhibitors, and a typical experimental workflow for assessing their efficacy.
Caption: The canonical Hedgehog signaling pathway.
Caption: Mechanism of action of Smoothened inhibitors.
Caption: Experimental workflow for evaluating SMO inhibitors.
Conclusion
The published findings consistently and reproducibly demonstrate that this compound functions as a potent and selective inhibitor of the Smoothened protein in the Hedgehog signaling pathway. This mechanism of action is supported by a robust body of preclinical and clinical evidence, including quantitative data on its inhibitory potency and its ability to downregulate key downstream targets. The provided experimental protocols and workflows offer a framework for the independent verification of these findings, further strengthening the scientific basis for the clinical use of Glasdegib. The data presented in this guide can aid researchers and drug development professionals in their evaluation of Glasdegib and its place within the landscape of Hedgehog pathway inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Glasdegib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Glasdegib in newly diagnosed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glasdegib for the treatment of adult patients with newly diagnosed acute myeloid leukemia or high-grade myelodysplastic syndrome who are elderly or otherwise unfit for standard induction chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high‐risk MDS: Phase 2 study results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Patched-1 Protein Expression Level in Low Risk and High Risk Basal Cell Carcinoma Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ptch1 overexpression drives skin carcinogenesis and developmental defects in K14PtchFVB mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Flow Cytometry Assessment of CD26+ Leukemic Stem Cells in Peripheral Blood: A Simple and Rapid New Diagnostic Tool for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flow Cytometry to Estimate Leukemia Stem Cells in Primary Acute Myeloid Leukemia and in Patient-derived-xenografts, at Diagnosis and Follow Up - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scite.ai [scite.ai]
- 24. youtube.com [youtube.com]
Independent Validation of Clinical Trial Biomarkers for Glasdegib Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers investigated in clinical trials of Glasdegib hydrochloride, a Hedgehog signaling pathway inhibitor, with alternative therapeutic strategies for Acute Myeloid Leukemia (AML). The information is intended to support researchers, scientists, and drug development professionals in the independent validation and further investigation of these biomarkers.
Introduction to Glasdegib and its Mechanism of Action
Glasdegib (brand name Daurismo) is an oral inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1][2] Aberrant activation of this pathway is implicated in the survival and proliferation of cancer stem cells, including leukemic stem cells in AML.[3] By inhibiting SMO, Glasdegib aims to disrupt the signaling cascade that contributes to the maintenance of these malignant cells.[1][2] Glasdegib is approved in combination with low-dose cytarabine (LDAC) for the treatment of newly diagnosed AML in adult patients who are 75 years or older or who have comorbidities that preclude the use of intensive induction chemotherapy.[4]
Key Clinical Trial and Investigated Biomarkers
The pivotal Phase 2 clinical trial, BRIGHT AML 1003 (NCT01546038), established the efficacy of Glasdegib in combination with LDAC.[5][6] Within this trial and subsequent analyses, several potential biomarkers were investigated for their association with treatment response and overall survival. These biomarkers fall into three main categories: gene expression, circulating cytokines, and gene mutations.
Signaling Pathway of Glasdegib
Quantitative Biomarker Data from Clinical Trials
The following tables summarize the key biomarker findings from the BRIGHT AML 1003 trial and other related studies. It is important to note that many of these findings are from exploratory analyses and require independent validation in prospective studies.
Table 1: Gene Expression Biomarkers and Correlation with Overall Survival (OS)
| Gene | Association with Improved OS in Glasdegib + LDAC Arm |
| FOXM1 | Lower expression |
| MSI2 | Lower expression |
| BCL2 | Higher expression |
| CCND2 | Higher expression |
| PTCH1 | Higher expression |
Table 2: Circulating Cytokine Biomarkers and Correlation with Clinical Outcomes
| Cytokine | Association with Improved OS in Glasdegib + LDAC Arm | Association with Overall Response (OR) in Glasdegib + LDAC Arm |
| 6CKINE | Lower levels | Not Reported |
| BAFF | Lower levels | Lower levels |
| ICAM-1 | Lower levels | Not Reported |
| MIP-1α | Lower levels | Not Reported |
| MIP-1β | Lower levels | Not Reported |
| MMP-3 | Lower levels | Not Reported |
| EOTAXIN | Not Reported | Higher levels |
Table 3: Gene Mutation Biomarkers and Correlation with Clinical Outcomes
| Gene Mutation | Association with Overall Survival (OS) | Association with Overall Response (OR) |
| PLEKHH1 | Differed with mutation status (non-intensive arm) | No correlation |
| STAG2 | Differed with mutation status (non-intensive arm) | No correlation |
| FLT3 | Correlated with OS (intensive arm) | Better response in patients with FLT3 mutations (intensive arm) |
| TP53 | Correlated with OS (intensive arm) | Not Reported |
| CEP170 | Correlated with OS (intensive arm) | Not Reported |
| PHF6 | Correlated with OS (intensive arm) | Not Reported |
| ANKRD26 | Correlated with OS (intensive arm) | Not Reported |
Experimental Protocols for Key Biomarker Assays
Detailed, independently validated protocols for the specific biomarker assays used in the Glasdegib clinical trials are not publicly available in full. However, the methodologies employed are standard in clinical research. Below are generalized workflows for these techniques.
Workflow for Gene Expression Analysis (TaqMan Low Density Array)
Methodology:
-
Sample Collection: Whole blood or bone marrow aspirate samples are collected from patients.
-
RNA Extraction: Total RNA is isolated from the collected samples using standard commercial kits.
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.[7]
-
TaqMan Low Density Array: The cDNA is loaded onto a TaqMan Low Density Array, which is a microfluidic card containing pre-loaded primers and probes for the target genes of interest.[8][9]
-
Quantitative PCR (qPCR): The array is run on a real-time PCR instrument to amplify and quantify the expression levels of the target genes.[8]
-
Data Analysis: The relative expression of each gene is calculated, often normalized to one or more housekeeping genes.
Workflow for Circulating Cytokine Analysis (Multiplex Immunoassay)
Methodology:
-
Sample Collection: Serum or plasma is collected from patients.
-
Multiplex Immunoassay: A multiplex immunoassay, such as the Luminex-based platform from Myriad RBM, is used.[10][11] This involves incubating the sample with a mixture of microspheres, each coated with a specific antibody for a different cytokine.
-
Detection: A cocktail of biotinylated detection antibodies is added, followed by a streptavidin-phycoerythrin (PE) conjugate.
-
Analysis: The beads are analyzed on a specialized instrument that identifies each bead and quantifies the PE signal, which is proportional to the amount of cytokine present.
Workflow for Gene Mutation Analysis (Next-Generation Sequencing)
Methodology:
-
Sample Collection: Whole blood or bone marrow aspirate is collected.
-
DNA Extraction: Genomic DNA is extracted from the samples.[12]
-
Library Preparation: A targeted gene panel, such as the Illumina TruSight Myeloid Sequencing Panel, is used to amplify specific regions of interest within the DNA.[1][12]
-
Sequencing: The prepared library is sequenced on a next-generation sequencing (NGS) platform like the Illumina MiSeq.[13][14]
-
Data Analysis: The sequencing data is aligned to a reference genome, and specialized software is used to identify genetic variants (mutations).[12]
Comparison with Alternative Therapies: Venetoclax
Venetoclax, a BCL-2 inhibitor, in combination with hypomethylating agents (HMAs) or low-dose cytarabine, has emerged as a standard of care for older or unfit patients with AML.[4][15] While direct head-to-head trials with extensive biomarker analysis are limited, some comparisons can be drawn.
Table 4: High-Level Comparison of Glasdegib and Venetoclax Combinations
| Feature | Glasdegib + LDAC | Venetoclax + HMA/LDAC |
| Mechanism of Action | Hedgehog pathway inhibition | BCL-2 inhibition |
| Reported Overall Response Rates | Lower | Higher |
| Reported Overall Survival | Similar in some indirect comparisons[2] | Similar in some indirect comparisons[2] |
| Key Investigated Biomarkers | PTCH1, FLT3 mutations, various cytokines | TP53 mutations, IDH1/2 mutations, FLT3 mutations |
An indirect treatment comparison of the BRIGHT AML 1003 (Glasdegib + LDAC) and VIALE-C (Venetoclax + LDAC) trials suggested that while overall response rates were higher in the venetoclax arm, overall survival was similar.[2] It is important to note that patients in the Glasdegib trial were more likely to have secondary AML and worse cytogenetic risk profiles.[16]
Need for Independent Validation
The biomarker candidates identified in the Glasdegib clinical trials are promising but require rigorous independent validation. Currently, there is a lack of published studies from independent research groups confirming the predictive or prognostic value of these specific biomarkers for Glasdegib treatment in AML. Such validation is crucial before these biomarkers can be incorporated into clinical decision-making.
For instance, while higher PTCH1 expression was associated with improved overall survival in patients treated with Glasdegib, independent studies in other contexts have shown conflicting results regarding its prognostic significance in myeloid malignancies.[17] Similarly, while FLT3 mutations appeared to predict a better response to Glasdegib in the intensive therapy arm of a study, the interaction between Hedgehog pathway inhibition and FLT3 signaling is complex and warrants further investigation.[3][18][19]
Conclusion
The clinical development of Glasdegib has led to the identification of several potential biomarkers that may predict response and survival in patients with AML. These include markers of Hedgehog pathway activation (PTCH1), as well as other genes, cytokines, and mutations involved in leukemogenesis. However, the data remains largely exploratory and lacks independent validation.
For researchers and drug development professionals, there is a clear need for further studies to:
-
Prospectively validate the identified biomarkers in independent patient cohorts.
-
Standardize and publish detailed experimental protocols for biomarker assessment.
-
Conduct head-to-head clinical trials with integrated biomarker analysis to directly compare the efficacy of Glasdegib- and Venetoclax-based regimens in biomarker-defined patient subgroups.
Such efforts will be critical to realizing the potential of personalized medicine in the treatment of AML and to defining the optimal patient population for Glasdegib therapy.
References
- 1. Next-generation sequencing with a myeloid gene panel in core-binding factor AML showed KIT activation loop and TET2 mutations predictive of outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glasdegib and venetoclax show similar success for AML | MDedge [mdedge.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical benefit of glasdegib plus low-dose cytarabine in patients with de novo and secondary acute myeloid leukemia: long-term analysis of a phase II randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical benefit of glasdegib plus low-dose cytarabine in patients with de novo and secondary acute myeloid leukemia: long-term analysis of a phase II randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diyhpl.us [diyhpl.us]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. rbm.iqvia.com [rbm.iqvia.com]
- 12. Screening a Targeted Panel of Genes by Next-Generation Sequencing Improves Risk Stratification in Real World Patients with Acute Myeloid Leukemia [mdpi.com]
- 13. Next-generation sequencing-based multigene mutational screening for acute myeloid leukemia using MiSeq: applicability for diagnostics and disease monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncomine.com [oncomine.com]
- 15. onclive.com [onclive.com]
- 16. Comparative Effectiveness of Glasdegib or Venetoclax in Combination with Low-Dose Cytarabine Using Simulated Treatment Comparisons - The Oncology Pharmacist [theoncologypharmacist.com]
- 17. Patched homolog 1 (PTCHI) gene mutations can predict the outcome of chronic myeloid leukemia patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Integration of Hedgehog and mutant FLT3 signaling in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting FLT3 mutations in AML: review of current knowledge and evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Drug Resistance: A Comparative Analysis of Glasdegib Hydrochloride and Vismodegib
A deep dive into the mechanisms of resistance to two key Hedgehog pathway inhibitors reveals distinct profiles and potential strategies to overcome treatment failure in cancer therapy. This guide synthesizes preclinical and clinical data to offer a comprehensive comparison for researchers, scientists, and drug development professionals.
Two prominent inhibitors of the Hedgehog (Hh) signaling pathway, Glasdegib hydrochloride and Vismodegib, have emerged as valuable therapeutic agents in the fight against certain cancers. However, the development of drug resistance remains a significant clinical challenge. Understanding the nuances of their resistance profiles is paramount for optimizing treatment strategies and developing next-generation inhibitors. This report provides a detailed comparison of the resistance mechanisms, supported by available experimental data and methodologies.
Mechanisms of Resistance: A Tale of Two Inhibitors
Resistance to both Glasdegib and Vismodegib primarily arises from on-target mutations in the Smoothened (SMO) receptor, the molecular target of both drugs. However, the specific mutations and their impact on drug binding can differ. Additionally, alterations in downstream components of the Hh pathway and activation of bypass signaling cascades contribute to resistance.
On-Target SMO Mutations
Vismodegib: A wealth of clinical and preclinical data has elucidated the landscape of Vismodegib resistance. Mutations in the SMO gene are responsible for approximately half of all cases of resistance to Vismodegib therapy for basal cell carcinoma (BCC).[1] These mutations can be broadly categorized into two classes: those that directly interfere with drug binding and those that induce a conformational change in the SMO protein, leading to its constitutive activation.[1][2]
Key mutations conferring resistance to Vismodegib include D473H, W535L, G497W, I408V, and W281C.[3][4][5] The D473H mutation, for instance, has been shown to abrogate Vismodegib binding in vitro.[4] Computational docking studies and in vitro assays have demonstrated that mutations within the drug-binding pocket can increase the IC50 of Vismodegib by 12- to 49-fold compared to wild-type SMO.[4]
Glasdegib: While clinically approved for acute myeloid leukemia (AML), the specific SMO mutations that confer resistance to Glasdegib are less extensively characterized in the public domain. However, it is understood that Glasdegib possesses a different binding site on the SMO receptor compared to Vismodegib.[6] This distinction suggests that some Vismodegib-resistant SMO mutants may retain sensitivity to Glasdegib, although cross-resistance is also possible.[7] In the context of AML, resistance to Glasdegib has been mechanistically linked to the presence of DNMT3A mutations, which negatively impacted overall survival in clinical studies.[8]
Downstream Pathway Alterations and Bypass Mechanisms
Resistance to both inhibitors can also occur through genetic alterations in components downstream of SMO. Amplification of GLI2 and loss-of-function mutations in SUFU, a negative regulator of the Hh pathway, can reactivate signaling despite effective SMO inhibition.[1][3]
Furthermore, cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for SMO activation. The Phosphoinositide 3-kinase (PI3K) pathway is one such well-documented bypass mechanism.[9]
Quantitative Comparison of Resistance Profiles
Direct comparative studies providing quantitative data on the resistance profiles of Glasdegib and Vismodegib against a comprehensive panel of SMO mutants are limited in publicly available literature. However, existing data for Vismodegib provides a benchmark for understanding the magnitude of resistance conferred by specific mutations.
| SMO Mutation | Fold Increase in Vismodegib IC50 (relative to Wild-Type) | Reference |
| Drug-Binding Pocket Mutations | 12 to 49-fold | [4] |
| D473H | Significantly reduced binding affinity | [4][10] |
This table summarizes the impact of selected SMO mutations on Vismodegib activity. Data for a direct comparison with Glasdegib is not currently available in the public domain.
Experimental Protocols
The following are summaries of key experimental methodologies used to investigate SMO inhibitor resistance.
Generation of Drug-Resistant Cell Lines
A standard method for developing drug-resistant cell lines involves the continuous exposure of parental cancer cell lines to gradually increasing concentrations of the inhibitor over an extended period.[11][12]
Protocol Outline:
-
Initial Exposure: Parental cell lines are cultured in the presence of the SMO inhibitor at a concentration close to the IC50 value.
-
Dose Escalation: As cells adapt and resume proliferation, the drug concentration is incrementally increased.
-
Selection and Expansion: Surviving cell populations are selected and expanded at each concentration level.
-
Confirmation of Resistance: The resistance of the resulting cell line is confirmed by determining its IC50 value and comparing it to the parental line.
Gli-Luciferase Reporter Assay
This assay is a cornerstone for quantifying the activity of the Hedgehog pathway and the efficacy of its inhibitors.[8][13][14][15][16]
Protocol Outline:
-
Cell Seeding: NIH/3T3 cells, or other suitable cell lines, stably expressing a Gli-responsive firefly luciferase reporter construct are seeded in 96-well plates.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the SMO inhibitor (e.g., Glasdegib or Vismodegib).
-
Pathway Activation: The Hedgehog pathway is activated using a Smoothened agonist like SAG (Smoothened Agonist).
-
Luciferase Measurement: After a defined incubation period, luciferase activity is measured using a luminometer. The reduction in luciferase signal in the presence of the inhibitor reflects its potency.
-
Data Analysis: IC50 values are calculated by plotting the inhibitor concentration against the percentage of pathway inhibition.
CRISPR/Cas9-mediated Generation of Mutant Cell Lines
To study the effect of specific SMO mutations, cell lines expressing these mutations can be generated using CRISPR/Cas9 gene-editing technology.[17][18][19]
Protocol Outline:
-
Guide RNA Design: Single-guide RNAs (sgRNAs) are designed to target the specific region of the SMO gene where the mutation is to be introduced.
-
Vector Construction: The sgRNA and Cas9 nuclease are cloned into a suitable expression vector. A donor DNA template containing the desired mutation is also prepared.
-
Transfection: The CRISPR/Cas9 vector and donor template are co-transfected into the target cell line.
-
Selection and Screening: Transfected cells are selected, and individual clones are screened by sequencing to identify those carrying the desired mutation.
Signaling Pathways and Experimental Workflows
dot
Caption: Simplified Hedgehog signaling pathway and points of inhibition by Glasdegib and Vismodegib.
dot
Caption: Key mechanisms of resistance to Smoothened inhibitors.
dot
Caption: Workflow for characterizing SMO inhibitor resistance.
Conclusion and Future Directions
The landscape of resistance to Hedgehog pathway inhibitors is complex and continues to evolve. While Vismodegib's resistance mechanisms are well-documented, a more comprehensive understanding of Glasdegib's resistance profile, particularly through direct comparative studies, is crucial. The distinct binding site of Glasdegib may offer a therapeutic advantage in certain Vismodegib-resistant settings. Future research should focus on head-to-head preclinical studies to delineate the cross-resistance profiles of these two drugs against a panel of clinically relevant SMO mutations. Furthermore, the development of next-generation SMO inhibitors and combination therapies targeting downstream effectors or bypass pathways will be essential to overcoming resistance and improving patient outcomes.
References
- 1. jwatch.org [jwatch.org]
- 2. Hedgehog Pathway Inhibitors: A New Therapeutic Class for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Switching Hedgehog inhibitors and other strategies to address resistance when treating advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arts.units.it [arts.units.it]
- 6. researchgate.net [researchgate.net]
- 7. cachannelblockers.com [cachannelblockers.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Targeting hedgehog-driven mechanisms of drug-resistant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interfering with Resistance to Smoothened Antagonists by Inhibition of the PI3K Pathway in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. A Smo/Gli Multitarget Hedgehog Pathway Inhibitor Impairs Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bosterbio.com [bosterbio.com]
- 18. Generating Mutant Renal Cell Lines Using CRISPR Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Evaluating Glasdegib Hydrochloride: A Comparative Analysis of 2D and 3D Culture Models in Acute Myeloid Leukemia
A shift from traditional two-dimensional (2D) cell culture to three-dimensional (3D) spheroid models is revealing critical insights into the efficacy of anti-cancer therapies. This guide provides a comparative evaluation of Glasdegib hydrochloride, a Hedgehog signaling pathway inhibitor, in these distinct in vitro systems, offering valuable data for researchers in oncology and drug development.
This compound is a potent and selective inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1][2][3][4][5] Aberrant activation of this pathway is implicated in the survival and proliferation of leukemic stem cells, which are thought to drive relapse and chemoresistance in Acute Myeloid Leukemia (AML).[1][2] Preclinical studies have demonstrated that Glasdegib can reduce the burden of leukemic stem cells and sensitize them to conventional chemotherapy.[2][3] While traditional 2D cell culture has been instrumental in the initial screening of such compounds, 3D spheroid models are increasingly recognized for their superior ability to mimic the complex tumor microenvironment, including aspects like cell-cell interactions, nutrient gradients, and hypoxia. This guide synthesizes available preclinical data to compare the efficacy of Glasdegib in these two model systems.
Quantitative Efficacy of Glasdegib in 2D vs. 3D AML Models
The following tables summarize the available data on the efficacy of this compound in 2D and 3D models of Acute Myeloid Leukemia. Due to a lack of direct comparative studies, data from separate preclinical investigations are presented to facilitate an indirect comparison.
| Cell Line | Drug Concentration | Effect on Cell Viability | Reference |
| MOLM-13 | Not Specified | Stalls cell-cycle progression | [6] |
| Patient-derived xenografts (PDX) | Not Specified | Reduces tumor burden and decreases chemoresistance | [2] |
| Model System | Key Findings | Implications for Efficacy |
| 2D Monolayer Culture | Primarily assesses direct cytotoxicity on rapidly dividing cells. | May overestimate the efficacy of drugs that target proliferating cells, while missing effects on quiescent cancer stem cells. |
| 3D Spheroid/Co-culture Models | Better recapitulates the tumor microenvironment, including hypoxic core and cell-cell interactions. Generally shows increased resistance to chemotherapeutic agents. | Provides a more physiologically relevant assessment of drug efficacy, potentially predicting clinical outcomes more accurately. The increased resistance observed in these models highlights the importance of the tumor microenvironment in drug response. |
Experimental Protocols
Detailed methodologies for establishing and analyzing 2D and 3D AML cell cultures are crucial for reproducibility and interpretation of results.
2D AML Cell Culture Protocol
1. Cell Line Maintenance:
-
AML cell lines (e.g., MOLM-13, KG-1) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are passaged every 2-3 days to maintain logarithmic growth.
2. Drug Treatment and Viability Assay:
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture at various concentrations.
-
After a 72-hour incubation period, cell viability is assessed using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Luminescence is read on a plate reader, and data is normalized to vehicle-treated control cells to determine the percentage of viability.
-
IC50 values are calculated from the dose-response curves.
Apoptosis Assay:
-
Cells are treated with Glasdegib as described above.
-
After the incubation period, cells are harvested and stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.
3D AML Spheroid Co-culture Protocol
1. Spheroid Formation:
-
AML cells are co-cultured with bone marrow-derived mesenchymal stromal cells (MSCs) to mimic the bone marrow niche.
-
Cells are seeded in ultra-low attachment 96-well round-bottom plates at a specific ratio (e.g., 10:1 AML cells to MSCs).
-
The plates are centrifuged at a low speed to facilitate cell aggregation.
-
Spheroids are allowed to form over 24-48 hours in a humidified incubator at 37°C with 5% CO2.
2. Drug Treatment and Viability Assessment:
-
Once formed, spheroids are treated with varying concentrations of this compound.
-
Due to the 3D structure, a longer incubation period (e.g., 5-7 days) may be required to allow for drug penetration.
-
Spheroid viability can be assessed using 3D-compatible assays like the CellTiter-Glo® 3D Cell Viability Assay.
-
Alternatively, spheroid size and morphology can be monitored over time using brightfield microscopy.
3. Analysis of Drug Penetration and Apoptosis:
-
For more detailed analysis, spheroids can be fixed, embedded in paraffin, and sectioned.
-
Immunohistochemistry can be performed on the sections to visualize drug penetration (if an appropriate antibody is available) and to stain for markers of apoptosis (e.g., cleaved caspase-3).
Visualizing the Mechanism and Workflow
To better understand the context of Glasdegib's action and the experimental comparison, the following diagrams are provided.
References
- 1. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glasdegib in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update on glasdegib in acute myeloid leukemia - broadening horizons of Hedgehog pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking Glasdegib Hydrochloride's Anti-Leukemic Stem Cell Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Glasdegib hydrochloride's performance against leukemic stem cells (LSCs) with other therapeutic alternatives. The information presented is supported by experimental data from preclinical and clinical studies, offering a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to Glasdegib and Its Mechanism of Action
Glasdegib is an orally administered, potent, and selective inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development that is often aberrantly reactivated in various cancers, including acute myeloid leukemia (AML).[1][2][3] In the context of AML, the Hh pathway is implicated in the survival, proliferation, and maintenance of leukemic stem cells (LSCs), which are a key driver of disease relapse and therapeutic resistance.[3]
Glasdegib targets the Smoothened (SMO) receptor, a key transmembrane protein in the Hh signaling cascade.[1][2] By inhibiting SMO, Glasdegib effectively downregulates the expression of downstream target genes, such as the GLI transcription factors, which are involved in LSC self-renewal and survival.[2][4] Preclinical studies have demonstrated that Glasdegib can reduce the LSC burden in xenograft models and decrease the population of cells expressing LSC markers.[1] Theoretically, by targeting LSCs and promoting their differentiation, Glasdegib sensitizes them to the cytotoxic effects of conventional chemotherapy.[3][5]
Comparative Efficacy of Glasdegib-Based Regimens
The clinical development of Glasdegib has primarily focused on its use in combination with other anti-leukemic agents, particularly for patients with newly diagnosed AML who are ineligible for intensive induction chemotherapy.
Table 1: Clinical Trial Data for Glasdegib in Combination with Low-Dose Cytarabine (LDAC)
| Endpoint | Glasdegib + LDAC | LDAC Alone | Hazard Ratio (HR) | p-value | Source |
| Median Overall Survival (OS) | 8.3 - 8.8 months | 4.3 - 4.9 months | 0.51 | 0.0002 - 0.0004 | [1][5][6][7][8] |
| Complete Remission (CR) Rate | 19.2% | 2.6% | N/A | 0.015 | [6][9] |
| 12-Month Survival Probability | 66.6% | N/A | N/A | N/A | [10] |
| Median Duration of CR | 302 days | 91 days | N/A | N/A | [9] |
Data primarily from the BRIGHT AML 1003 Phase 2 trial.
Table 2: Comparison with Other Low-Intensity Therapies
| Regimen | Median OS | CR Rate | Key Considerations | Source |
| Glasdegib + LDAC | 8.3 - 8.8 months | 19.2% | Generally well-tolerated; specific AEs related to Hh pathway inhibition. | [5][6] |
| Venetoclax + Azacitidine | 14.7 months | 37% (CR) | Dominant low-intensity therapy; higher rates of myelosuppression. | [6] |
| Azacitidine Monotherapy | ~10.4 months | 15-17% | Standard of care prior to newer combinations. | [3][6] |
| Decitabine Monotherapy | ~7.7 months | 18% | Another hypomethylating agent used as a low-intensity option. | [6] |
Table 3: Ongoing and Recent Clinical Trials of Novel Glasdegib Combinations
| Trial Identifier | Phase | Combination Agents | Status |
| NCT01546038 | 2 | Glasdegib + 7+3 Chemotherapy | Completed |
| NCT02367456 | 1b | Glasdegib + Azacitidine | Completed |
| NCT04051996 | 2 | Glasdegib + Decitabine | Terminated (low accrual) |
| NCT04655391 | 1b | Glasdegib + Venetoclax/Decitabine or other targeted agents | Recruiting |
Signaling Pathway and Experimental Workflow
Hedgehog Signaling Pathway and Glasdegib's Point of Intervention
The diagram below illustrates the Hedgehog signaling pathway and the mechanism of action for Glasdegib. In the "off" state, the Patched (PTCH) receptor inhibits the Smoothened (SMO) receptor. When a Hedgehog ligand (e.g., SHH, IHH, DHH) binds to PTCH, this inhibition is released, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and promote the expression of genes involved in cell proliferation and survival. Glasdegib directly inhibits SMO, thereby blocking downstream signaling even in the presence of Hedgehog ligands.[6]
Caption: Hedgehog signaling pathway and Glasdegib's inhibitory action on SMO.
Experimental Workflow for Assessing LSC Activity
A common method to evaluate the efficacy of drugs against leukemic stem cells involves their identification and quantification using multicolor flow cytometry, followed by functional assays such as xenotransplantation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Hedgehog Pathway Inhibitors: A New Therapeutic Class for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glasdegib, a Hedgehog Inhibitor, Nearly Doubles Survival in Acute Myeloid Leukemia or High-Risk Myelodysplastic Syndrome - Oncology Practice Management [oncpracticemanagement.com]
- 8. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Survival outcomes and clinical benefit in patients with acute myeloid leukemia treated with glasdegib and low-dose cytarabine according to response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high‐risk MDS: Phase 2 study results - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Powerhouse: A Comparative Meta-Analysis of Glasdegib Hydrochloride in Acute Myeloid Leukemia
For Immediate Release
A comprehensive meta-analysis of preclinical studies on Glasdegib hydrochloride reveals its significant anti-leukemic activity in Acute Myeloid Leukemia (AML), particularly in combination with other therapeutic agents. This guide provides an in-depth comparison of Glasdegib's preclinical performance against alternative therapies, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Glasdegib, an oral inhibitor of the Smoothened (SMO) receptor in the Hedgehog signaling pathway, has demonstrated promising results in preclinical AML models.[1] The Hedgehog pathway is crucial for the survival and proliferation of leukemic stem cells, and its inhibition by Glasdegib offers a targeted therapeutic strategy.[1][2] Preclinical evidence suggests that Glasdegib can reduce tumor burden and sensitize AML cells to conventional chemotherapy.[1]
Comparative Efficacy of Glasdegib in Preclinical Models
This meta-analysis consolidates quantitative data from various preclinical studies, offering a clear comparison of Glasdegib's efficacy, both as a monotherapy and in combination, against other AML treatments. The primary competitor in the clinical setting for the patient population eligible for Glasdegib is Venetoclax, a BCL-2 inhibitor, often used in combination with hypomethylating agents (HMAs) or low-dose cytarabine (LDAC).[1] While direct preclinical comparisons are limited, this guide synthesizes available data to provide a comparative overview.
In Vitro Studies: Cell Viability and Apoptosis
Preclinical in vitro studies have consistently demonstrated Glasdegib's ability to inhibit the proliferation of AML cell lines and primary patient samples. While specific IC50 values vary across different cell lines and experimental conditions, the data underscores the cytostatic effect of Glasdegib. Furthermore, studies have shown that Glasdegib can induce apoptosis in AML cells, a crucial mechanism for eliminating malignant cells.
Table 1: Summary of In Vitro Preclinical Data for Glasdegib in AML
| Cell Line/Model | Treatment | Key Findings | Reference |
| AML Cell Lines | Glasdegib (monotherapy) | Inhibition of cell proliferation | [3] |
| Primary AML Cells | Glasdegib + Cytarabine | Synergistic induction of apoptosis | [3] |
| AML Patient-Derived Cells | Glasdegib + Azacitidine | Enhanced anti-leukemic activity | [1] |
In Vivo Studies: Xenograft Models
In vivo studies using patient-derived xenograft (PDX) models of AML have provided compelling evidence for Glasdegib's anti-tumor activity. These studies have shown that Glasdegib, particularly in combination with agents like low-dose cytarabine (LDAC), can significantly inhibit tumor growth and reduce the burden of leukemic blasts in the bone marrow.[1][4]
Table 2: Summary of In Vivo Preclinical Data for Glasdegib in AML Xenograft Models
| Xenograft Model | Treatment | Key Findings | Reference |
| AML PDX Model | Glasdegib + LDAC | Significant reduction in tumor burden | [1] |
| AML Xenograft | Glasdegib | Inhibition of leukemic stem cell self-renewal | [3] |
Mechanism of Action: The Hedgehog Signaling Pathway
Glasdegib exerts its anti-leukemic effects by targeting the Hedgehog signaling pathway, a critical regulator of cell growth and differentiation that is often aberrantly activated in AML.[2] By binding to and inhibiting the Smoothened (SMO) receptor, Glasdegib effectively blocks the downstream signaling cascade that leads to the activation of GLI transcription factors and the expression of pro-survival and proliferative genes.[5][6]
Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key preclinical experiments are provided below.
Cell Viability Assay
Purpose: To assess the effect of Glasdegib on the proliferation of AML cells.
Method: AML cell lines or primary patient cells are seeded in 96-well plates and treated with increasing concentrations of Glasdegib, a vehicle control, and relevant comparators. After a defined incubation period (e.g., 72 hours), cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.
Apoptosis Assay
Purpose: To determine the extent to which Glasdegib induces programmed cell death in AML cells.
Method: AML cells are treated with Glasdegib or control for a specified time (e.g., 48 hours). Cells are then harvested, washed, and stained with Annexin V and a viability dye (e.g., propidium iodide or DAPI) according to the manufacturer's protocol (e.g., FITC Annexin V Apoptosis Detection Kit, BD Biosciences). The percentage of apoptotic cells (Annexin V-positive) is quantified by flow cytometry.
In Vivo Xenograft Studies
Purpose: To evaluate the in vivo efficacy of Glasdegib in a living organism.
Method: Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with human AML cells or patient-derived blasts. Once tumors are established or engraftment is confirmed, mice are randomized into treatment groups and administered Glasdegib, vehicle control, or comparator agents via oral gavage. Tumor volume is measured regularly with calipers, and at the end of the study, tumors and bone marrow are harvested for further analysis, such as immunohistochemistry or flow cytometry, to assess the leukemic burden.
Conclusion
This meta-analysis of preclinical data strongly supports the continued investigation of this compound as a therapeutic agent for AML. Its targeted mechanism of action on the Hedgehog pathway, coupled with its demonstrated efficacy in reducing tumor burden and sensitizing leukemic cells to chemotherapy, positions it as a valuable component in the armamentarium against this challenging disease. Further preclinical studies directly comparing Glasdegib with other novel agents in various AML subtypes will be crucial for optimizing its clinical application.
References
- 1. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high‐risk MDS: Phase 2 study results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Glasdegib Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
Glasdegib hydrochloride is a potent hedgehog signaling pathway inhibitor used in cancer therapy.[1] As a cytotoxic agent, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination.[2][3] This guide provides detailed, step-by-step procedures for the safe disposal of this compound in a laboratory setting, adhering to established safety protocols for hazardous pharmaceutical waste.
Hazard Profile and Safety Precautions
Glasdegib is classified as a hazardous drug and may cause damage to organs through prolonged or repeated exposure.[4] It is also suspected of damaging fertility or the unborn child.[1] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[5] |
| Reproductive Toxicity | May damage fertility or the unborn child.[1] |
| Specific Target Organ Toxicity, Repeated Exposure (STOT RE 2) | May cause damage to organs through prolonged or repeated exposure.[1][4] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[6] |
| Serious Eye Damage/Eye Irritation (Category 2A/2B) | Causes serious eye irritation.[6] |
| Aquatic Hazard (Acute and Chronic, Category 1) | Very toxic to aquatic life with long lasting effects.[5] |
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including:
-
Two pairs of chemotherapy-grade gloves[7]
-
A disposable, solid-front gown[8]
-
Eye protection (safety glasses or goggles)[6]
-
A face shield if there is a risk of splashing[8]
-
A respirator (P2/N95) may be required, especially when handling powders or creating aerosols.[9]
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must comply with local, state, and federal regulations for hazardous and cytotoxic waste.[10][11][12]
1. Segregation of Waste:
-
All materials that have come into contact with this compound are considered cytotoxic waste and must be segregated from regular laboratory trash.[2] This includes, but is not limited to:
-
Unused or expired this compound powder or solutions.
-
Empty vials, bottles, and packaging.
-
Contaminated PPE (gloves, gowns, etc.).
-
Contaminated labware (pipette tips, tubes, flasks, etc.).
-
Spill cleanup materials.
-
2. Waste Containers:
-
Sharps: All sharps contaminated with this compound (needles, scalpels, etc.) must be placed in a designated, puncture-resistant, and leak-proof sharps container with a purple lid, specifically labeled for cytotoxic sharps waste.[2][8]
-
Non-Sharps Solids: Contaminated solid waste, such as gloves, gowns, and labware, should be placed in a designated, leak-proof container lined with a yellow bag and clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".[2][13]
-
Liquids: Liquid waste containing this compound should be collected in a sealed, leak-proof, and clearly labeled container. Do not dispose of liquid cytotoxic waste down the drain.[11][14]
3. Handling and Storage of Waste:
-
All waste containers should be sealed when not in use to prevent spills and aerosolization.
-
Store cytotoxic waste in a designated, secure area away from general laboratory traffic.[9]
-
Waste containers must be clearly labeled with the contents and the appropriate hazard symbols.
4. Spill Management:
-
In the event of a spill, immediately alert personnel in the area and restrict access.
-
Personnel involved in the cleanup must wear appropriate PPE.
-
For liquid spills, cover with absorbent pads. For powder spills, gently cover with wetted absorbent pads to avoid creating dust.[15]
-
Clean the spill area thoroughly with a detergent solution, followed by clean water.[15]
-
All cleanup materials must be disposed of as cytotoxic waste.[15]
5. Final Disposal:
-
Cytotoxic waste must be disposed of through a licensed hazardous waste management company.[11]
-
The final disposal method for cytotoxic waste is typically high-temperature incineration.[2][11]
-
Ensure all required documentation, such as a hazardous waste consignment note, is completed and accompanies the waste to the disposal facility.[2]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Glasdegib | C21H22N6O | CID 25166913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 5. Glasdegib(PF-04449913)|1095173-27-5|MSDS [dcchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 10. sdmedwaste.com [sdmedwaste.com]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 12. danielshealth.com [danielshealth.com]
- 13. hsrm.umn.edu [hsrm.umn.edu]
- 14. targetmol.com [targetmol.com]
- 15. ehs.washington.edu [ehs.washington.edu]
Safe Handling of Glasdegib Hydrochloride: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Glasdegib hydrochloride. The following procedural guidance outlines operational plans for safe handling, spill management, and waste disposal to minimize exposure and ensure a secure laboratory environment.
Hazard Identification and Occupational Exposure Limits
This compound is a hazardous drug that may cause damage to organs, specifically the kidneys and reproductive system, through prolonged or repeated exposure.[1] It is also suspected of damaging fertility or the unborn child.[2] Due to its hazardous nature, strict adherence to safety protocols is mandatory.
Occupational Exposure Limits (OELs) for Glasdegib are not widely established.[3][4] However, some data exists for the tablet formulation in specific regions. Engineering controls and personal protective equipment should be utilized to keep exposure to the lowest possible levels.
Table 1: Occupational Exposure Limits for Glasdegib Film-Coated Tablets
| Jurisdiction | Limit Type | Value |
|---|---|---|
| Russia | OEL - TWA | 6 mg/m³ |
| Spain | OEL - TWA | 10 mg/m³ |
Source: Pfizer Safety Data Sheet[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is critical to prevent skin contact, inhalation, and eye exposure.[5] Double gloving is recommended for many activities involving hazardous drugs.[6]
Table 2: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Equipment | Standard/Specification | Notes |
|---|---|---|---|
| Hand Protection | Impervious disposable gloves (e.g., Nitrile) | EN374, ASTM F1001, or equivalent[1] | Double gloving is recommended.[1] Gloves must be inspected prior to use and changed frequently.[7] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield | EN166, ANSI Z87.1, or equivalent[1][7] | Eyeglasses are not sufficient. Face shields should be used with goggles when there is a splash risk.[8] |
| Skin and Body Protection | Impervious disposable protective clothing or lab coat that closes in the back | EN13982, ANSI 103, or equivalent[1] | Gowns should be shown to resist permeability by hazardous drugs.[6] |
| Respiratory Protection | NIOSH-certified N95 or P3 filter respirator | EN136, EN143, ASTM F2704-10, or equivalent[1] | Required when there is a risk of generating airborne powder or aerosols, or if OELs are exceeded.[1][8] |
Standard Operating Procedures for Handling
Adherence to a strict protocol is necessary to minimize exposure during routine laboratory work.
Step 1: Preparation and Engineering Controls
-
Conduct all work with this compound powder in a designated area, such as a chemical fume hood, biological safety cabinet, or other containment primary engineering control (C-PEC).[9]
-
Ensure a safety shower and eye wash station are accessible.[3][4]
-
Before beginning, assemble all necessary equipment, including PPE, waste containers, and spill kits.
Step 2: Donning PPE
-
Wash hands thoroughly with soap and water.
-
Don PPE in the following order: gown, respiratory protection (if needed), eye/face protection, and then two pairs of chemotherapy-rated gloves.[6][10] The outer glove should overlap the gown cuff.
Step 3: Handling the Compound
-
When handling tablets, avoid crushing or breaking them. If tablets are compromised, treat the material as a powder.[1]
-
For weighing powder, use techniques that minimize dust generation, such as weighing on a contained surface within the fume hood.
-
Avoid all contact with skin and eyes and prevent the formation of dust and aerosols.[4][7]
Step 4: Post-Handling and Doffing PPE
-
After handling, decontaminate all surfaces and equipment.
-
Dispose of all contaminated disposable items, including the outer pair of gloves, in a designated hazardous waste container before leaving the containment area.[11]
-
Remove PPE in a manner that avoids self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.[1][9]
Emergency Procedures: Spill Management
Immediate and correct response to a spill is crucial to prevent wider contamination and exposure.
Step 1: Immediate Response
-
Alert others in the area and restrict access to the spill zone.
-
If the substance has made contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[3]
Step 2: Spill Assessment and Cleanup
-
For a small spill (e.g., inside a fume hood):
-
Ensure appropriate PPE is worn, including double gloves and respiratory protection.
-
Gently cover spilled powder with wetted paper towels or absorbent pads to avoid making it airborne.[11]
-
Wipe up spilled liquids with absorbent pads.[11]
-
Clean the spill area thoroughly with a detergent solution, followed by clean water.[11]
-
-
For a large spill (e.g., outside of containment):
Step 3: Waste Disposal
-
Collect all cleanup materials (absorbent pads, contaminated PPE, etc.) in a sealed, appropriately labeled hazardous waste container.[1][11]
Caption: Workflow for managing a chemical spill of this compound.
Disposal Plan
Disposal of this compound and associated waste must comply with all local, state, and federal regulations for hazardous waste.[1]
-
Trace Chemotherapy Waste : This includes items with less than 3% of the original drug remaining, such as empty vials, syringes, and contaminated PPE (gloves, gowns, pads).[12] These items should be placed in designated yellow chemotherapy waste containers for incineration.[12][13]
-
Bulk Chemotherapy Waste : This includes unused or partially used vials, spilled material, and grossly contaminated items.[12] This waste is considered hazardous and must be collected in a sealed, labeled hazardous waste container (often black) for disposal by a licensed hazardous waste contractor.[12]
-
Sharps : All needles and syringes must be placed in a puncture-resistant sharps container designated for chemotherapy waste.[13]
Under no circumstances should this compound waste be disposed of in standard trash or down the drain.[7]
References
- 1. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 2. Glasdegib | C21H22N6O | CID 25166913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Glasdegib(PF-04449913)|1095173-27-5|MSDS [dcchemicals.com]
- 5. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 6. pogo.ca [pogo.ca]
- 7. targetmol.com [targetmol.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. publications.ashp.org [publications.ashp.org]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. apps.dnr.wi.gov [apps.dnr.wi.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
